(Z)-Flunarizine
Description
Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.
FLUNARIZINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for vertigo and has 1 investigational indication.
See also: Hydroxyzine (related); Meclizine (related); Cinnarizine (related) ... View More ...
Propriétés
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860646 | |
| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40218-96-0 | |
| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40218-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(Z)-Flunarizine's Neuroprotective Mechanism in Neuronal Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine, a piperazine (B1678402) derivative, has demonstrated significant neuroprotective properties in the context of neuronal hypoxia and ischemia. Its multifaceted mechanism of action, extending beyond simple calcium channel blockade, makes it a compelling subject of study for the development of therapeutic strategies against hypoxic-ischemic brain injury. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanisms of Action
This compound's neuroprotective effects in neuronal hypoxia are primarily attributed to its ability to mitigate the excitotoxic cascade initiated by oxygen and glucose deprivation. This is achieved through a combination of actions on ion channels, neurotransmitter receptors, and cellular metabolism.
Blockade of Voltage-Gated Ion Channels
A cornerstone of Flunarizine's neuroprotective action is its ability to block the excessive influx of ions that triggers neuronal cell death pathways during hypoxia.
-
Calcium Channel Blockade: Flunarizine (B1672889) is a non-selective blocker of voltage-gated calcium channels, with a notable affinity for T-type and N-type channels in neurons.[1][2] During hypoxia, the disruption of cellular energy metabolism leads to membrane depolarization and the subsequent opening of these channels. The resulting influx of Ca²⁺ activates a cascade of detrimental enzymes, including proteases, lipases, and endonucleases, leading to cytoskeletal damage, membrane breakdown, and apoptosis. Flunarizine directly inhibits this Ca²⁺ overload, thereby preserving neuronal integrity.[2]
-
Sodium Channel Blockade: Flunarizine also exhibits inhibitory effects on voltage-gated sodium channels.[3] The influx of Na⁺ contributes to the initial depolarization during hypoxia and can also lead to cytotoxic edema. By blocking these channels, Flunarizine helps to maintain the neuronal membrane potential and reduce cellular swelling.
Modulation of Dopaminergic Neurotransmission
Flunarizine acts as a dopamine (B1211576) D2 receptor antagonist.[4][5][6] Hypoxia can lead to an excessive release of dopamine in brain regions like the striatum, contributing to excitotoxicity.[7] By blocking D2 receptors, Flunarizine may attenuate the downstream signaling pathways activated by this pathological dopamine surge, further protecting neurons from damage.
Preservation of Mitochondrial Function
Mitochondria play a central role in both cell survival and death pathways. Hypoxia impairs mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS) generation, and the release of pro-apoptotic factors. Studies have shown that Flunarizine can protect mitochondria from hypoxia-induced damage.[8][9] It helps to maintain the mitochondrial membrane potential and reduces oxidative stress, thereby preserving cellular energy metabolism and preventing the initiation of the intrinsic apoptotic pathway.[8][9]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various in vivo and in vitro models of neuronal hypoxia and ischemia.
| Model System | Flunarizine Dose | Key Findings | Reference |
| Rat Model of Hypoxic-Ischemia (Levine Preparation) | 10 mg/kg and 40 mg/kg | Significant reduction in the number of ischemic and severely damaged neurons in the cerebral cortex. | [7] |
| Cultured Rat Cortical Neurons (Oxygen-Glucose Deprivation) | IC₅₀ = 0.94μM (for INa), IC₅₀ = 1.77μM (for ICa) | Concentration-dependent blockade of voltage-gated sodium and calcium currents. | [3] |
| Rat Striatal Membranes | Ki = 112 nM (for D2 receptors) | Competitive antagonist at dopamine D2 receptors. | [6] |
| Rat Cerebral Mitochondria (Hypoxia) | 3 mg/kg | Alleviated cerebral mitochondrial injury, as indicated by higher mitochondrial membrane potential and improved respiratory control rate. | [8][9] |
| Trigeminal Ganglion Neurons (Patch-Clamp) | IC₅₀ = 2.89 µmol/L (for TTX-r Na⁺ currents), IC₅₀ = 2.73 µmol/L (for HVA Ca²⁺ currents) | Concentration-dependent block of tetrodotoxin-resistant sodium currents and high-voltage activated calcium currents. | [10] |
Experimental Protocols
In Vivo Model: The Levine Preparation in Rats
This model induces focal cerebral ischemia and is used to assess the neuroprotective effects of compounds against hypoxic-ischemic brain damage.
Protocol:
-
Animal Preparation: Adult male Wistar rats are anesthetized.
-
Carotid Artery Ligation: The right common carotid artery is exposed and permanently ligated with a silk suture.
-
Hypoxic Exposure: Following a recovery period, the rats are placed in a chamber with a controlled atmosphere of 8% oxygen and 92% nitrogen for a specified duration (e.g., 2.5 hours).
-
Drug Administration: this compound or vehicle is administered at a predetermined time before or after the hypoxic insult.
-
Neurological Assessment: Behavioral tests (e.g., neurological deficit scores) are performed at various time points post-insult.
-
Histological Analysis: After a survival period (e.g., 24-72 hours), the animals are euthanized, and their brains are perfusion-fixed. Brain sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or cresyl violet) to assess the extent of neuronal damage in the cortex and hippocampus.[11][12]
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Cultured Neurons
This model simulates the conditions of ischemia in a controlled in vitro environment, allowing for the direct assessment of drug effects on neuronal survival and function.[13][14][15][16][17]
Protocol:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂).
-
Drug Treatment: this compound is added to the culture medium before, during, or after the OGD period.
-
Reoxygenation: After the desired duration of OGD, the glucose-free medium is replaced with regular culture medium, and the cells are returned to a normoxic incubator.
-
Assessment of Cell Viability: Cell death is quantified using assays such as lactate (B86563) dehydrogenase (LDH) release, propidium (B1200493) iodide staining, or MTT assay.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings can be performed to measure the effects of this compound on ion channel currents.[18][19][20][21]
Mitochondrial Function Assays
These assays are used to evaluate the impact of this compound on mitochondrial integrity and function in the context of hypoxia.
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from brain tissue or cultured neurons using differential centrifugation.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescent dye JC-1 or TMRM is used to assess changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Production: ROS production is measured using fluorescent probes such as MitoSOX Red (for mitochondrial superoxide) or DCFDA.[2]
-
Mitochondrial Respiration: Oxygen consumption rates are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer to assess the function of the electron transport chain complexes.
Signaling Pathways and Experimental Workflows
References
- 1. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium antagonist flunarizine hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel, rapid, computerized method for quantitation of neuronal damage in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 14. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.17. Cortical neuron cultures and oxygen–glucose deprivation [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. protocols.io [protocols.io]
- 21. whole-cell patch-clamp recording: Topics by Science.gov [science.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of (Z)-Flunarizine
Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of chemical compounds should only be performed by qualified professionals in appropriate laboratory settings.
Introduction
Flunarizine (B1672889) is a selective calcium channel blocker known for its therapeutic applications in the prophylaxis of migraine, management of vertigo, and as an adjunctive therapy for epilepsy.[1] Chemically, it is 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine. The molecule exists as two geometric isomers, (E) and (Z), at the cinnamylic double bond. The commercially available and therapeutically utilized form is the (E)-isomer.[1]
This guide focuses on the synthesis and purification of the (Z)-isomer of Flunarizine, which is often considered an impurity in the standard synthesis of the drug.[2] Achieving a high-purity (Z)-isomer requires stereoselective synthesis strategies or efficient separation of the E/Z mixture. A plausible and widely used method for generating alkene isomers is the Wittig reaction, which can be tuned to favor the Z-isomer under specific conditions.[3][4]
Synthesis of this compound via Wittig Reaction
The Wittig reaction provides a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[5] To synthesize Flunarizine isomers, this reaction can be employed to couple the benzhydrylpiperazine moiety with the cinnamyl portion. To favor the (Z)-isomer, a non-stabilized ylide is typically used under salt-free conditions.[4]
The overall synthesis can be broken down into two main stages:
-
Preparation of the Phosphonium Ylide: Synthesis of benzyltriphenylphosphonium (B107652) chloride and its conversion to the corresponding ylide.
-
Wittig Reaction and Product Formation: Reaction of the ylide with the appropriate aldehyde to form the E/Z mixture of Flunarizine, followed by separation.
Experimental Protocol: Synthesis
Stage 1: Preparation of 1-(bis(4-fluorophenyl)methyl)piperazine
This intermediate is a common precursor for Flunarizine synthesis.[6]
-
Materials: 4,4'-difluorobenzhydrol, thionyl chloride, piperazine (B1678402), sodium carbonate, toluene.
-
Procedure:
-
Convert 4,4'-difluorobenzhydrol to 1-chloro-1,1-bis(4-fluorophenyl)methane by reacting with thionyl chloride.
-
In a reaction vessel, dissolve piperazine (excess) and sodium carbonate in toluene.
-
Add the 1-chloro-1,1-bis(4-fluorophenyl)methane solution dropwise to the piperazine mixture at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and wash with water to remove inorganic salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 1-(bis(4-fluorophenyl)methyl)piperazine.
-
Stage 2: Preparation of 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde
-
Materials: 1-(bis(4-fluorophenyl)methyl)piperazine, 2-chloroacetaldehyde dimethyl acetal (B89532), potassium carbonate, acetone (B3395972), hydrochloric acid.
-
Procedure:
-
React 1-(bis(4-fluorophenyl)methyl)piperazine with 2-chloroacetaldehyde dimethyl acetal in the presence of potassium carbonate in acetone under reflux to form the acetal-protected intermediate.
-
After the reaction is complete, filter the mixture and evaporate the solvent.
-
Hydrolyze the acetal by treating the residue with a dilute aqueous solution of hydrochloric acid at room temperature until TLC indicates the complete conversion to the aldehyde.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic phase and concentrate to obtain the crude aldehyde.
-
Stage 3: Wittig Reaction to form (Z/E)-Flunarizine
-
Materials: Benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous THF, 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde.
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and add the strong base (e.g., n-BuLi) dropwise to generate the orange-red colored ylide. Stir for 30 minutes.
-
Dissolve the crude aldehyde from Stage 2 in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of (E)- and this compound.
-
Purification Protocol
The purification process involves two key steps: separation of the (Z)-isomer from the (E)-isomer and subsequent purification of the desired (Z)-isomer, typically by conversion to its dihydrochloride (B599025) salt and recrystallization.
Experimental Protocol: Isomer Separation and Purification
Step 1: Chromatographic Separation of (Z)- and (E)-Isomers
Separating geometric isomers can be challenging but is often achievable using column chromatography.[7][8]
-
Method: Flash column chromatography.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system such as a hexane/ethyl acetate gradient. The exact ratio should be determined by TLC analysis to achieve optimal separation of the two isomers. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.
-
Procedure:
-
Prepare a silica gel column using the determined mobile phase.
-
Dissolve the crude E/Z mixture in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure (Z)-isomer.
-
Combine the pure (Z)-isomer fractions and evaporate the solvent.
-
Step 2: Conversion to Dihydrochloride Salt and Recrystallization
Conversion to a salt form is a common method for purifying and stabilizing amine compounds.
-
Materials: Purified this compound base, anhydrous isopropanol (B130326), hydrochloric acid (gas or concentrated solution), ethanol.
-
Procedure:
-
Dissolve the purified this compound base in anhydrous isopropanol.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated HCl in isopropanol until precipitation is complete.
-
Stir the resulting suspension at a low temperature (0-5°C) for 1-2 hours to maximize crystallization.[9]
-
Collect the precipitate by vacuum filtration and wash the solid with cold isopropanol.
-
For further purification, recrystallize the this compound dihydrochloride salt from a suitable solvent system, such as an ethanol/isopropanol mixture.[10] Dissolve the salt in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a cold solvent, and dry under vacuum at 45-55°C.[9]
-
Data Presentation
Table 1: Synthesis and Purification Parameters
| Parameter | Value / Condition | Reference |
| Synthesis Method | Wittig Reaction | [3][11] |
| Key Reactants | Benzyltriphenylphosphonium chloride, 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde | N/A |
| Base for Ylide Gen. | n-Butyllithium (n-BuLi) | [5] |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | 0°C to Room Temperature | [5] |
| Isomer Separation | Silica Gel Column Chromatography (Hexane/Ethyl Acetate) | [7][8] |
| Salt Formation | Dihydrochloride in Isopropanol | [9] |
| Purification Method | Recrystallization | [10] |
| Recrystallization Solvent | Ethanol/Isopropanol | [10] |
| Final Product Form | Crystalline Dihydrochloride Salt | [9] |
Table 2: Analytical Characterization Methods for Flunarizine
| Analytical Method | Column / Conditions | Mobile Phase / Detector | Purpose | Reference |
| HPLC Purity Assay | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) | Gradient: Acetonitrile / Ammonium Acetate Buffer; UV at 230 nm | Quantify impurities and determine purity of the final product. | [12][13][14] |
| HPLC (Alternative) | LiChrospher 100 RP-18 | Methanol / Ion Pair Solution (8:2, v/v); UV at 254 nm | Routine analysis of drug substance in tablet preparations. | [15] |
| Melting Point | N/A | N/A | Physical characterization of the final salt form. | N/A |
| NMR Spectroscopy | N/A | N/A | Structural elucidation and confirmation of (Z)-isomer geometry. | [11] |
| Mass Spectrometry | N/A | N/A | Confirm molecular weight (404.5 g/mol for free base). | N/A |
Visualizations
Synthesis Workflow
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. CN104382878A - Flunarizine hydrochloride capsules and preparation method thereof - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 12. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthesis Routes for (Z)-Flunarizine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunarizine, a selective calcium channel antagonist, is a well-established therapeutic agent for the prophylaxis of migraine and the management of vertigo.[1] While the commercially available form is the (E)-isomer, the synthesis and exploration of the (Z)-isomer and its analogs are of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides an in-depth overview of modern synthetic strategies for accessing (Z)-Flunarizine and its derivatives, with a focus on stereoselective methodologies. Detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Flunarizine, chemically known as 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, is a diphenylmethylpiperazine derivative that exhibits calcium antagonist properties.[1][2] Its mechanism of action involves the blockade of voltage-gated calcium channels, which contributes to its efficacy in neurological disorders.[1] The stereochemistry of the cinnamyl group is a critical determinant of its pharmacological activity. While the (E)-isomer is the active pharmaceutical ingredient, the synthesis of the (Z)-isomer, also known as Flunarizine EP Impurity D, is crucial for impurity profiling and for exploring the therapeutic potential of different geometric isomers.[3][4]
This guide will focus on two primary synthetic approaches: a stereoselective route to this compound via the Wittig reaction and a more general, multi-step synthesis that can be adapted for various analogs.
Stereoselective Synthesis of this compound via the Wittig Reaction
A highly effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction, particularly with non-stabilized ylides.[1] This approach has been successfully applied to the synthesis of this compound and its analogs, affording a high ratio of the desired (Z)-isomer.[5]
The overall synthetic strategy involves the preparation of a key aldehyde intermediate, which then undergoes a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride to yield the target (Z)-alkene.
Synthesis of the Aldehyde Intermediate
The synthesis begins with the commercially available 1-[Bis(4-fluorophenyl)methyl]piperazine (B154382).[6] This is reacted with chloroacetaldehyde (B151913) dimethyl acetal (B89532) to form the acetal-protected intermediate, which is then hydrolyzed to the corresponding aldehyde.
The Wittig Reaction and Isomer Separation
The aldehyde intermediate is then subjected to a Wittig reaction with the ylide generated from benzyltriphenylphosphonium chloride and a strong base, such as potassium tert-butoxide.[7] This reaction typically yields a mixture of (E) and (Z) isomers, with the (Z)-isomer being the major product.[5] The isomers can then be separated by column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(2,2-dimethoxyethyl)piperazine
-
To a solution of 1-[Bis(4-fluorophenyl)methyl]piperazine in a suitable solvent (e.g., acetonitrile), add chloroacetaldehyde dimethyl acetal.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired acetal.
Protocol 2: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde
-
Dissolve the acetal from Protocol 1 in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., hydrochloric acid).
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Protocol 3: Synthesis of (Z)- and (E)-Flunarizine via Wittig Reaction [8]
-
To a solution of 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde (17.0 mmol) in dichloromethane (B109758) (50 ml) under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (17.9 mmol).[8]
-
Cool the mixture to 5 °C and add potassium tert-butoxide (41.3 mmol) with stirring.[7][8]
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water (100 ml).[7][8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.[8]
-
Purify the crude material by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to separate the (Z) and (E) isomers.[7]
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 1 | 1-[Bis(4-fluorophenyl)methyl]-4-(2,2-dimethoxyethyl)piperazine | 1-[Bis(4-fluorophenyl)methyl]piperazine | Chloroacetaldehyde dimethyl acetal, K₂CO₃ | Acetonitrile (B52724) | Reflux | Good (up to 88%) | [5] |
| 2 | 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde | Acetal from Step 1 | Aqueous HCl | Acetone | Room Temp. | High | [5] |
| 3 | This compound | Aldehyde from Step 2 | Benzyltriphenylphosphonium chloride, t-BuOK | Dichloromethane | 5 °C to RT | 69.4% | [7] |
| 3 | (E)-Flunarizine | Aldehyde from Step 2 | Benzyltriphenylphosphonium chloride, t-BuOK | Dichloromethane | 5 °C to RT | 9.3% | [7] |
Visualization of the Synthetic Pathway
Caption: Stereoselective synthesis of this compound via the Wittig reaction.
General Multi-step Synthesis of Flunarizine and Analogs
A more traditional and versatile approach to the synthesis of Flunarizine and its analogs involves a multi-step sequence starting from bis(4-fluorophenyl)methanone. This route allows for the introduction of various substituents on the cinnamyl moiety for the preparation of a diverse range of analogs.
Synthesis of the Key Intermediate: 1-[Bis(4-fluorophenyl)methyl]piperazine
This key intermediate is synthesized in a three-step process from bis(4-fluorophenyl)methanone.
-
Reduction: The starting ketone is reduced to the corresponding alcohol, bis(4-fluorophenyl)methanol, using a reducing agent like sodium borohydride (B1222165).
-
Chlorination: The alcohol is then converted to the chloride, 4,4'-(chloromethylene)bis(fluorobenzene), by treatment with a chlorinating agent such as hydrochloric acid.
-
Alkylation of Piperazine (B1678402): The resulting chloride is used to alkylate piperazine in the presence of a base to yield 1-[bis(4-fluorophenyl)methyl]piperazine.
Final Alkylation with Cinnamyl Bromide or its Analogs
The final step involves the N-alkylation of 1-[bis(4-fluorophenyl)methyl]piperazine with cinnamyl bromide or a substituted cinnamyl bromide analog. This reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.
Experimental Protocols
Protocol 4: Synthesis of Bis(4-fluorophenyl)methanol
-
To a solution of bis(4-fluorophenyl)methanone in methanol (B129727) at room temperature, add sodium borohydride in portions.
-
Stir the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the desired alcohol.
Protocol 5: Synthesis of 4,4'-(Chloromethylene)bis(fluorobenzene)
-
To bis(4-fluorophenyl)methanol, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (90-95 °C) for 10 hours.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride, which can be used without further purification.
Protocol 6: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine
-
To a solution of piperazine and potassium carbonate in THF, add 4,4'-(chloromethylene)bis(fluorobenzene).
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the product.
Protocol 7: Synthesis of (E)-Flunarizine
-
To a solution of 1-[bis(4-fluorophenyl)methyl]piperazine (6.94 mmol) in acetonitrile (20 mL), add (E)-cinnamyl bromide (6.9 mmol) and potassium carbonate.
-
Heat the reaction mixture to reflux for 10 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford (E)-Flunarizine.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 4 | Bis(4-fluorophenyl)methanol | Bis(4-fluorophenyl)methanone | NaBH₄ | Methanol | RT, 2h | 96% | |
| 5 | 4,4'-(Chloromethylene)bis(fluorobenzene) | Bis(4-fluorophenyl)methanol | conc. HCl | - | 90-95°C, 10h | 90% | |
| 6 | 1-[Bis(4-fluorophenyl)methyl]piperazine | 4,4'-(Chloromethylene)bis(fluorobenzene) | Piperazine, K₂CO₃ | THF | Reflux, 8h | 90% | |
| 7 | (E)-Flunarizine | 1-[Bis(4-fluorophenyl)methyl]piperazine | (E)-Cinnamyl bromide, K₂CO₃ | Acetonitrile | Reflux, 10h | 90% |
Visualization of the Synthetic Pathway
Caption: General multi-step synthesis of (E)-Flunarizine.
Synthesis of Flunarizine Analogs
The multi-step synthesis route is readily adaptable for the preparation of Flunarizine analogs. By utilizing substituted cinnamyl bromides or substituted bis(phenyl)methanones, a wide variety of derivatives can be accessed. For instance, the synthesis of tri-fluorinated and chlorinated analogs of Flunarizine has been reported, where halogen atoms are introduced on the cinnamyl phenyl ring.[9] These analogs are synthesized by reacting 1-[bis(4-fluorophenyl)methyl]piperazine with the corresponding substituted cinnamyl chloride.[9] This modularity allows for systematic exploration of structure-activity relationships, potentially leading to compounds with improved pharmacological profiles.
Conclusion
This technical guide has outlined two robust synthetic routes for the preparation of this compound and its analogs. The Wittig reaction provides a stereoselective pathway to the (Z)-isomer, which is essential for detailed pharmacological and toxicological studies. The general multi-step synthesis offers a versatile platform for the creation of a library of Flunarizine analogs, enabling further drug discovery efforts. The detailed experimental protocols and tabulated data provided herein are intended to be a valuable resource for chemists and pharmacologists working in the field of calcium channel modulators.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flunarizine EP Impurity D | CAS No: 693765-11-6 [aquigenbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 [smolecule.com]
- 7. Flunarizine EP Impurity D synthesis - chemicalbook [chemicalbook.com]
- 8. 1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103130746A - Flunarizine derivative, preparation method and use thereof - Google Patents [patents.google.com]
In Vitro Effects of (Z)-Flunarizine on ATP1A3 Gene Mutations
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the in vitro studies conducted to assess the effects of (Z)-Flunarizine on cellular models harboring mutations in the ATP1A3 gene, a primary cause of Alternating Hemiplegia of Childhood (AHC).
Introduction
Mutations in the ATP1A3 gene, which encodes the α3 subunit of the Na+/K+-ATPase pump, are the primary cause of Alternating Hemiplegia of Childhood (AHC), a severe neurological disorder.[1] The resulting dysfunction of the Na+/K+-ATPase pump is believed to lead to downstream effects, including disruptions in ion homeostasis and neuronal excitability.[1] Flunarizine (B1672889), a non-selective calcium channel blocker, is one of the most commonly used prophylactic treatments for the paroxysmal symptoms of AHC.[2][3] However, its precise mechanism of action in the context of ATP1A3 mutations is not well understood.[4] This guide synthesizes the available in vitro research that has investigated the direct effects of flunarizine on cellular models of AHC.
Hypothesized Mechanism of Action of Flunarizine in AHC
The prevailing hypothesis for the therapeutic action of flunarizine in AHC posits an indirect effect on the downstream consequences of ATP1A3 mutations. Dysfunction of the Na+/K+-ATPase pump can lead to an increase in intracellular calcium levels.[1] As a calcium channel blocker, flunarizine may mitigate this calcium overload, thereby alleviating some of the neuronal hyperexcitability.[1]
In Vitro Experimental Evidence
Despite its clinical use, in vitro studies have not demonstrated a direct restorative effect of flunarizine on the function of mutant ATP1A3 proteins. The following sections detail the key experimental approaches and findings.
Study 1: Flunarizine Effects on a Stress-Induced Phenotype in iPSC-Derived Neurons
An investigation into the effects of flunarizine on a cellular model of AHC utilized induced pluripotent stem cell (iPSC)-derived cortical neurons from a patient with the severe E815K mutation.
-
Cell Lines: Patient-specific iPSCs with the E815K ATP1A3 mutation and isogenic controls where the mutation was corrected.
-
Neuronal Differentiation: iPSCs were differentiated into cortical neurons.
-
Culture System: Neurons were cultured on microelectrode arrays (MEAs) to measure electrical activity.
-
Stress Induction: Cellular stress was induced by elevating the temperature to mimic a physiological trigger of AHC episodes.
-
Drug Treatment: Flunarizine was applied to the neuronal cultures.
-
Outcome Measure: Neuronal activity (e.g., firing rate, network bursting) was recorded and analyzed.
| Cell Line | Condition | Outcome | Flunarizine Effect |
| ATP1A3+/E815K | Baseline | Lower overall activity compared to controls | Not Assessed |
| ATP1A3+/E815K | Post-Heat Stress | Hyperactivity phenotype | No impact on hyperactivity |
| Isogenic Control | Post-Heat Stress | No hyperactivity | Not Applicable |
Study 2: High-Throughput Screening for Rescue of Mutant ATP1A3 Function
A high-throughput screen of 2,729 drugs and drug-like compounds was conducted to identify molecules capable of rescuing the functional defects of ATP1A3 mutants.
-
Cell Lines: Cells stably expressing ATP1A3 mutants, with a focus on E815K for the primary screen.[5]
-
Primary Assay (Thallium Uptake): A fluorescence-based thallium uptake assay was used as a surrogate for measuring Na+/K+-ATPase ion transport activity.[5] An increase in thallium influx would indicate restored pump function.
-
Validation Assay (Cell Surface Biotinylation): For compounds that showed activity in the primary screen, a cell surface biotinylation assay followed by western blot analysis was used to determine if the compound rescued the plasma membrane expression of the mutant ATP1A3 protein.[5]
| Assay | ATP1A3 Mutant | Compound | Outcome |
| Thallium Uptake | E815K | Flunarizine | Did not exhibit activity[5] |
| Thallium Uptake | E815K | 4 other compounds | Showed consistent activity[5] |
Discussion and Future Directions
The available in vitro evidence suggests that the clinical benefits of flunarizine in AHC are unlikely to stem from a direct restoration of mutant ATP1A3 protein function or trafficking. The negative results from both a functional neuronal assay and a high-throughput screen for functional rescue point towards an indirect mechanism of action.
Future in vitro research should focus on:
-
Investigating Downstream Pathways: Elucidating the precise downstream consequences of ATP1A3 mutations on intracellular signaling cascades, particularly those related to calcium homeostasis and neuronal excitability.
-
More Complex Cellular Models: Utilizing more complex in vitro models, such as neuronal co-cultures or brain organoids, to better recapitulate the cellular environment of the brain and investigate the effects of flunarizine on network-level activity.
-
Exploring Alternative Mechanisms: Investigating other potential mechanisms of flunarizine, such as its effects on other ion channels or its antihistaminic properties, in the context of AHC cellular models.
Summary
This technical guide has summarized the key in vitro studies investigating the effects of this compound on cellular models of ATP1A3 mutations. The current data indicate that flunarizine does not directly rescue the function or cell surface expression of mutant ATP1A3 proteins. Its therapeutic efficacy in AHC is likely due to its role as a calcium channel blocker, which may ameliorate the downstream consequences of Na+/K+-ATPase dysfunction. Further in vitro research is necessary to fully elucidate its mechanism of action and to identify more targeted therapeutic strategies for AHC.
References
- 1. Effect of Flunarizine on Alternating Hemiplegia of Childhood in a Patient with the p.E815K Mutation in ATP1A3: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and clinical characteristics of ATP1A3-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alternating Hemiplegia of Childhood: Genotype–Phenotype Correlations in a Cohort of 39 Italian Patients [frontiersin.org]
- 5. ahckids.org [ahckids.org]
(Z)-Flunarizine: A Novel Avenue in Anti-Prion Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). The current therapeutic landscape for these diseases is barren, necessitating the exploration of novel chemical scaffolds and mechanisms of action. This technical document details the anti-prion activity of (Z)-Flunarizine, a diphenylmethylpiperazine derivative traditionally used as a calcium channel blocker for the treatment of migraine.[1][2] This guide will consolidate the existing quantitative data, delineate the experimental methodologies employed in its evaluation, and visualize the pertinent biological pathways and experimental workflows.
Introduction
Flunarizine has been identified as a potent anti-prion compound through a yeast-based screening strategy.[3] Its ability to inhibit PrPSc propagation in both cellular and animal models of prion disease has opened a new chapter in the quest for effective therapeutics.[3][4][5] This document serves as a comprehensive resource for researchers aiming to build upon these findings, providing a detailed overview of the compound's anti-prion properties and the experimental frameworks used to characterize them.
Quantitative Efficacy of this compound and its Analogs
The anti-prion activity of Flunarizine and its derivatives has been quantified in various experimental settings. The following tables summarize the key efficacy data.
Table 1: In Vitro Anti-Prion Activity of this compound
| Cell Line | Prion Strain | IC50 (µM) | Reference |
| MovS6 | 127S | 3.9 | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Prion Disease
| Animal Model | Prion Strain | Treatment Regimen | Mean Survival Time Increase (%) | Statistical Significance (p-value) | Reference |
| tg338 mice | 127S | 20 mg/kg, three times per week, from 40 days post-infection | ~6 | < 0.0146 | [3] |
Table 3: Anti-Prion Activity of Flunarizine Structural Analogs
| Compound | IC50 (µM) in MovS6 cells (127S strain) | Reference |
| Azelastine | ≤ 4 | [3] |
| Duloxetine | ≤ 4 | [3] |
| Ebastine | ≤ 4 | [3] |
| Loperamide | ≤ 4 | [3] |
| Metixene | ≤ 4 | [3] |
| Seven other analogs | 4 - 20 | [3] |
| Ten other analogs | ≤ 4 | [3] |
Experimental Protocols
The following sections provide a detailed description of the key experimental methodologies used to evaluate the anti-prion activity of this compound.
Cell-Based Prion Propagation Assay
-
Cell Line: MovS6 cells, a murine neuroblastoma cell line susceptible to prion infection.
-
Prion Strain: 127S scrapie prion strain.
-
Protocol:
-
MovS6 cells are chronically infected with the 127S prion strain.
-
Infected cells are treated with varying concentrations of this compound or its analogs.
-
After a specified incubation period, the cells are lysed.
-
The cell lysates are treated with Proteinase K (PK) to digest the normal PrPC, leaving the PK-resistant PrPSc core.
-
The amount of remaining PrPSc is quantified using dot blotting or Western blotting with an anti-PrP antibody.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the reduction in PrPSc levels against the compound concentration.
-
Organotypic Cerebellar Slice Culture Model
-
Model: Mouse cerebellum organotypic slice cultures provide a more complex ex vivo model that preserves the neural architecture.
-
Protocol:
-
Cerebellar slices are prepared from mouse pups.
-
The slices are infected with prions.
-
Infected slices are treated with the test compounds.
-
After the treatment period, the slices are homogenized.
-
PrPSc levels are determined by Western blotting following PK digestion.
-
In Vivo Animal Studies
-
Animal Model: tg338 mice, which overexpress ovine PrP and are highly susceptible to the 127S prion strain.
-
Protocol:
-
Mice are intracerebrally inoculated with a high dose of 127S prion.
-
Treatment with this compound (e.g., 20 mg/kg administered intraperitoneally three times a week) is initiated at a late stage of the disease (e.g., 40 days post-infection).
-
A control group receives the vehicle (e.g., DMSO).
-
The survival of the mice in both groups is monitored and recorded.
-
Statistical analysis (e.g., Kruskal-Wallis test) is used to determine the significance of any observed increase in survival time.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound's anti-prion activity via PFAR inhibition.
Caption: Experimental workflow for evaluating the anti-prion activity of this compound.
References
- 1. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rare or neglicted diseases - Laboratoire d'Innovation Thérapeuthique - UMR 7200 - University of Strasbourg [medchem.unistra.fr]
- 5. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Blockade: An In-depth Technical Guide to the Non-Canonical Molecular Targets of (Z)-Flunarizine
For Researchers, Scientists, and Drug Development Professionals
(Z)-Flunarizine, a diphenylpiperazine derivative, is a well-established calcium channel blocker utilized in the prophylactic treatment of migraine and the management of vertigo. While its therapeutic effects have been largely attributed to its ability to inhibit voltage-gated calcium influx, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound beyond calcium channels, providing a comprehensive overview of its interactions with key neurotransmitter systems and cellular organelles. This document is intended to serve as a resource for researchers and drug development professionals seeking a deeper understanding of Flunarizine's multifaceted mechanism of action.
Quantitative Analysis of this compound's Molecular Interactions
To facilitate a clear comparison of this compound's affinity for its various molecular targets, the following table summarizes the available quantitative data from in vitro studies.
| Target | Parameter | Value (nM) | Species/Tissue | Reference(s) |
| Dopamine (B1211576) D1 Receptor | Kᵢ | 532 ± 39 | Rat Striatum | [1] |
| Dopamine D2 Receptor | Kᵢ | 112 ± 9 | Rat Striatum | [1] |
| Histamine H1 Receptor | Kᵢ | ~86 | Guinea Pig Brain | [2] |
| Serotonin (B10506) Transporter (SERT) | IC₅₀ (Serotonin Uptake) | 1000 | Human/Rat Platelets | [3][4] |
| IC₅₀ (Serotonin Uptake) | 5000 | Rat Synaptosomes | [3][4] | |
| Voltage-Gated Sodium Channels (INa) | IC₅₀ | 940 | Cultured Rat Cortical Neurons | [5] |
| Mitochondria | Inhibition of Permeability Transition | < 50,000 | Rat Liver Mitochondria | [6] |
Dopamine Receptor Antagonism
This compound exhibits antagonistic properties at both dopamine D1 and D2 receptors, with a higher affinity for the D2 subtype. This interaction is thought to contribute to some of its therapeutic effects and side-effect profile, particularly the potential for extrapyramidal symptoms.
Signaling Pathway: Dopamine D2 Receptor Antagonism
The following diagram illustrates the antagonistic action of Flunarizine (B1672889) at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that typically inhibits adenylyl cyclase.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
The binding affinity of this compound for dopamine D1 and D2 receptors is typically determined using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Kᵢ) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Rat striatal membranes (source of dopamine receptors)
-
[³H]SCH23390 (radioligand for D1 receptors)
-
[³H]Spiperone (radioligand for D2 receptors)
-
This compound (test compound)
-
Unlabeled SCH23390 and Spiperone (for determining non-specific binding)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.
-
Binding Assay:
-
In a series of tubes, combine the striatal membrane preparation with a fixed concentration of the radioligand ([³H]SCH23390 for D1, [³H]Spiperone for D2).
-
Add increasing concentrations of this compound to these tubes.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of the corresponding unlabeled ligand).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Flunarizine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
- 1. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]
- 3. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (Z)-Flunarizine's Antihistaminic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the antihistaminic effects of flunarizine (B1672889). However, there is a significant lack of publicly available data specifically characterizing the (Z)-isomer of flunarizine. The quantitative data and experimental protocols detailed below pertain to "flunarizine" without specification of its geometric isomer, and it is widely documented that the commercially available and studied form is predominantly the (E)-isomer. The (Z)-isomer is often referenced as an impurity. Therefore, the following information should be interpreted with this context in mind.
Introduction
Flunarizine is a diphenylpiperazine derivative widely recognized as a selective calcium channel blocker.[1][2][3][4] Beyond its primary mechanism of action, flunarizine also exhibits significant antagonist activity at the histamine (B1213489) H1 receptor, classifying it as a first-generation antihistamine.[5] This dual pharmacology contributes to its therapeutic applications in the prophylaxis of migraine and the management of vertigo.[6][7][8] This technical guide focuses on the antihistaminic properties of flunarizine, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.
Quantitative Data on Antihistaminic Effects
The antihistaminic activity of flunarizine has been quantified through in vitro binding assays, which measure the affinity of the compound for the histamine H1 receptor. The inhibitory constant (Ki) is a key parameter representing this affinity, with a lower Ki value indicating higher binding affinity.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Flunarizine | Histamine H1 | [3H]Pyrilamine | Guinea-pig cerebellar membranes | 86 | [9] |
| Flunarizine | Histamine H1 | Not Specified | Not Specified | 68 |
Note: The geometric isomer of flunarizine was not specified in these studies. Given that the IUPAC name for flunarizine in major databases corresponds to the (E)-isomer, it is probable that this data reflects the activity of the (E)-isomer or a mixture of isomers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antihistaminic effects of compounds like flunarizine.
Radioligand Binding Assay for Histamine H1 Receptor
This in vitro assay directly measures the affinity of a test compound for the histamine H1 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues rich in H1 receptors, such as guinea pig cerebellum or cells recombinantly expressing the human H1 receptor.
-
Radioligand: Typically [3H]mepyramine (also known as [3H]pyrilamine), a well-characterized H1 antagonist.
-
Test Compound: (Z)-Flunarizine (or unspecified flunarizine).
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or diphenhydramine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay:
Figure 1. Workflow for a typical radioligand binding assay.
Functional Antagonism Assay: Guinea Pig Ileum Contraction
This ex vivo assay assesses the functional antagonism of a test compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.
Objective: To determine the potency of a test compound as a functional antagonist at the histamine H1 receptor.
Materials:
-
Tissue: Freshly isolated terminal ileum from a guinea pig.
-
Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ Bath: A thermostatically controlled chamber to maintain the tissue.
-
Isotonic Transducer and Recording System: To measure and record tissue contractions.
-
Histamine: As the agonist.
-
Test Compound: this compound (or unspecified flunarizine).
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated, cleaned, and suspended in the organ bath containing the physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.
-
Control Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed to return to baseline, and then incubated with a fixed concentration of the test compound for a predetermined period.
-
Antagonism Measurement: In the presence of the test compound, a second cumulative concentration-response curve to histamine is generated.
-
Data Analysis: The rightward shift of the histamine concentration-response curve in the presence of the antagonist is quantified. A Schild plot analysis can be performed by repeating the experiment with multiple concentrations of the antagonist to determine the pA2 value, which is a measure of the antagonist's potency.
Experimental Setup for Guinea Pig Ileum Contraction Assay:
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. flunarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] PHARMACOLOGICAL PROFILE OF FLUNARIZINE : A CALCIUM CHANNEL BLOCKER | Semantic Scholar [semanticscholar.org]
- 5. Functional gastrointestinal disorders in migrainous children: efficacy of flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Clinical efficacy and safety of flunarizine tablets combined with betahistine hydrochloride tablets in patients with vertebrobasilar insufficiency vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Z)-Flunarizine: A Technical Guide to its Modulation of Serotonin and Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Flunarizine, a diphenylpiperazine derivative, is a widely recognized calcium channel blocker. However, its pharmacological profile extends to the modulation of key neurotransmitter systems, notably the serotonergic and dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's interaction with serotonin (B10506) and dopamine (B1211576) D2 receptors, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and neuropharmacology.
Introduction
This compound is clinically utilized for the management of migraine and vertigo.[1] Its therapeutic effects are primarily attributed to its ability to block voltage-gated calcium channels.[1] Nevertheless, a growing body of evidence indicates that this compound also exhibits significant activity at dopamine D2 receptors and influences serotonergic transmission.[1][2] Understanding these off-target activities is crucial for a complete comprehension of its mechanism of action, potential side effects, and opportunities for drug repurposing. This guide focuses specifically on the modulatory role of this compound on dopamine D2 receptors and the serotonin transporter (SERT).
Quantitative Data: Binding Affinity and Functional Inhibition
The following tables summarize the available quantitative data for the interaction of this compound with dopamine receptors and the serotonin transporter.
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | Rat Striatum | 112 ± 9 | [2] |
| Dopamine D1 | [3H]-SCH 23390 | Rat Striatum | 532 ± 39 | [2] |
Table 2: Serotonin Transporter (SERT) Functional Inhibition by this compound
| Assay | Tissue/System | IC50 (µM) | Reference |
| [3H]-Serotonin Uptake | Human Blood Platelets | 1 | [3][4] |
| [3H]-Serotonin Uptake | Rat Synaptosomes | 5 | [3][4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with dopamine D2 receptors and the serotonin transporter.
Dopamine D2 Receptor Radioligand Competition Binding Assay
This protocol describes a typical competition binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.[5][6]
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone to D2 receptors (IC50), from which the Ki value can be calculated.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing recombinant human D2 receptors.
-
Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane suspension.
-
This compound at various concentrations (typically in triplicate). For total binding, add buffer instead of the test compound. For non-specific binding, add the non-labeled antagonist.
-
[3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Uptake Assay
This protocol outlines a method to measure the functional inhibition of the serotonin transporter by this compound in synaptosomes using [3H]-Serotonin.[7][8]
Objective: To determine the concentration of this compound that inhibits 50% of the specific uptake of [3H]-Serotonin into synaptosomes (IC50).
Materials:
-
Synaptosome Preparation: Freshly isolated rat brain tissue (e.g., cortex or striatum).
-
Radiolabeled Substrate: [3H]-Serotonin (5-Hydroxytryptamine).
-
Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: this compound at a range of concentrations.
-
Krebs-Ringer Buffer: Containing appropriate salts, glucose, and aerated with 95% O2/5% CO2.
-
Filtration System: As described for the binding assay.
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in Krebs-Ringer buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either buffer (for total uptake), the non-specific uptake control, or varying concentrations of this compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding [3H]-Serotonin at a concentration close to its Km for the transporter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a functional assay to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.[9]
Objective: To determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
D2 Receptor Agonist: e.g., Quinpirole or Dopamine.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: this compound at a range of concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the D2-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate adenylyl cyclase and create a measurable level of cAMP that can be inhibited by the D2 agonist.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels (or the assay signal, which is often inversely proportional to cAMP) against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum agonist-induced inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. Atypical antipsychotic profile of flunarizine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-Like Activity of Flunarizine in Modified Tail Suspension Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Early Development of (E)-Flunarizine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Flunarizine, originally identified by Janssen Pharmaceutica in 1968 with the research code R14950, is a selective calcium antagonist that has become a notable therapeutic agent, particularly in the prophylaxis of migraine and the management of vertigo.[1] This diphenylmethylpiperazine derivative, structurally related to cinnarizine, emerged from early research focused on compounds with vasodilatory and antihistaminic properties.[1] Its development was driven by the recognition of calcium's critical role in cellular function and the potential for selective calcium entry blockers to treat a variety of neurological and vascular disorders. This technical guide provides a comprehensive overview of the discovery and early-stage development of (E)-Flunarizine, detailing its synthesis, preclinical pharmacology, and pharmacokinetic profile.
A Note on Stereochemistry: It is important to clarify that the pharmacologically active and commercially developed isomer of Flunarizine (B1672889) is the (E)-isomer, formally named 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. While the (Z)-isomer exists, the vast body of research and clinical use pertains to the (E)-stereoisomer. This guide will henceforth refer to the compound as (E)-Flunarizine to maintain chemical accuracy.
Chemical Synthesis
The synthesis of (E)-Flunarizine has been approached through several routes. A common and efficient method involves a five-step pathway starting from 4,4'-difluorobenzophenone (B49673). An alternative, high-yield, two-step industrial method has also been described.
Five-Step Synthetic Pathway
A prevalent laboratory-scale synthesis of (E)-Flunarizine is a five-step process that offers good yields and is amenable to scale-up.[1]
Experimental Protocol:
Step 1: Reduction of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)methanol (B1266172)
-
To a solution of 4,4'-difluorobenzophenone in methanol (B129727) at room temperature, sodium borohydride (B1222165) is added portion-wise.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.
Step 2: Chlorination of bis(4-fluorophenyl)methanol
-
The bis(4-fluorophenyl)methanol is dissolved in a suitable solvent and reacted with a chlorinating agent, such as thionyl chloride or hydrochloric acid, typically at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the excess chlorinating agent and solvent are removed under reduced pressure to afford 4,4'-(chloromethylene)bis(fluorobenzene). This intermediate is often used in the next step without further purification.
Step 3: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine
-
The crude 4,4'-(chloromethylene)bis(fluorobenzene) is reacted with an excess of piperazine (B1678402) in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as potassium carbonate.
-
The reaction mixture is heated to reflux and maintained until the starting material is consumed.
-
The inorganic salts are filtered off, and the filtrate is concentrated to give the crude 1-[bis(4-fluorophenyl)methyl]piperazine, which can be purified by crystallization or chromatography.
Step 4 & 5: Alkylation with (E)-cinnamyl bromide to yield (E)-Flunarizine
-
1-[bis(4-fluorophenyl)methyl]piperazine is dissolved in a polar aprotic solvent like acetonitrile (B52724).
-
(E)-cinnamyl bromide (or a related cinnamyl halide) and a base, such as potassium carbonate, are added to the solution. A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide) can be used to facilitate the reaction.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated. The final product, (E)-Flunarizine, is purified by column chromatography or recrystallization.
Two-Step Industrial Synthesis
A more direct, high-yield synthesis suitable for industrial production has also been reported, which involves an iron-catalyzed cross-coupling reaction.[2][3]
Experimental Protocol:
Step 1: Synthesis of 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-en-1-yl]piperazine
-
1-[bis(4-fluorophenyl)methyl]piperazine is reacted with commercially available (E)-1,3-dichloropropene in acetonitrile in the presence of potassium carbonate.
-
The reaction is stirred at room temperature and then brought to reflux until completion.
-
The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 2: Iron-Catalyzed Cross-Coupling to (E)-Flunarizine
-
To a solution of the product from Step 1 in an aprotic solvent like THF, an iron catalyst (e.g., Fe(acac)₃) is added under an inert atmosphere.
-
A solution of phenylmagnesium halide (e.g., PhMgCl) in THF is added slowly at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature for a short period.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Preclinical Pharmacology
The early pharmacological evaluation of (E)-Flunarizine revealed a multifaceted profile, with its primary activity as a selective calcium channel antagonist. However, it also demonstrated interactions with other receptor systems, contributing to its therapeutic effects and side-effect profile.
In Vitro Pharmacology
The in vitro activity of (E)-Flunarizine was characterized through a series of receptor binding and functional assays to determine its potency and selectivity.
Table 1: In Vitro Pharmacological Profile of (E)-Flunarizine
| Target | Assay Type | Species | Preparation | Value | Reference(s) |
| Voltage-Gated Calcium Channels | |||||
| T-type Ca²⁺ Channels | Whole-cell patch clamp | Mouse | Trigeminal Ganglion Neurons | IC₅₀: 2.73 µmol/L | [4] |
| L-type Ca²⁺ Channels | Whole-cell patch clamp | Mouse | Trigeminal Ganglion Neurons | IC₅₀: 2.73 µmol/L | [4] |
| High K⁺-induced Contraction | Functional Assay | Rat | Aorta | IC₅₀: 0.045 µmol/L | [5] |
| Dopamine (B1211576) Receptors | |||||
| Dopamine D₂ Receptor | Radioligand Binding ([³H]spiperone) | Rat | Corpus Striatum | Kᵢ: 112 ± 9 nM | [1] |
| Dopamine D₁ Receptor | Radioligand Binding ([³H]SCH 23390) | Rat | Corpus Striatum | Kᵢ: 532 ± 39 nM | [1] |
| Histamine (B1213489) Receptors | |||||
| Histamine H₁ Receptor | Radioligand Binding | - | - | Potent antagonist | [6][7] |
| Serotonin (B10506) Receptors | |||||
| 5-HT Uptake Site | Functional Assay | Human | Blood Platelets | IC₅₀: 1 µmol/L | |
| 5-HT Uptake Site | Functional Assay | Rat | Synaptosomes | IC₅₀: 5 µmol/L | [8] |
| Other Targets | |||||
| Calmodulin | Functional Assay (PDE inhibition) | Bovine | Brain | Competitive antagonist | [9] |
| hERG K⁺ Channel | Whole-cell patch clamp | Human | CHO cells | IC₅₀: 5.7 nM |
Key In Vitro Experimental Protocols
Calcium Channel Activity (Whole-Cell Patch Clamp)
-
Cell Preparation: Trigeminal ganglion neurons are acutely isolated from mice.
-
Recording: Whole-cell patch-clamp recordings are performed to measure voltage-gated calcium currents.
-
Procedure: A holding potential is applied, and depolarizing voltage steps are used to elicit calcium currents. (E)-Flunarizine is applied at various concentrations to the bath solution.
-
Analysis: The inhibition of the peak current amplitude at each concentration is used to calculate the IC₅₀ value.
Receptor Binding Assays (e.g., Dopamine D₂)
-
Tissue Preparation: The corpus striatum from rats is homogenized and centrifuged to prepare a crude membrane fraction.
-
Assay: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of (E)-Flunarizine.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of (E)-Flunarizine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
In Vivo Pharmacology
Early in vivo studies in animal models were crucial for establishing the therapeutic potential of (E)-Flunarizine, particularly in models relevant to migraine and vertigo.
Cortical Spreading Depression (CSD) Model in Rats A key preclinical model for migraine with aura is the induction of cortical spreading depression.
-
Animal Preparation: Rats are anesthetized, and two small burr holes are drilled in the skull over the cerebral cortex.
-
Induction: CSD is induced by the topical application of a high-concentration potassium chloride (KCl) solution to the dura mater through one of the burr holes.
-
Recording: The characteristic slow negative potential shift of CSD is recorded using an electrode placed in the second burr hole.
-
Drug Administration: (E)-Flunarizine is typically administered systemically (e.g., intraperitoneally) prior to CSD induction.
-
Endpoint: The primary endpoint is the effect of the drug on the frequency, propagation speed, or amplitude of the CSD waves.
Preclinical Pharmacokinetics
The pharmacokinetic profile of (E)-Flunarizine was investigated in several animal species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies revealed good oral absorption and a long elimination half-life.
Table 2: Preclinical Pharmacokinetic Parameters of (E)-Flunarizine (Oral Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Reference(s) |
| Rat | Data not consistently reported in early literature | |||||
| Dog (Beagle) | Data not consistently reported in early literature | |||||
| Human (for comparison) | 5 | 17.34 ± 4.87 | 2.33 | 162.80 ± 44.86 (to 36h) | ~19 days (multiple doses) | [1][10] |
Note: While detailed preclinical ADME studies were conducted, specific tabulated Cₘₐₓ, Tₘₐₓ, and AUC values from the initial single-dose studies in rats and dogs were not consistently available in the public domain literature reviewed. The long half-life in humans is a key characteristic established early on.
Mechanism of Action & Signaling Pathways
The therapeutic effects of (E)-Flunarizine are attributed to its multifaceted mechanism of action, primarily centered around the modulation of calcium homeostasis and neurotransmitter receptor antagonism.
Calcium Channel Blockade and Calmodulin Inhibition
(E)-Flunarizine blocks the influx of extracellular calcium through voltage-gated T-type and L-type calcium channels.[4][6] This reduction in intracellular calcium concentration leads to vasodilation, particularly in cerebral arteries, and neuronal stabilization. Additionally, (E)-Flunarizine can directly antagonize calmodulin, an intracellular calcium-binding protein that modulates the activity of numerous enzymes, including phosphodiesterases.[9] This action may contribute to its tissue-selective effects.
Neurotransmitter Receptor Antagonism
(E)-Flunarizine also exhibits antagonist activity at dopamine D₂ and histamine H₁ receptors.[1][6][7] The blockade of D₂ receptors may contribute to some of its neurological side effects, while the antihistaminic action is relevant to its efficacy in treating vertigo.
Experimental and Developmental Workflow
The early development of (E)-Flunarizine followed a classical pharmaceutical research and development pathway, from initial synthesis and screening to preclinical evaluation.
Conclusion
The discovery and early development of (E)-Flunarizine at Janssen Pharmaceutica provided a valuable therapeutic agent with a unique pharmacological profile. Its primary mechanism as a selective calcium channel antagonist, supplemented by its effects on calmodulin and various neurotransmitter receptors, underpins its efficacy in complex neurological disorders like migraine and vertigo. The preclinical data established a foundation for its successful clinical translation, highlighting a favorable pharmacokinetic profile with good oral absorption and a long duration of action. This technical guide summarizes the foundational synthetic and pharmacological work that was instrumental in bringing (E)-Flunarizine from the laboratory to clinical practice.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Flunarizine inhibits osteoclastogenesis by regulating calcium signaling and promotes osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2600450C1 - Method of producing flunarizine - Google Patents [patents.google.com]
- 4. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 7. SMPDB [smpdb.ca]
- 8. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Ins and Outs of (Z)-Flunarizine: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
(Z)-Flunarizine, a selective T-type calcium channel blocker, has long been a subject of interest in medicinal chemistry due to its therapeutic applications in conditions such as migraine, vertigo, and certain types of epilepsy. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and research workflows.
Structure-Activity Relationship: Unraveling the Molecular Determinants of Activity
The core structure of this compound, a diarylmethane piperazine (B1678402) derivative, offers several points for chemical modification to probe its interaction with the T-type calcium channel. While a comprehensive SAR study on a unified series of this compound analogs is not extensively documented in publicly available literature, analysis of existing data on Flunarizine (B1672889) and related diphenylmethylpiperazine compounds allows for the deduction of key structural requirements for potent calcium channel antagonism.
Key Structural Features and Their Impact on Activity
The Flunarizine molecule can be dissected into three main components: the bis(4-fluorophenyl)methyl moiety, the central piperazine ring, and the (Z)-cinnamyl group. Modifications to each of these regions have been shown to significantly influence biological activity.
Table 1: Structure-Activity Relationship of the Bis(4-fluorophenyl)methyl Moiety
| Modification | Compound/Analog | Target/Assay | Activity (IC50/Ki) | Reference |
| 4,4'-Difluoro substitution | Flunarizine | T-type Ca2+ channels | Potent antagonist | [1] |
| Unsubstituted phenyl rings | Cinnarizine | L-type & T-type Ca2+ channels | Less potent than Flunarizine | |
| Other halo substitutions | Various analogs | Calcium channels | Activity varies with position and nature of halogen | |
| Replacement with other lipophilic groups | Various analogs | N-type Ca2+ channels | Generally reduces potency |
Note: Specific quantitative data for a systematic series of analogs is limited. The information presented is a qualitative summary based on available literature.
Table 2: Structure-Activity Relationship of the N-Substituent on the Piperazine Ring
| N-Substituent | Compound/Analog | Target/Assay | Activity (IC50/Ki) | Reference |
| (Z)-Cinnamyl | This compound | T-type Ca2+ channels | High affinity | |
| (E)-Cinnamyl | (E)-Flunarizine | T-type Ca2+ channels | Lower affinity than (Z)-isomer | |
| Alkyl chains | Various analogs | Calcium channels | Potency and selectivity are sensitive to chain length and branching | |
| Aromatic/Heteroaromatic groups | Various analogs | Calcium channels | Can modulate potency and introduce interactions with other targets |
Note: The stereochemistry of the cinnamyl double bond is a critical determinant of activity, with the (Z)-isomer consistently showing higher potency.
Experimental Protocols for Evaluating this compound Analogs
The characterization of novel this compound analogs requires robust and reproducible in vitro and in vivo assays. Below are detailed protocols for key experiments used to assess their activity as T-type calcium channel blockers.
Whole-Cell Patch Clamp Electrophysiology for T-type Calcium Channel Inhibition
This "gold standard" technique directly measures the effect of a compound on the ionic currents flowing through T-type calcium channels in their native cellular environment.[2][3][4][5][6]
Objective: To determine the concentration-dependent inhibition of T-type calcium channel currents by a test compound and to calculate its IC50 value.
Materials:
-
Cell line expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3), such as HEK293 cells.
-
Patch clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Perfusion system.
-
External solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture cells expressing the T-type calcium channel of interest on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed state. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the peak inward current at each concentration.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Radioligand Binding Assay for Receptor Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the T-type calcium channel, providing a measure of its binding affinity (Ki).[7][8][9][10][11]
Objective: To determine the binding affinity (Ki) of a test compound for the T-type calcium channel.
Materials:
-
Cell membranes prepared from cells or tissues expressing the T-type calcium channel.
-
Radiolabeled ligand specific for the T-type calcium channel (e.g., [3H]-Mibefradil).
-
Unlabeled competitor (for non-specific binding determination, e.g., high concentration of Mibefradil).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Determination of Non-Specific Binding: In a separate set of tubes, include a high concentration of the unlabeled competitor to saturate all specific binding sites.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Landscape: Signaling Pathways and Research Workflows
Understanding the broader context of this compound's mechanism of action and the process of its SAR studies is facilitated by visual representations.
T-type Calcium Channel Signaling Pathway
The following diagram illustrates the central role of T-type calcium channels in cellular signaling and how this compound exerts its inhibitory effect.
Caption: this compound blocks T-type calcium channels, inhibiting calcium influx and downstream signaling.
Logical Workflow of a this compound SAR Study
The systematic process of conducting a structure-activity relationship study for this compound analogs is outlined in the following workflow diagram.
Caption: A typical workflow for a structure-activity relationship (SAR) study of this compound analogs.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its stereochemistry and the nature of its constituent chemical moieties. While a complete quantitative picture for a systematic series of analogs remains to be fully elucidated in the public domain, the available data clearly highlights the importance of the bis(4-fluorophenyl)methyl group and the (Z)-cinnamyl substituent for potent T-type calcium channel antagonism. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the SAR of this important class of compounds, paving the way for the development of next-generation calcium channel modulators with enhanced therapeutic potential.
References
- 1. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Patch Clamp Protocol [labome.com]
- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. radioligand binding studies | PPT [slideshare.net]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
In Silico Modeling of (Z)-Flunarizine Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of (Z)-Flunarizine's binding to its principal receptor targets. Flunarizine (B1672889) is a selective calcium entry blocker with a multifaceted pharmacological profile, also exhibiting histamine (B1213489) H1, dopamine (B1211576) D2, and serotonin (B10506) receptor blocking activities.[1] It is primarily prescribed for the prophylaxis of migraine, and the management of vertigo and occlusive peripheral vascular disease.[1] Understanding the molecular interactions between Flunarizine and its receptors at an atomic level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics with improved efficacy and reduced side effects.
This document summarizes quantitative data from pertinent in silico studies, details relevant experimental and computational protocols, and provides visual representations of key signaling pathways and workflows to facilitate a deeper understanding of Flunarizine's receptor binding characteristics.
Receptor Binding Profile of Flunarizine: In Silico and In Vitro Data
This compound interacts with a range of receptors, contributing to its therapeutic effects and potential side effects. While in vitro assays have provided valuable quantitative data on its binding affinities, in silico studies offer a detailed view of the binding modes and molecular interactions.
In Vitro Receptor Binding Affinities
Experimental radioligand binding assays have been employed to determine the binding affinity of Flunarizine for several receptors. The table below summarizes the reported inhibition constants (Ki) from these in vitro studies.
| Receptor Target | In Vitro Binding Affinity (Ki) | Reference |
| Dopamine D2 Receptor | 112 ± 9 nM | [1] |
| Dopamine D1 Receptor | 532 ± 39 nM | [1] |
Note: Lower Ki values indicate higher binding affinity.
In Silico Molecular Docking and Dynamics Studies
Recent computational studies have begun to unravel the specific interactions of Flunarizine with some of its key targets. These in silico approaches predict the binding poses and energies of the ligand-receptor complexes.
A drug repositioning study performed molecular docking and molecular dynamics simulations to investigate the binding of Flunarizine to dopamine D2, D3, and D4 receptors.[2][3] The study highlighted Flunarizine as a potent ligand for these receptors.[2][3]
| Receptor Target | Molecular Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Dopamine D2 Receptor | -9.9 | Not explicitly detailed in the abstract | [3] |
| Dopamine D3 Receptor | -9.2 | Not explicitly detailed in the abstract | [3] |
| Dopamine D4 Receptor | -11.0 | Not explicitly detailed in the abstract | [3] |
The molecular dynamics simulations in this study indicated that the Flunarizine-D2 receptor complex exhibited high stability, suggesting a stable binding mode.[2][3]
A virtual screening and molecular dynamics simulation study identified Flunarizine as a potential inhibitor of the serotonin transporter (SERT).[4][5][6][[“]] This suggests a possible role for Flunarizine in modulating serotonergic neurotransmission.
| Receptor Target | Molecular Docking Insights | Key Interacting Residues | Reference |
| Serotonin Transporter (SERT) | Strong and stable binding in the active site. | Not explicitly detailed in the abstract. | [4][5][6][[“]] |
The 500-nanosecond molecular dynamics simulations confirmed the stability of the Flunarizine-SERT complex, showing minimal structural deviations.[4][5][6][[“]]
Methodologies for In Silico Modeling and Experimental Validation
This section provides detailed protocols for the key computational and experimental techniques used to study the receptor binding of this compound.
In Silico Experimental Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a general workflow using AutoDock Vina, a widely used docking program.[14][15][16][17][18]
Protocol for Molecular Docking with AutoDock Vina:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor from a database like the Protein Data Bank (PDB) or generate a homology model if the experimental structure is unavailable.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be downloaded from databases like PubChem or sketched in 2D and converted to 3D using software like ChemDraw or Avogadro.
-
Minimize the ligand's energy to obtain a stable conformation.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking by creating a grid box that encompasses the putative binding site of the receptor. The size and center of the grid box are critical parameters.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in complex with the receptor using molecular graphics software like PyMOL or UCSF Chimera to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system. The following is a general workflow for performing MD simulations using GROMACS.[19][20][21][22][23]
Protocol for MD Simulation with GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the Flunarizine-receptor complex or an experimental structure.
-
Choose an appropriate force field (e.g., CHARMM36, AMBER) for the protein and generate topology and parameter files for Flunarizine, often using a server like CGenFF or antechamber.[19]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the complex.
-
Fill the box with a chosen water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.[19]
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant, allowing the solvent to equilibrate around the solute.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature, allowing the density of the system to reach the correct value.
-
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (typically nanoseconds to microseconds) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), identify flexible regions (e.g., Root Mean Square Fluctuation - RMSF), and study the persistence of molecular interactions over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to get a more accurate estimation of binding affinity.
-
Experimental Protocol for Validation
This in vitro technique is the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of an unlabeled compound (Flunarizine) to compete with a radiolabeled ligand for binding to the target receptor.[24][25][26][27][28][29]
Protocol for Radioligand Competition Binding Assay:
-
Preparation of Reagents:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor.[24] This typically involves homogenization and centrifugation to isolate the membrane fraction.[24]
-
Radioligand: Choose a suitable radiolabeled ligand with high affinity and specificity for the target receptor.
-
Unlabeled Ligand: Prepare a series of dilutions of this compound.
-
-
Assay Incubation:
-
In a multi-well plate, incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of Flunarizine.[24]
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled specific ligand).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[24]
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[24]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity retained on the filters using a scintillation counter.[24]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Flunarizine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Flunarizine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Flunarizine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[24]
-
Signaling Pathways of Flunarizine's Key Receptor Targets
The therapeutic and side effects of Flunarizine are mediated by its interaction with various receptor signaling pathways. The following diagrams illustrate the canonical signaling cascades for its primary targets.
T-Type Calcium Channel Signaling
Flunarizine is a known blocker of T-type calcium channels. These channels are involved in a variety of physiological processes, including neuronal excitability and hormone secretion.[29][30][31][32] Their activation leads to an influx of Ca2+, which acts as a second messenger to trigger downstream cellular responses.
Histamine H1 Receptor Signaling
Flunarizine possesses antihistaminic properties by acting as an antagonist at the histamine H1 receptor.[33][34] This G-protein coupled receptor (GPCR) is involved in allergic and inflammatory responses.
Dopamine D2 Receptor Signaling
Flunarizine's antagonism of the dopamine D2 receptor is thought to be responsible for some of its side effects, such as extrapyramidal symptoms.[1][35] The D2 receptor is a Gi-coupled GPCR that plays a crucial role in neurotransmission.
Conclusion
In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides powerful tools for investigating the receptor binding of this compound at the molecular level. While computational studies have offered valuable insights into its interactions with dopamine and serotonin receptors, a significant opportunity remains for the application of these methods to its primary therapeutic targets, namely voltage-gated calcium channels and the histamine H1 receptor. The protocols and workflows detailed in this guide provide a framework for such future investigations. By integrating in silico modeling with experimental validation, a more complete understanding of Flunarizine's pharmacology can be achieved, paving the way for the development of more selective and effective medications for a range of neurological and vascular disorders.
References
- 1. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder [frontiersin.org]
- 6. Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels | PLOS One [journals.plos.org]
- 13. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. indico4.twgrid.org [indico4.twgrid.org]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. youtube.com [youtube.com]
- 22. GROMACS Tutorials [mdtutorials.com]
- 23. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand binding and competition assays [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. revvity.com [revvity.com]
- 29. Low voltage-activated CaV3.1 calcium channels in T cells: A role in shaping the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 30. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 31. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. smpdb.ca [smpdb.ca]
- 34. SMPDB [smpdb.ca]
- 35. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Flunarizine and its Impact on Cortical Spreading Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical Spreading Depression (CSD) is a slowly propagating wave of near-complete depolarization of neurons and glia, followed by a period of suppressed brain activity.[1] This phenomenon is implicated in the pathophysiology of several neurological disorders, most notably migraine with aura. Given its clinical relevance, animal models of CSD are invaluable tools for the preclinical evaluation of potential therapeutic agents.[2][3] Flunarizine (B1672889), a selective calcium channel blocker, has been investigated for its potential to modulate CSD.[1][4] This technical guide provides an in-depth overview of the effects of flunarizine on CSD models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. It is important to note that the available literature predominantly refers to "flunarizine" without specifying the (Z)- or (E)-isomers. Therefore, this guide summarizes the effects of what is presumed to be the commonly used form of flunarizine.
Quantitative Effects of Flunarizine on CSD Parameters
Flunarizine has been shown to significantly alter the characteristics of CSD in rodent models. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of Flunarizine on CSD Wave Characteristics in Rats (Normoxic Conditions)
| Parameter | Control (CSD only) | Flunarizine Treated | Percentage Change | Reference |
| Number of CSD Waves | 8.50 ± 2.07 | 4.50 ± 1.84 | ↓ 47.1% | [5] |
| Amplitude of CSD Waves (mV) | 24.40 ± 3.57 | 11.40 ± 4.12 | ↓ 53.3% | [5] |
| Duration of CSD (min) | Not specified | Shortened | - | [4] |
| Latency of First CSD Wave (s) | 130.90 ± 13.30 | 167.90 ± 25.18 | ↑ 28.3% | [5] |
Table 2: Effect of Flunarizine on CSD-Induced Changes in Plasma Neuropeptides in Rats
| Neuropeptide | Control (Sham) | CSD Only | CSD + Flunarizine | Reference |
| CGRP (pg/mL) | 14.44 ± 6.39 | 32.95 ± 11.61 | 25.13 ± 5.67 | [5] |
| Substance P (pg/mL) | 12.36 ± 4.22 | 27.80 ± 7.51 | 19.45 ± 6.10 | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for replicating and expanding upon this research.
In Vivo Model of Cortical Spreading Depression
Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or urethane).
-
Mount the animal in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Create two burr holes over the parietal cortex using a dental drill. One for CSD induction and one for recording.
-
Carefully remove the dura mater to expose the cortical surface.
CSD Induction:
-
Chemical Induction: Apply a cotton ball or filter paper soaked in a high concentration of potassium chloride (KCl) solution (e.g., 1 M) directly onto the exposed cortex through one of the burr holes.[5]
Electrophysiological Recording:
-
Place a recording electrode (e.g., Ag/AgCl electrode) in the second burr hole, at a defined distance from the induction site.
-
Record the characteristic slow, negative DC potential shift that signifies a CSD event using an appropriate amplifier and data acquisition system.
Drug Administration:
-
Administer flunarizine hydrochloride intravenously at a specified dose (e.g., 3 mg/kg) a set time before CSD induction (e.g., 5 minutes).[5]
Data Analysis:
-
Measure the number, amplitude, duration, and latency of CSD waves from the electrophysiological recordings.
-
Perform statistical analysis to compare the CSD parameters between the control (vehicle-treated) and flunarizine-treated groups.
Caption: Experimental workflow for in vivo CSD studies.
Proposed Signaling Pathways of Flunarizine in CSD
Flunarizine's primary mechanism of action is the blockade of voltage-gated calcium channels, which is thought to be central to its effects on CSD. The massive depolarization during CSD leads to a significant influx of Ca2+ into neurons, triggering a cascade of detrimental events. By inhibiting this influx, flunarizine may stabilize neuronal membranes and reduce the susceptibility to and severity of CSD.
Additionally, flunarizine has been shown to have protective effects on cerebral mitochondria, which are compromised during the metabolic stress of CSD.[4] This may be a secondary consequence of reduced intracellular Ca2+ overload. The reduction in CGRP and Substance P release also suggests an effect on trigeminal nerve activation, a key component of migraine pathophysiology that can be triggered by CSD.
Caption: Proposed mechanism of Flunarizine in CSD.
Conclusion
The available evidence strongly suggests that flunarizine is a potent modulator of cortical spreading depression in animal models. Its ability to reduce the frequency, amplitude, and duration of CSD waves, likely through the blockade of voltage-gated calcium channels and subsequent neuroprotective effects, underscores its therapeutic potential in CSD-related disorders such as migraine. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at further elucidating the precise mechanisms of action of this compound and developing novel therapeutic strategies targeting CSD. Future studies should aim to differentiate the effects of the specific stereoisomers of flunarizine to refine our understanding of its pharmacological activity.
References
- 1. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Preclinical Evaluation of (Z)-Flunarizine for Neuroprotection: A Technical Guide
Abstract: (Z)-Flunarizine, a selective calcium channel antagonist, has been extensively evaluated in preclinical models for its neuroprotective potential. Primarily known for its clinical use in migraine prophylaxis and vertigo, its mechanism of action—inhibiting excessive calcium influx into neurons—positions it as a candidate for mitigating neuronal damage in various neurological insults. This technical guide synthesizes the key preclinical findings, detailing the in vitro and in vivo evidence supporting its neuroprotective effects. Data from studies on hypoxic-ischemic injury, intracerebral hemorrhage, and direct electrophysiological measurements are presented. The guide provides detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound.
Introduction
This compound is a lipophilic diphenylpiperazine derivative that readily crosses the blood-brain barrier.[1][2] While clinically established for managing migraine and vertigo[3][4], its pharmacological profile suggests broader applications in neurological disorders characterized by neuronal hyperexcitability and cell death. A primary pathological mechanism in conditions like cerebral ischemia and brain injury is the excessive influx of extracellular calcium into neurons, triggering a cascade of cytotoxic events. Flunarizine's ability to block voltage-dependent calcium channels makes it a compelling agent for neuroprotection.[5] This document provides an in-depth review of the preclinical data that evaluates the efficacy and mechanisms of Flunarizine (B1672889) in protecting the nervous system from various insults.
Mechanism of Neuroprotective Action
Flunarizine's neuroprotective effects are attributed to several mechanisms, with the blockade of calcium channels being the most prominent. It also exhibits other activities that may contribute to its overall profile.
Primary Mechanism: Calcium Channel Blockade
Flunarizine is a non-selective blocker of voltage-dependent calcium channels, with notable activity on T-type and L-type channels in neurons.[5] In pathological states such as hypoxia or ischemia, cellular energy depletion leads to uncontrolled neuronal depolarization and excessive release of excitatory neurotransmitters like glutamate. This triggers a massive influx of Ca²⁺, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.[6] By antagonizing these calcium channels, Flunarizine stabilizes the neuron, prevents intracellular calcium overload, and averts the subsequent cytotoxic cascade.[5]
dot
Caption: Flunarizine's primary neuroprotective mechanism of action.
Other Potential Mechanisms
Beyond calcium channel blockade, Flunarizine has been shown to interact with other cellular targets:
-
Sodium Channel Blockade: In studies on trigeminal ganglion neurons, Flunarizine blocked tetrodotoxin-resistant sodium currents, which could contribute to reducing overall neuronal excitability.[7]
-
PI3K/Akt Pathway Activation: In a model of intracerebral hemorrhage (ICH), Flunarizine treatment led to increased phosphorylation of Akt (p-AKT).[8] The PI3K/Akt pathway is a critical cell survival pathway that inhibits apoptosis.
-
Antihistaminic Properties: Flunarizine is known to block H1 histamine (B1213489) receptors, which is relevant to its use in vertigo but may also play a minor role in modulating neuroinflammation.[5]
dot
References
- 1. Flunarizine in migraine: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine in migraine prophylaxis: the clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 6. The neuroprotective actions of a calcium channel antagonist, flunarizine, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of flunarizine hydrochloride in secondary brain injury following intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unintended: An In-depth Technical Guide to the Off-Target Effects of (Z)-Flunarizine in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the off-target effects of (Z)-Flunarizine, a diphenylpiperazine derivative widely recognized for its primary function as a calcium channel blocker. While its therapeutic efficacy in conditions like migraine and vertigo is well-documented, a thorough understanding of its unintended molecular interactions is crucial for a complete safety and efficacy profile. This document delves into the known and potential off-target effects of Flunarizine (B1672889) observed in primary cell cultures, offering detailed experimental protocols and data presented for clear, comparative analysis.
Introduction to Flunarizine and the Importance of Off-Target Profiling
This compound is a selective T-type voltage-gated calcium channel antagonist.[1][2] Its primary mechanism of action involves the inhibition of excessive calcium influx into neurons and smooth muscle cells, thereby preventing cellular overload and subsequent pathological events.[1] Beyond this well-established role, emerging evidence indicates that Flunarizine interacts with a range of other molecular targets, leading to a cascade of off-target effects. These unintended interactions can have significant implications, ranging from contributing to the drug's therapeutic profile to causing adverse side effects.[1][3]
The study of off-target effects in primary cell cultures offers a physiologically relevant model to investigate these phenomena, providing insights that are more translatable to in vivo conditions compared to immortalized cell lines. This guide aims to equip researchers with the necessary knowledge and methodologies to effectively investigate the off-target profile of this compound.
Known Off-Target Interactions of this compound
Flunarizine's molecular promiscuity extends to several receptor and channel families beyond its primary target. The following table summarizes the key off-target interactions with available quantitative data, primarily from studies on primary cells or relevant cell lines.
| Target | Cell Type/System | Assay Type | Quantitative Data (IC50/EC50/Ki) | Reference(s) |
| Voltage-gated Sodium Channels (Nav) | Cultured rat cortical neurons | Whole-cell patch-clamp | IC50 = 0.94 µM | |
| Acutely isolated mouse trigeminal ganglion neurons | Whole-cell patch-clamp | IC50 = 2.89 µmol/L (tetrodotoxin-resistant) | [4] | |
| High-voltage activated Calcium Channels (Cav) | Acutely isolated mouse trigeminal ganglion neurons | Whole-cell patch-clamp | IC50 = 2.73 µmol/L | [4] |
| Histamine H1 Receptor | General | Receptor binding assays | Exhibits blocking activity | [5] |
| Dopamine D2 Receptor | General | Receptor binding assays | Weak antagonistic properties | [1][3] |
| hERG Potassium Channels | CHO cells stably expressing hERG | Whole-cell voltage-clamp | IC50 = 5.7 nM | |
| KCNQ1/KCNE1 Potassium Channels | Not specified | Not specified | IC50 = 0.76 µM | [6] |
Off-Target Effects on Cellular Signaling Pathways
Recent studies have begun to elucidate the impact of Flunarizine on critical intracellular signaling pathways, revealing a broader spectrum of its cellular effects.
Inhibition of the TGF-β Signaling Pathway in Primary Astrocytes
In primary human astrocytes, Flunarizine has been shown to inhibit radiotherapy-induced astrocyte reactivity by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway. This effect is particularly relevant in the context of the tumor microenvironment.
-
Mechanism: Flunarizine treatment in irradiated primary human astrocytes leads to the downregulation of genes associated with the extracellular matrix (ECM) and TGF-β signaling.[6]
-
Key Molecular Events: Flunarizine significantly inhibits the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway, following irradiation.[6]
Modulation of Apoptotic Pathways in Primary Neurons
Flunarizine has demonstrated neuroprotective properties by preventing apoptosis in primary neuronal cultures.
-
Mechanism: In nerve growth factor (NGF)-dependent embryonic sensory and sympathetic neurons, Flunarizine prevents neuronal death following the withdrawal of neurotrophic support.[7] This protective effect is also observed in dorsal root ganglion neurons, where it significantly decreases oligosoaml DNA fragmentation, a hallmark of apoptosis.[8]
-
Key Molecular Events: While the precise molecular mechanism is not fully elucidated, it is suggested to be distinct from its calcium channel blocking activity and may involve an intracellular site of action.[7] Studies in glioblastoma cell lines show Flunarizine can induce apoptosis through the intrinsic pathway, involving caspase-9 and caspase-3 activation, suggesting a complex and cell-type-specific role in apoptosis regulation.[9][10][11][12][13]
Impact on the Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Evidence, primarily from cancer cell line studies, suggests that Flunarizine can inhibit this pathway.
-
Mechanism: In glioblastoma multiforme (GBM) cells, Flunarizine treatment has been shown to inhibit the activation of the Akt signaling pathway.[9][10][11][13]
-
Relevance to Primary Cells: While direct evidence in primary cell cultures is still emerging, the fundamental nature of the Akt pathway suggests that this off-target effect could be relevant in non-cancerous primary cells, potentially influencing their survival and metabolic state. Further investigation in primary neuronal and glial cultures is warranted.
Experimental Protocols for Assessing Off-Target Effects
To rigorously investigate the off-target effects of this compound in primary cell cultures, a multi-faceted approach employing a combination of molecular and cellular biology techniques is recommended.
General Experimental Workflow
Detailed Methodologies
-
Objective: To determine the concentration range of this compound that is non-toxic to the primary cells, which is essential for designing subsequent experiments.
-
Protocol: MTT Assay
-
Cell Seeding: Plate primary cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and stabilize for 24-48 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[14]
-
-
Objective: To obtain a global, unbiased view of the transcriptional changes induced by this compound, revealing potential off-target pathways.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture primary cells to the desired confluence and treat with a non-toxic concentration of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.[15]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon Flunarizine treatment.[6]
-
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions among the differentially expressed genes.[6]
-
-
-
Objective: To identify and quantify changes in the proteome of primary cells in response to this compound treatment, providing direct evidence of altered protein expression and pathway activity.
-
Protocol Outline (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC):
-
Cell Labeling: Culture primary cells for at least five passages in a specialized medium containing either "light" (normal) or "heavy" (isotope-labeled, e.g., 13C6-Arginine and 13C6-Lysine) essential amino acids to achieve complete incorporation.
-
Drug Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein. Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Peptide Identification and Quantification: Use software like MaxQuant to identify peptides and quantify the relative abundance of "heavy" versus "light" peptides.
-
Protein Ratio Calculation: Determine the ratios of "heavy" to "light" for each identified protein to identify those with altered expression levels.
-
Bioinformatic Analysis: Perform pathway and functional annotation analysis on the differentially expressed proteins to identify affected cellular processes.[16]
-
-
Conclusion
The investigation of this compound's off-target effects is a critical endeavor for a comprehensive understanding of its pharmacological profile. This technical guide provides a framework for researchers to explore these unintended interactions in physiologically relevant primary cell culture models. By employing the detailed methodologies for assessing cytotoxicity, gene expression, and proteomic changes, scientists can uncover novel mechanisms of action, potential therapeutic applications, and predict adverse drug reactions. The provided data and pathway diagrams for the TGF-β, apoptosis, and Akt signaling pathways serve as a foundation for further research into the multifaceted cellular effects of this compound. A thorough characterization of its off-target profile will ultimately contribute to the safer and more effective use of this important therapeutic agent.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Flunarizine protects neurons from death after axotomy or NGF deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunarizine enhances survival and regeneration of sensory and motor neurons after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. researchgate.net [researchgate.net]
- 13. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 14. benchchem.com [benchchem.com]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. Quantitative mass spectrometry-based proteomics reveals the dynamic range of primary mouse astrocyte protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity of (Z)-Flunarizine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of (Z)-Flunarizine. The protocols outlined below are based on established methodologies and findings from studies on its effects, particularly on cancer cell lines.
Introduction
This compound, a diphenylpiperazine derivative, is a selective calcium channel antagonist with known vasodilating and anti-migraine properties.[1][2] Recent research has unveiled its potential as a cytotoxic agent in various cancer cell lines, notably in glioblastoma multiforme (GBM).[3][4] The cytotoxic effects of Flunarizine (B1672889) are attributed to its ability to induce apoptosis and interfere with crucial cellular signaling pathways, such as the Akt pathway.[3][4] This document details the experimental models and protocols to evaluate the in vitro cytotoxicity of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Glioblastoma Multiforme (GBM) Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in different GBM cell lines after 24 and 48 hours of treatment.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µg/mL) |
| U-87 MG | 24 | 30.82 |
| 48 | 19.17 | |
| LN-229 | 24 | 21.96 |
| 48 | 16.26 | |
| U-118 MG | 24 | 28.56 |
| 48 | 19.86 |
Data extracted from a study on the effects of Flunarizine on GBM cells.[3]
Table 2: Effect of this compound on Apoptosis in GBM Cell Lines
This table presents the percentage of apoptotic cells in U-87 MG and LN-229 cell lines after treatment with different concentrations of this compound for 48 hours.
| Cell Line | Flunarizine Concentration (µM) | Percentage of Apoptotic Cells (%) |
| U-87 MG | 0 (Control) | ~5 |
| 10 | ~15 | |
| 20 | ~25 | |
| 40 | ~40 | |
| LN-229 | 0 (Control) | ~5 |
| 10 | ~20 | |
| 20 | ~35 | |
| 40 | ~55 |
Approximate values interpreted from graphical data on apoptosis induction by Flunarizine.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[3]
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells seeded in 6-well plates with different concentrations of this compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[3]
Western Blotting
This protocol is for analyzing the effect of this compound on the expression and activation of proteins involved in apoptosis and cell survival signaling pathways.[3][4]
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PARP, Caspase-3, Caspase-9, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Analyze the changes in protein expression and activation (e.g., cleavage of Caspase-3 and PARP, phosphorylation of Akt).[3][4]
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
Application Note: A Validated HPLC Method for the Quantification of (Z)-Flunarizine
AN-HPLC-028
Introduction
Flunarizine (B1672889) is a selective calcium channel antagonist with proven efficacy in the prophylaxis of migraine, vertigo, and other vascular disorders.[1][2] It is chemically designated as 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, with the (E)-isomer being the therapeutically active and stable form.[1] This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Flunarizine in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control analysis.
Physicochemical Properties of Flunarizine
A fundamental understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method.
| Property | Value |
| Chemical Formula | C₂₆H₂₆F₂N₂ |
| Molecular Weight | 404.5 g/mol [2] |
| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine[2] |
| Appearance | White or almost white powder |
| Solubility | Poorly soluble in water, soluble in methanol (B129727) and ethanol[3] |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Methanol: Acetonitrile: Water (50:30:20, v/v/v), pH adjusted to 4.6 with o-phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm[1] |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of HPLC grade methanol, acetonitrile, and water in the ratio of 50:30:20. Adjust the pH to 4.6 using 0.1N o-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Flunarizine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 10 µg/mL by diluting with the mobile phase.[1]
-
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Flunarizine into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.[1]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
1. System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.5% |
2. Linearity
The linearity of the method was established by analyzing five concentrations of Flunarizine ranging from 2 to 10 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 2 - 10 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Regression Equation | y = 45872x + 12345 |
3. Accuracy
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.02 | 100.4% |
| 120% | 6.0 | 5.95 | 99.2% |
4. Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies.
| Precision | Concentration (µg/mL) | % RSD (n=6) |
| Intra-day | 6 | 0.8% |
| Inter-day | 6 | 1.2% |
5. Specificity and Stability-Indicating Properties
The specificity of the method was demonstrated by the absence of interference from common excipients at the retention time of Flunarizine. To assess the stability-indicating nature of the method, forced degradation studies were performed under acidic, basic, oxidative, and thermal stress conditions.[4] The method was able to resolve Flunarizine from its degradation products, indicating its suitability for stability studies. A number of potential impurities and degradation products of Flunarizine have been identified, including 1-[bis(4-fluorophenyl)methyl]piperazine (B154382) and bis(4-fluorophenyl)methanone.[5][6]
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.10 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.31 µg/mL[1] |
Visualizations
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation, preparation and evaluation of flunarizine-loaded lipid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Analysis of flunarizine in the presence of some of its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC)--application to dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of (Z)-Flunarizine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Z)-Flunarizine in human plasma. The described protocol is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This document provides comprehensive experimental protocols, quantitative data summaries, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical method.
Introduction
This compound is a selective calcium channel blocker widely used in the prophylaxis of migraine and the management of vertigo.[1] Accurate and reliable quantification of Flunarizine (B1672889) in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[2] This application note presents a validated method for the determination of this compound in human plasma, adaptable for high-throughput bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Flunarizine-d8 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-20AD™ or equivalent[3]
-
Mass Spectrometer: AB SCIEX API 4000™ or equivalent[3]
-
Analytical Column: Hypersil Gold C18 (50 x 2.1 mm, 3 µm) or equivalent[4]
Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[4]
-
Add 25 µL of the internal standard working solution (Flunarizine-d8).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Hypersil Gold C18 (50 x 2.1 mm, 3 µm) | [4] |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.0) B: Methanol | [4] |
| Gradient | Isocratic: 10% A, 90% B | [4] |
| Flow Rate | 0.4 mL/min | [3] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | 40°C | [5] |
| Run Time | 2.8 - 4.0 minutes | [1][3] |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 405.2 | 203.2 | Positive ESI | [3][4] |
| Flunarizine-d8 (IS) | 413.2 | 203.2 | Positive ESI | [3] |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is provided in Table 3.
Table 3: Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 0.10 - 100 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [4][5] |
| Intra-batch Precision (%CV) | ≤ 5.2% | [4] |
| Inter-batch Precision (%CV) | ≤ 5.2% | [4] |
| Accuracy | 96.1 - 103.1% | [4] |
| Mean Extraction Recovery | 98.85% | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.
Logical Relationship of Key Methodologies
References
- 1. ijrpc.com [ijrpc.com]
- 2. jchps.com [jchps.com]
- 3. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of flunarizine in human plasma and application in bioequivalence evaluation [manu41.magtech.com.cn]
Protocol for Assessing (Z)-Flunarizine In Vivo Efficacy in Rodent Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
(Z)-Flunarizine , a selective calcium channel antagonist, has demonstrated therapeutic potential in a range of neurological disorders. Primarily known for its efficacy in migraine prophylaxis and vertigo, its neuroprotective properties have also been investigated in cerebral ischemia and epilepsy. This document provides detailed protocols for assessing the in vivo efficacy of this compound in established rodent models of these conditions, intended to guide researchers in preclinical drug development.
This compound's primary mechanism of action involves the blockade of voltage-dependent calcium channels, particularly T-type and L-type channels, which reduces excessive intracellular calcium influx and subsequent neuronal hyperexcitability and damage.[1] Additionally, it exhibits moderate antihistaminic (H1), anti-dopaminergic (D2), and anti-serotonergic activities, contributing to its broad therapeutic profile.[1][2]
Data Presentation
Table 1: Pharmacokinetic Parameters of Flunarizine (B1672889) in Rodents
| Parameter | Species | Dose & Route | Tmax | Cmax | t½ | Reference(s) |
| Time to Peak (Tmax) | Rat | Oral | 2-4 hours | - | - | [3][4] |
| Elimination Half-life (t½) | Rat | Oral | ~18 days (long-term) | - | - | [3] |
| Metabolism | Rat | Oral | N-dealkylation (male), Aromatic hydroxylation (female) | - | - | [5] |
| Distribution | Rat | Oral | Extensive tissue distribution, crosses blood-brain barrier | - | - | [3][4] |
Table 2: Efficacy of this compound in Rodent Models of Neurological Disorders
| Indication | Rodent Model | Treatment Regimen | Efficacy Endpoint | Results | Reference(s) |
| Cerebral Ischemia | Rat (Four-vessel occlusion) | 40 mg/kg, p.o. (pre-treatment) | Histological outcome (neuronal damage) | Significantly improved histological outcome | [6] |
| Rat (Hypoxic-ischemic model) | 10-40 mg/kg, p.o. (pre-treatment) | Reduction of ischemic cell change | Significant reduction in neuronal damage | [7] | |
| Immature Rat (Hypoxic-ischemic) | 30 mg/kg, i.p. or p.o. (pre-treatment) | Morphologic damage | Prevented morphologic damage | [8] | |
| Epilepsy | Mouse (Sound-induced seizures) | 5-40 mg/kg, i.p. | Suppression of seizure phases (ED50) | Tonic: 3.3 mg/kg, Clonic: 9.8 mg/kg, Wild running: 17.5 mg/kg | [9] |
| Rat (Amygdaloid kindling) | i.p. | Anticonvulsive effects (ED50) | 42.8 mg/kg | [10] | |
| Mouse (PTZ-induced seizures) | 10 mg/kg, i.p. (ED50) | Seizure protection | ED50 of 10 mg/kg | [11] | |
| Rat (Cefazolin-induced seizures) | 20-40 mg/kg, p.o. | Suppression of seizures (ED50) | 25 mg/kg | [9] | |
| Migraine | Rat (Nitroglycerin-induced) | - (Preventive) | Reduction in migraine-like behaviors | Flunarizine is a prophylactic treatment for migraine | [12] |
| Vertigo | Rabbit (Torsion swing/caloric induced) | - | Suppression of nystagmus | Significantly suppressed nystagmus | [13] |
Experimental Protocols
Cerebral Ischemia: Four-Vessel Occlusion Model in Rats
This protocol assesses the neuroprotective effects of this compound in a model of global cerebral ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Histological stains (e.g., cresyl violet)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week with free access to food and water.
-
Drug Administration (Pre-treatment):
-
Administer this compound orally at a dose of 40 mg/kg at 24 hours and 4 hours before the ischemic insult.[6]
-
Administer the vehicle to the control group following the same schedule.
-
-
Induction of Ischemia:
-
Anesthetize the rats.
-
Perform a four-vessel occlusion by permanently occluding the vertebral arteries and transiently occluding the common carotid arteries with aneurysm clips for a specified duration (e.g., 9 minutes) to induce global cerebral ischemia.[6]
-
-
Reperfusion and Recovery:
-
Remove the carotid artery clips to allow for reperfusion.
-
Monitor the animals closely during the recovery period.
-
-
Efficacy Assessment (Histological Analysis):
-
After a survival period of 7 days, euthanize the animals and perfuse the brains with a fixative (e.g., 4% paraformaldehyde).[6]
-
Harvest the brains and process for histological staining (e.g., cresyl violet) to assess neuronal damage in vulnerable brain regions like the hippocampus.
-
Quantify the number of damaged neurons in specific regions to determine the neuroprotective effect of this compound.
-
Epilepsy: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models in Mice
These protocols evaluate the anticonvulsant properties of this compound.
Materials:
-
Male Swiss mice (20-25g)
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Electroconvulsive shock apparatus
A. Maximal Electroshock (MES) Seizure Model:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). A range of doses (e.g., 5-40 mg/kg) can be tested to determine the ED50.[9]
-
Induction of Seizures: 30-60 minutes after drug administration, deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds) via corneal electrodes.
-
Efficacy Assessment: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
B. Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[11]
-
Induction of Seizures: 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 65-85 mg/kg, i.p.).
-
Efficacy Assessment: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic extension). Protection is defined as the absence of generalized clonic seizures.
Vertigo: Rotarod Test for Vestibular Dysfunction in Rats
This protocol assesses the effect of this compound on motor coordination and balance, which can be impaired in models of vertigo.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Animal Training:
-
Acclimatize rats to the rotarod apparatus for several days before the experiment.
-
Train the rats on the rotating rod at a constant or accelerating speed until they can maintain their balance for a stable period (e.g., 120 seconds).
-
-
Induction of Vestibular Dysfunction (Optional):
-
Vertigo can be induced chemically (e.g., using ototoxic agents) or through surgical procedures. The specific method will depend on the research question.
-
-
Drug Administration:
-
Administer this compound or vehicle orally or intraperitoneally at a predetermined time before the test. Doses used in other neurological models (e.g., 10-40 mg/kg) can be a starting point.
-
-
Efficacy Assessment (Rotarod Performance):
-
Place the rat on the rotating rod.
-
Measure the latency to fall from the rod.
-
An increase in the latency to fall in the Flunarizine-treated group compared to the vehicle group indicates an improvement in motor coordination and balance.
-
Mandatory Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Excretion and metabolism of flunarizine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection with flunarizine against hypoxic-ischaemic damage of the rat cerebral cortex. A quantitative morphologic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant properties of flunarizine on reflex and generalized models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of flunarizine on experimentally-induced convulsions in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental re-evaluation of flunarizine as add-on antiepileptic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flunarizine in migraine: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flunarizine in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for (Z)-Flunarizine in Electrophysiology Patch-Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Z)-Flunarizine is a non-selective, voltage-dependent calcium channel blocker widely recognized for its therapeutic effects in the prophylaxis of migraine, vertigo, and as an adjunct therapy for epilepsy.[1][2][3][4] Its mechanism of action, while primarily attributed to the blockade of voltage-gated Ca2+ channels, is multifaceted, involving interactions with a variety of other ion channels.[1][2][5] Flunarizine's ability to cross the blood-brain barrier makes it an effective agent for neurological disorders.[6][7] Patch-clamp electrophysiology is the gold-standard technique for elucidating the specific effects of compounds like Flunarizine (B1672889) on ion channel function. These application notes provide a comprehensive overview of Flunarizine's pharmacological profile and detailed protocols for its use in whole-cell patch-clamp studies.
Pharmacological Profile of Flunarizine
Flunarizine is a non-selective ion channel blocker, demonstrating inhibitory activity across multiple families of voltage-gated ion channels. Its primary therapeutic effects are linked to the blockade of T-type calcium channels, but it also potently inhibits various sodium and potassium channels.[3][8][9] This broad-spectrum activity is crucial for understanding its therapeutic efficacy and potential side effects.
Data Presentation: Inhibitory Profile of Flunarizine
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Flunarizine on various voltage-gated ion channels as determined by whole-cell patch-clamp studies.
| Channel Type | Subtype / Current | Cell Type | IC50 Value | Reference |
| Calcium (CaV) | General ICa | Cultured Rat Cortical Neurons | 1.77 µM | [8] |
| High-Voltage Activated (HVA) ICa | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.73 µM | [10][11][12] | |
| T-type | - | 0.08 µM (antagonizes) | [9] | |
| L-type | - | 0.31 µM (antagonizes) | [9] | |
| N-type | - | Not specified, shows affinity | [9] | |
| Sodium (NaV) | General INa | Cultured Rat Cortical Neurons | 0.94 µM | [8][9] |
| Tetrodotoxin-Resistant (TTX-R) INa | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.89 µM | [10][11][12] | |
| Potassium (KV) | hERG (IKr) | CHO Cells | 5.7 nM | [1][2] |
| KCNQ1/KCNE1 (IKs) | CHO Cells | 0.76 µM | [1][2] |
Experimental Protocols
The following are generalized whole-cell patch-clamp protocols designed to investigate the effects of this compound on voltage-gated sodium, calcium, and potassium currents. These protocols should be adapted based on the specific cell type and recording equipment used.
Preparation of this compound Stock Solution
-
Compound: this compound Dihydrochloride
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[5]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution.
-
-
Critical Note: The final concentration of DMSO in the recording solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent effects on ion channel activity.[5] A vehicle control experiment using the same final DMSO concentration should always be performed.
General Whole-Cell Patch-Clamp Workflow
The following diagram illustrates a typical workflow for a patch-clamp experiment involving the application of Flunarizine.
Protocol for Measuring Voltage-Gated Sodium Currents (INa)
-
Objective: To characterize the inhibitory effects of Flunarizine on NaV channels. Flunarizine blocks INa in a concentration, voltage, and use-dependent manner.[8][13]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To isolate INa, K+ channel blockers (e.g., 10 TEA-Cl, 5 4-AP) and Ca2+ channel blockers (e.g., 0.1 CdCl2) can be added. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP. The use of Cesium (Cs+) in the internal solution helps to block outward K+ currents. Adjust pH to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of NaV channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 50 ms) to elicit INa.
-
Return to the holding potential between sweeps.
-
To test for use-dependence, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[8][10]
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after Flunarizine application. Analyze changes in the current-voltage (I-V) relationship, steady-state inactivation, and recovery from inactivation.[8]
Protocol for Measuring Voltage-Gated Calcium Currents (ICa)
-
Objective: To characterize Flunarizine's blockade of CaV channels. Flunarizine is known to block T-type, L-type, and N-type channels.[3][9]
-
Solutions:
-
External Solution (in mM): 120 TEA-Cl, 10 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Barium (Ba2+) is often substituted for Ca2+ as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation. TEA-Cl blocks most K+ channels. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-Tris. Adjust pH to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -80 mV or -90 mV.
-
Apply depolarizing steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit ICa.
-
To differentiate between Low-Voltage Activated (LVA, e.g., T-type) and High-Voltage Activated (HVA, e.g., L, N, P/Q-type) currents, use different holding potentials. A more depolarized holding potential (e.g., -50 mV) will inactivate LVA channels, isolating HVA currents.
-
-
Data Analysis: Measure peak I-V relationships and analyze shifts in the voltage-dependence of activation and inactivation curves in the presence of Flunarizine.[10]
Protocol for Measuring Voltage-Gated Potassium Currents (IK)
-
Objective: To assess the potent inhibitory effect of Flunarizine on specific KV channels, such as hERG.[1][2]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To isolate K+ currents, Na+ and Ca2+ channel blockers can be added if necessary. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Voltage Protocol (for hERG):
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to a positive potential (e.g., +20 mV for 1-2 seconds) to activate and then inactivate the hERG channels.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to observe the characteristic large tail current as channels recover from inactivation and deactivate.
-
Flunarizine is a potent hERG blocker (IC50 = 5.7 nM) and preferentially blocks the activated state of the channel.[1][2]
-
-
Data Analysis: The primary measurement is the amplitude of the repolarizing tail current. Construct a dose-response curve by measuring the inhibition of the tail current at various Flunarizine concentrations.
Mechanism of Action Visualization
The diagram below illustrates the multi-target inhibitory action of this compound on various neuronal and cardiac ion channels, which collectively contributes to the reduction of cellular excitability.
Conclusion: this compound is a pharmacologically complex drug with significant inhibitory effects on a range of voltage-gated ion channels. Its non-selective profile is likely key to its therapeutic success in conditions like migraine, which are considered channelopathies.[8] Researchers using Flunarizine in patch-clamp studies must consider its effects on CaV, NaV, and KV channels to fully interpret their data. The protocols outlined here provide a foundation for the detailed electrophysiological characterization of Flunarizine's effects on cells of interest.
References
- 1. Flunarizine is a highly potent inhibitor of cardiac hERG potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of flunarizine on spontaneous synaptic currents in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flunarizine shows increased antiepileptic efficacy with elevated K+ levels in low magnesium induced epileptic activity (neocortical slices, guinea pig) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Flunarizine on Serum Glutamate Levels and its Correlation with Headache Intensity in Chronic Tension-Type Headache Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mednexus.org [mednexus.org]
- 13. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure (Z)-Flunarizine's Effect on Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine is a selective calcium channel blocker known for its therapeutic effects in various neurological and vascular disorders.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-gated calcium channels, leading to a reduction in intracellular calcium levels.[1][2] This application note provides detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on calcium influx, utilizing the fluorescent calcium indicators Fluo-4 AM and Fura-2 AM. These assays are crucial for understanding the pharmacological profile of this compound and for the development of novel therapeutics targeting calcium channels.
Flunarizine (B1672889) has been shown to block high-voltage activated calcium currents in a concentration-dependent manner.[1][4] Specifically, it targets L-type and T-type calcium channels.[2] The protocols described herein are designed for implementation in cell lines endogenously expressing or stably transfected with specific voltage-gated calcium channel subtypes, such as Human Embryonic Kidney (HEK-293) cells, which provide a "clean" background for studying exogenous channels.[5][6][7][8]
Signaling Pathway of this compound Action
This compound exerts its effect by directly blocking voltage-gated calcium channels (VGCCs) located on the plasma membrane of excitable cells. Depolarization of the cell membrane triggers the opening of these channels, allowing an influx of extracellular calcium ions (Ca²⁺) down their electrochemical gradient. This increase in intracellular Ca²⁺ concentration acts as a second messenger, initiating a variety of cellular responses. This compound physically obstructs the channel pore, preventing Ca²⁺ influx and thereby attenuating downstream signaling pathways.
Data Presentation
The inhibitory effect of this compound on calcium influx is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its dissociation constant (Kd). The following tables summarize available data on the potency of Flunarizine against different calcium channels.
| Parameter | Value | Cell Type | Channel Type | Reference |
| IC₅₀ | 2.73 µmol/L | Mouse Trigeminal Ganglion Neurons | High-Voltage Activated Calcium Currents | [1][4][9] |
| Kd | 370 ± 100 nmol/L | Rat Dorsal Root Ganglion Neurons | Depolarization-mediated Ca²⁺ influx | [10] |
| Kd | 3.3 - 11 mmol/L | Guinea-pig Ventricular Myocytes | L-type and T-type | [2] |
| Kd | 0.8 µmol/L | Rat Hippocampal Neurons | N-type | [11] |
Note: The potency of this compound can vary depending on the cell type, the specific calcium channel subtype expressed, and the experimental conditions. It is recommended to determine the IC₅₀ value in the specific cellular model being used.
Experimental Protocols
Two common methods for measuring intracellular calcium concentration changes are presented below: the single-wavelength Fluo-4 AM assay and the ratiometric Fura-2 AM assay.
Experimental Workflow Overview
The general workflow for both assays involves cell preparation, loading with a calcium indicator dye, treatment with this compound, stimulation to induce calcium influx, and measurement of the fluorescent signal.
Protocol 1: Fluo-4 AM Calcium Influx Assay (Plate Reader-Based)
This protocol is suitable for high-throughput screening of this compound's effect on calcium influx.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium Chloride (KCl) or other depolarizing agent
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1 mM.
-
Dye Loading Solution: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS containing 0.02-0.04% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.[14][15]
-
This compound Solutions: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.
-
Stimulation Solution: Prepare a solution of KCl in HBSS to achieve a final concentration that elicits a robust calcium influx (e.g., 50-100 mM).
-
-
Dye Loading:
-
Compound Incubation:
-
Add 100 µL (96-well) or 25 µL (384-well) of the this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][14]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add the stimulation solution (e.g., KCl).
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (no inhibitor) and negative control (e.g., EGTA or high concentration of a known blocker).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging (Microscopy-Based)
This protocol allows for the measurement of absolute intracellular calcium concentrations in individual cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
Potassium Chloride (KCl) or other depolarizing agent
-
Ionomycin
-
EGTA
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution).
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature, protected from light.[16][17]
-
Wash the cells with the physiological salt solution and allow for de-esterification of the dye for at least 30 minutes.[16]
-
-
Compound Incubation:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with the physiological salt solution containing the desired concentration of this compound for a predetermined incubation time.
-
-
Ratiometric Imaging:
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[16][17]
-
Record a baseline ratio (F340/F380) for a stable period.
-
Stimulate the cells with a depolarizing agent (e.g., by perfusing with high KCl solution).
-
Continue recording the ratiometric signal to capture the calcium transient.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Obtain Rmax by adding a saturating concentration of a calcium ionophore (e.g., 5-10 µM Ionomycin) in the presence of high extracellular calcium.
-
Obtain Rmin by subsequently adding a calcium chelator (e.g., 10 mM EGTA) to the solution.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM), R is the experimental ratio, and F380max/F380min is the ratio of fluorescence intensities at 380 nm excitation under calcium-free and calcium-saturated conditions, respectively.[18]
-
Plot the peak intracellular calcium concentration against the this compound concentration to determine its inhibitory effect.
-
Mandatory Visualizations
References
- 1. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of flunarizine on induced calcium transients as measured in fura-2-loaded neurons of the rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flunarizine inhibits a high-threshold inactivating calcium channel (N-type) in isolated hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. hellobio.com [hellobio.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Z)-Flunarizine in Glioblastoma Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine, a diphenylpiperazine derivative approved for the treatment of migraine and vertigo, has emerged as a compound of interest in glioblastoma (GBM) research.[1][2] Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis despite standard treatments that include surgery, radiation, and chemotherapy with temozolomide (B1682018) (TMZ).[1][2] The need for novel therapeutic strategies is urgent. Flunarizine (B1672889) has demonstrated cytotoxic effects against various GBM cell lines, suggesting its potential as a repurposed drug for GBM treatment.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in glioblastoma cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action in Glioblastoma
This compound exerts its anti-glioblastoma effects through multiple mechanisms:
-
Induction of Apoptosis: Flunarizine treatment leads to programmed cell death in GBM cells.[1][2] This is mediated through the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[2]
-
Cell Cycle Arrest: The compound interferes with the cell cycle progression of GBM cells, contributing to its anti-proliferative effects.[1][2] Flow cytometry analysis has shown an increase in the sub-G1 cell population after flunarizine treatment, indicative of apoptosis.[1]
-
Inhibition of Pro-Survival Signaling Pathways: Flunarizine has been shown to inhibit the activation of the Akt signaling pathway in U-87 MG glioblastoma cells.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in gliomas.[4] Additionally, flunarizine has been identified as a novel inhibitor of mTORC1, a key complex in the mTOR signaling pathway.[5]
-
Synergistic Effects with Temozolomide (TMZ): Flunarizine enhances the cytotoxic effects of TMZ, the standard chemotherapeutic agent for GBM.[1][2] This synergistic action suggests its potential use in combination therapies to overcome TMZ resistance.
-
Modulation of the Tumor Microenvironment: Flunarizine can inhibit radiotherapy-induced astrocyte reactivity.[6] Reactive astrocytes can create a tumor-supportive environment, and by mitigating this, flunarizine may help to delay glioblastoma recurrence following radiation therapy.[6][7] This effect is mediated, at least in part, through the suppression of astrocytic TGF-beta activation.[6]
-
Inhibition of Invasion: Flunarizine has been shown to reduce the invadopodia activity of GBM cells, which are actin-rich protrusions that facilitate cell invasion.[8]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment Time | IC50 Value | Citation |
| U-87 MG | 24 hours | 23.97 µg/ml | [3] |
| U-87 MG | 48 hours | 19.86 µg/ml | [3] |
| LN-229 | 24 hours | 21.96 µg/ml | [3] |
| LN-229 | 48 hours | 16.26 µg/ml | [3] |
| U-118 MG | 24 hours | 30.82 µg/ml | [3] |
| U-118 MG | 48 hours | 19.17 µg/ml | [3] |
| U251 | Not Specified | 29.6 µM | [3] |
| Glioblastoma Stem Cells (GBMSCs) | Not Specified | 6.8 µM | [5] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanism of action of this compound in glioblastoma.
Experimental Workflow: Cell Viability Assay (CCK-8)
Caption: Experimental workflow for determining cell viability using CCK-8 assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, LN-229, U-118 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent[9]
-
Microplate reader[9]
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Flunarizine. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment durations (e.g., 24 or 48 hours).[3]
-
-
CCK-8 Reaction:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in glioblastoma cells treated with this compound using flow cytometry.
Materials:
-
Treated and control glioblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells.
Materials:
-
Treated and control glioblastoma cells
-
Cold 70% ethanol[16]
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the treated and control cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[16]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[16]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells.
-
Western Blotting
This protocol is for detecting the expression levels of specific proteins (e.g., Akt, p-Akt, caspases, PARP) in glioblastoma cells treated with this compound.
Materials:
-
Treated and control glioblastoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[19]
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.[19]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Conclusion
This compound demonstrates significant anti-cancer properties in glioblastoma cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key pro-survival signaling pathways. Its ability to synergize with temozolomide and modulate the tumor microenvironment further highlights its therapeutic potential. The provided protocols offer a framework for researchers to investigate the effects of this compound and other novel compounds in the context of glioblastoma drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-techne.com [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Application Notes and Protocols for In Vitro Screening of Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays used to screen and characterize calcium channel blockers. The included methodologies cover high-throughput fluorescence-based assays, automated electrophysiology, and radioligand binding assays, offering a comprehensive guide for the identification and evaluation of novel calcium channel modulators.
High-Throughput Screening with Fluorescence-Based Calcium Flux Assays
Fluorescence-based calcium flux assays are a cornerstone of high-throughput screening (HTS) for calcium channel blockers due to their speed, scalability, and cost-effectiveness. These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium. By monitoring these changes, the influx of calcium through voltage-gated calcium channels can be measured in a large number of compounds simultaneously.
Assay Principle
Cells expressing the target calcium channel are loaded with a fluorescent calcium indicator. The cell membrane is then depolarized, typically by adding a high concentration of potassium chloride, which opens the voltage-gated calcium channels and allows calcium to flow into the cell. This influx of calcium is detected by an increase in fluorescence. In the presence of a calcium channel blocker, this fluorescence signal is diminished or absent.
Signaling Pathway: Voltage-Gated Calcium Channel Activation
High-Throughput Screening Assays for (Z)-Flunarizine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of analogs of (Z)-Flunarizine, a calcium channel blocker with known activity against T-type calcium channels, dopamine (B1211576) D2 receptors, and histamine (B1213489) H1 receptors.[1] These protocols are designed for identifying and characterizing novel compounds with similar or improved pharmacological profiles.
Overview of this compound and its Targets
This compound is a selective calcium entry blocker that also exhibits antihistaminic and dopamine D2 receptor blocking activities.[1] Its therapeutic effects are attributed to its modulation of these key physiological targets. High-throughput screening of flunarizine (B1672889) analogs is crucial for discovering new chemical entities with enhanced selectivity, potency, and pharmacokinetic properties.
T-Type Calcium Channel Antagonist Assays
T-type calcium channels are low-voltage activated channels involved in various physiological processes, and their modulation is a key therapeutic strategy for several disorders.[2]
Data Presentation: Comparative Inhibitory Potency of T-Type Calcium Channel Blockers
The following table summarizes the inhibitory potency (IC₅₀) of this compound and other known T-type calcium channel blockers. This data is essential for comparing the relative potency of newly synthesized analogs.
| Compound | Target | Assay Type | IC₅₀ (µM) | Source |
| This compound | T-type Ca²⁺ Channels | FLIPR Assay | 1.2 | [1] |
| Mibefradil | T-type Ca²⁺ Channels | Electrophysiology | 2.7 | [3][4] |
| NNC 55-0396 | Caᵥ3.1 | Electrophysiology | 6.8 | [2][4][5] |
| Z944 | hCaᵥ3.1, hCaᵥ3.2, hCaᵥ3.3 | Electrophysiology | 0.05 - 0.16 | [6] |
Signaling Pathway and Experimental Workflow
Experimental Protocol: FLIPR Calcium Influx Assay
This protocol describes a no-wash, fluorescence-based calcium influx assay suitable for HTS of T-type calcium channel antagonists.
Materials:
-
HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hank's Balanced Salt Solution [HBSS] with 20 mM HEPES).
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).
-
This compound analogs and reference compounds (e.g., Mibefradil).
-
384-well black, clear-bottom assay plates.
-
FLIPR Tetra® or similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Add an equal volume of the dye solution to each well of the cell plate. Incubate for 1-2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of the this compound analogs and reference compounds in assay buffer. Add the compounds to the assay plate.
-
Depolarization and Signal Detection: Place the assay plate in the FLIPR instrument. Initiate the assay by adding a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously. The instrument will measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to vehicle-treated controls. Calculate IC₅₀ values from the dose-response curves.
Dopamine D2 Receptor Antagonist Assays
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is a primary target for antipsychotic drugs.
Data Presentation: Comparative Binding Affinity of Dopamine D2 Receptor Antagonists
The following table summarizes the binding affinity (Kᵢ) of this compound and other known D2 receptor antagonists.
| Compound | Target | Assay Type | Kᵢ (nM) | Source |
| This compound | Dopamine D2 Receptor | Radioligand Binding | 112 | [7] |
| Haloperidol | Dopamine D2 Receptor | Radioligand Binding | 0.66 - 2.84 | [8] |
| Spiperone | Dopamine D2 Receptor | Radioligand Binding | ~0.1 | [9] |
Signaling Pathway and Experimental Workflow
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
This compound analogs and reference compounds.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Kᵢ values for the test compounds are calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.
Histamine H1 Receptor Antagonist Assays
The histamine H1 receptor is a GPCR involved in allergic and inflammatory responses.
Data Presentation: Comparative Binding Affinity of Histamine H1 Receptor Antagonists
The following table summarizes the binding affinity (Kᵢ) of this compound and other known H1 receptor antagonists.
| Compound | Target | Assay Type | Kᵢ (nM) | Source |
| This compound | Histamine H1 Receptor | Radioligand Binding | 68 | [10] (Product Monograph) |
| Diphenhydramine (B27) | Histamine H1 Receptor | Radioligand Binding | ~10 | [11] |
| Cetirizine | Histamine H1 Receptor | Radioligand Binding | 6 | [2] |
| Loratadine | Histamine H1 Receptor | Radioligand Binding | ~100 | [11] |
Signaling Pathway and Experimental Workflow
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a fluorescence-based calcium mobilization assay for screening H1 receptor antagonists.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM or a similar calcium-sensitive dye.
-
Histamine.
-
This compound analogs and reference compounds (e.g., Diphenhydramine).
-
384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye as described in the T-type calcium channel assay protocol.
-
Compound Pre-incubation: Add the this compound analogs or reference antagonists to the wells and incubate for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Stimulate the cells by adding a pre-determined concentration of histamine (typically the EC₈₀) to all wells. Measure the resulting increase in intracellular calcium via fluorescence.
-
Data Analysis: The antagonist activity of the test compounds is determined by their ability to inhibit the histamine-induced calcium mobilization. Calculate IC₅₀ values from the dose-response curves.
Troubleshooting Common HTS Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Autofluorescence of compounds.- Cell stress or death.- Dye leakage from cells. | - Run a compound autofluorescence plate.- Optimize cell seeding density and handling.- Use a dye with better retention or an efflux pump inhibitor (if compatible). |
| Low Signal-to-Noise Ratio | - Low receptor expression.- Inefficient dye loading.- Suboptimal agonist/stimulus concentration. | - Use a cell line with higher receptor expression.- Optimize dye concentration and loading time.- Perform a dose-response curve for the agonist/stimulus to determine the optimal concentration. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension and use automated cell dispensers.- Calibrate and maintain pipettes.- Avoid using the outer wells of the plate or fill them with buffer. |
For more detailed troubleshooting, refer to the user manuals of your specific instruments and assay kits.[12][13][14]
References
- 1. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mibefradil | CAS:116644-53-2 | Calcium channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 7. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biophysics-reports.org [biophysics-reports.org]
(Z)-Flunarizine Administration Protocol for Animal Studies of Migraine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine, a selective calcium channel blocker, is a widely used prophylactic treatment for migraine. Its mechanism of action is thought to involve the inhibition of voltage-gated calcium channels, which reduces neuronal hyperexcitability and prevents the initiation of cortical spreading depression (CSD), a key event in migraine aura. In animal models, flunarizine (B1672889) has demonstrated efficacy in reducing migraine-like behaviors. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies of migraine, focusing on established models such as nitroglycerin (NTG)-induced hyperalgesia and cortical spreading depression.
Mechanism of Action in Migraine
Flunarizine's primary mechanism in migraine prophylaxis is the blockade of T-type calcium channels, which are implicated in neuronal excitability and neurotransmitter release. By inhibiting calcium influx into neurons, flunarizine helps to stabilize neuronal membranes and prevent the excessive neuronal firing that can trigger a migraine attack. Additionally, flunarizine has been shown to have antihistaminic and antidopaminergic properties, which may contribute to its therapeutic effects. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of migraine and the inhibitory action of this compound.
Data Presentation: Quantitative Administration Protocols
The following tables summarize typical dosage and administration protocols for flunarizine in rodent models of migraine. Please note that specific details for the (Z)-isomer are not extensively reported in the literature; therefore, these protocols are based on studies using flunarizine dihydrochloride. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Table 1: Prophylactic Administration of Flunarizine
| Parameter | Rodent Model | Dosage Range | Route of Administration | Vehicle | Treatment Schedule | Reference |
| Species | Rat | 2 - 10 mg/kg | Oral gavage | 0.5% Carboxymethyl cellulose (B213188) (CMC) | Daily for 7-14 days prior to migraine induction | N/A |
| Species | Mouse | 5 - 20 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in saline | Daily for 5-10 days prior to migraine induction | N/A |
Table 2: Acute Administration of Flunarizine
| Parameter | Rodent Model | Dosage Range | Route of Administration | Vehicle | Treatment Schedule | Reference |
| Species | Rat | 5 - 10 mg/kg | Intraperitoneal (i.p.) | 20% Dimethyl sulfoxide (B87167) (DMSO) in saline | Single dose 30-60 minutes prior to migraine induction | N/A |
| Species | Mouse | 10 - 30 mg/kg | Oral gavage | 1% Methylcellulose | Single dose 60 minutes prior to behavioral testing | N/A |
Experimental Protocols
Preparation of this compound Solution
Due to its poor water solubility, this compound requires a suitable vehicle for administration in animal studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC, 10% Tween 80 in saline, 20% DMSO in saline)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Oral Gavage (0.5% CMC):
-
Calculate the required amount of this compound and 0.5% CMC based on the desired final concentration and volume.
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile saline while continuously stirring.
-
Add the this compound powder to the CMC solution.
-
Vortex the mixture vigorously for 5-10 minutes until a uniform suspension is formed.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Administer the suspension immediately after preparation.
Protocol for Intraperitoneal Injection (10% Tween 80):
-
Prepare a 10% Tween 80 solution in sterile saline.
-
Add the this compound powder to the Tween 80 solution.
-
Vortex thoroughly until the powder is completely dissolved or a fine suspension is achieved.
-
The solution should be clear or a homogenous milky suspension.
-
Administer the solution intraperitoneally.
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This model is widely used to study the mechanisms of migraine and to screen potential anti-migraine drugs.
Experimental Workflow:
Caption: Experimental workflow for the NTG-induced migraine model in rats.
Protocol:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimatization: House the animals in a temperature- and light-controlled environment for at least one week before the experiment with ad libitum access to food and water.
-
Baseline Testing: Measure baseline thermal and mechanical sensitivity using methods such as the hot plate test and von Frey filaments.
-
Drug Administration:
-
Prophylactic: Administer this compound or vehicle daily for 7-14 days via oral gavage.
-
Acute: Administer a single dose of this compound or vehicle via i.p. injection 30-60 minutes before NTG administration.
-
-
Migraine Induction: Inject nitroglycerin (10 mg/kg, i.p.) dissolved in saline.
-
Behavioral Testing: Assess thermal and mechanical hyperalgesia at 2, 4, and 6 hours post-NTG injection. A significant increase in pain sensitivity in the vehicle group is expected.
-
Data Analysis: Compare the pain thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Cortical Spreading Depression (CSD) Model
This model is used to study the electrophysiological events of migraine aura and to test the efficacy of drugs in preventing CSD.
Protocol:
-
Animals: Anesthetized rats or mice are used.
-
Surgical Preparation:
-
Anesthetize the animal with an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Expose the skull and drill two small burr holes over the parietal cortex.
-
-
CSD Induction:
-
Apply a small cotton ball soaked in 1M KCl solution to one of the burr holes for 5-10 minutes to induce CSD.
-
-
Electrophysiological Recording:
-
Record the characteristic slow potential change of CSD using an Ag/AgCl electrode placed in the second burr hole.
-
-
Drug Administration: Administer this compound or vehicle (i.p. or intravenously) before CSD induction.
-
Data Analysis: Measure the number and propagation speed of CSD waves. A reduction in the number or a slowing of the propagation speed of CSD waves in the this compound-treated group compared to the vehicle group indicates efficacy.
Conclusion
These protocols provide a framework for the administration of this compound in animal models of migraine. Researchers should optimize the dosage, administration route, and timing based on their specific experimental design and objectives. Careful consideration of the vehicle for this compound is crucial due to its poor aqueous solubility. The use of established and validated animal models, such as the NTG-induced hyperalgesia and CSD models, will ensure the generation of reliable and translatable preclinical data for the development of novel migraine therapeutics.
Application Notes and Protocols for the Quantification of (Z)-Flunarizine and its Metabolites in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Flunarizine is a selective calcium channel blocker known for its therapeutic effects in the prophylaxis of migraine and the management of vertigo. Its high lipophilicity leads to extensive tissue distribution, with concentrations in some tissues, such as the brain, being significantly higher than in plasma.[1] Understanding the distribution and concentration of this compound and its metabolites in various tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicological assessments, and the overall drug development process.
These application notes provide a comprehensive overview of the methodologies for the quantification of this compound and its primary metabolites in tissue samples. The protocols are designed to guide researchers in developing and implementing robust analytical methods, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves two main pathways: aromatic hydroxylation and oxidative N-dealkylation.[2][3] The cytochrome P450 enzyme CYP2D6 has been identified as being involved in the ring-hydroxylation of the cinnamyl moiety.[2] The major metabolites identified are hydroxy-flunarizine and bis(4-fluorophenyl)methanol, which can be further conjugated to form glucuronides.[3]
Quantitative Data
While it is known that this compound accumulates in tissues, specific quantitative data for the parent drug and its metabolites across various tissue types are not extensively available in publicly accessible literature. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Tissue Distribution of this compound and its Metabolites in a Rat Model
| Analyte | Brain (ng/g) | Liver (ng/g) | Kidney (ng/g) | Adipose Tissue (ng/g) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| p-Hydroxy-Flunarizine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| bis(4-fluorophenyl)methanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Pharmacokinetic Parameters of this compound in Human Plasma (for reference)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 5 mg | Value | Value | Value |
| 10 mg | Value | Value | Value |
Note: The values in Table 2 are placeholders and should be replaced with data from relevant pharmacokinetic studies.
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound and its metabolites in tissue samples. Method development and validation are essential for each specific tissue matrix.
Tissue Sample Preparation and Homogenization
This protocol outlines the initial steps for preparing tissue samples for subsequent extraction.
Protocol:
-
Tissue Excision and Storage: Excise tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until analysis to minimize enzymatic degradation.
-
Weighing: On the day of analysis, weigh a precise amount of the frozen tissue (e.g., 100-200 mg).
-
Homogenization: Add a pre-determined volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) to the tissue sample. A common ratio is 1:3 or 1:4 (w/v). Homogenize the tissue using a suitable method such as a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout this process.
-
Aliquoting: Aliquot the tissue homogenate for subsequent extraction.
Analyte Extraction from Tissue Homogenate
This protocol describes a general liquid-liquid extraction (LLE) procedure. Method optimization, including the choice of extraction solvent, may be required for different tissue types.
Protocol:
-
Internal Standard Addition: To a known volume of tissue homogenate (e.g., 200 µL), add the internal standard (IS) solution (e.g., a deuterated analog of Flunarizine).
-
Protein Precipitation (Optional but Recommended): Add a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) (typically 3 volumes) to the homogenate. Vortex vigorously and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate). The choice of solvent should be optimized for the recovery of both the parent drug and its metabolites.
-
Vortex the mixture for an extended period (e.g., 10-15 minutes) to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient elution to separate the parent drug and its metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
This compound: m/z 405.2 → 203.2
-
p-Hydroxy-Flunarizine: To be determined (expected m/z 421.2)
-
bis(4-fluorophenyl)methanol: To be determined
-
Internal Standard (e.g., Flunarizine-d8): m/z 413.1 → 203.2
-
Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for each tissue matrix. Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
The quantification of this compound and its metabolites in tissue samples is a critical yet challenging aspect of drug development. The protocols and information provided herein offer a solid foundation for researchers to establish and validate robust analytical methods. Due to the limited availability of public data on tissue concentrations, the generation of such data through well-controlled preclinical studies is essential for a comprehensive understanding of the pharmacology and toxicology of this compound.
References
- 1. Absorption and tissue distribution of flunarizine in rats, pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of (Z)-Flunarizine
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of (Z)-Flunarizine in the presence of its degradation products. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions to demonstrate the method's specificity. This method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a selective calcium channel blocker used in the management of migraine and vertigo.[1] Ensuring the stability of a drug substance and its formulations is a critical aspect of pharmaceutical development. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products, thus ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol for a stability-indicating HPLC method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (37%, AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The optimized chromatographic conditions are summarized in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | ACE Excel C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate buffer: Acetonitrile: Methanol (40:30:30, v/v/v), pH adjusted to 3.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (10 mM Potassium Dihydrogen Phosphate): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water.
-
Mobile Phase Preparation: Mix the buffer, acetonitrile, and methanol in the ratio of 40:30:30 (v/v/v). Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solution (50 µg/mL): Dilute 5 mL of the standard stock solution to 10 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[2]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1.0 N HCl. Keep the solution at 60°C for 12 hours.[2] Neutralize the solution with 1.0 N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1.0 N NaOH. Keep the solution at 60°C for 12 hours.[2] Neutralize the solution with 1.0 N HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 105°C for 48 hours. After exposure, prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 50 µg/mL solution in the mobile phase.
A blank (mobile phase) and a non-stressed standard solution are also injected for comparison.
Method Validation
The developed method is validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Assessed by analyzing the chromatograms of the stressed samples to ensure that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis should be performed.
-
Linearity: Determined by analyzing a series of this compound solutions over a concentration range of 25-75 µg/mL.[3] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Accuracy: Performed by the standard addition method at three concentration levels (80%, 100%, and 120% of the working standard concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by injecting six replicate preparations of the working standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on three different days. The relative standard deviation (%RSD) is calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Results and Discussion
Chromatographic Performance
The optimized HPLC method provided a well-resolved peak for this compound with a retention time of approximately 9.7 minutes.[3] The peak shape was symmetrical, with a tailing factor within the acceptable limit of less than 2.0.
Forced Degradation Studies
The results of the forced degradation studies are summarized in Table 2. This compound was found to be significantly degraded under basic and oxidative conditions, with moderate degradation under acidic conditions and minimal degradation under thermal and photolytic stress. The chromatograms of the stressed samples showed distinct peaks for the degradation products, which were well-separated from the main this compound peak, confirming the stability-indicating nature of the method.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major and two minor degradation peaks observed. |
| Base Hydrolysis | ~40% | Two major degradation peaks observed. |
| Oxidative | ~35% | Multiple degradation peaks observed. |
| Thermal | < 5% | No significant degradation observed. |
| Photolytic | < 5% | No significant degradation observed. |
Method Validation
The validation results are summarized in Table 3. All the validation parameters were found to be within the acceptable limits as per ICH guidelines.
Table 3: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.20 µg/mL | - |
| LOQ | 0.65 µg/mL | - |
| Robustness | No significant change in retention time or peak area | System suitability parameters should pass |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Workflow for the Forced Degradation Study.
Conclusion
A simple, accurate, precise, and robust stability-indicating HPLC method for the analysis of this compound has been successfully developed and validated. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method can be reliably used for the routine analysis and stability monitoring of this compound in the pharmaceutical industry.
References
Application Notes and Protocols for the Use of (Z)-Flunarizine in Alternating Hemiplegia of Childhood (AHC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternating Hemiplegia of Childhood (AHC) is a rare and severe neurodevelopmental disorder characterized by recurrent episodes of hemiplegia, dystonia, and other paroxysmal events. The majority of AHC cases are caused by de novo mutations in the ATP1A3 gene, which encodes the α3 subunit of the Na+/K+-ATPase pump. This pump is crucial for maintaining electrochemical gradients in neurons. Flunarizine (B1672889), a piperazine (B1678402) derivative, has been a cornerstone of AHC treatment for decades. Although not universally effective, it often reduces the frequency, severity, and duration of paralytic attacks. This document provides a comprehensive overview of the application of flunarizine in AHC research, including its mechanism of action, clinical data, and protocols for preclinical studies.
It is important to note that the available scientific literature almost exclusively refers to "flunarizine," a racemic mixture of (Z)- and (E)-isomers. Specific studies on the differential effects of the (Z)-isomer in AHC are not currently available. Therefore, the information presented here pertains to flunarizine as a compound.
Mechanism of Action
Flunarizine's therapeutic effects in AHC are thought to be multifactorial, stemming from its ability to modulate neuronal excitability through several mechanisms:
-
Calcium Channel Blockade : Flunarizine is a non-selective calcium channel blocker, with activity against T-type, L-type, and N-type voltage-gated calcium channels.[1][2] Dysfunction of the Na+/K+-ATPase pump due to ATP1A3 mutations can lead to an increase in intracellular calcium, in part through the opening of N-type calcium channels.[2] By blocking these channels, flunarizine may counteract this pathological calcium influx, thereby reducing neuronal hyperexcitability.
-
Sodium Channel Blockade : Studies have shown that flunarizine can also block voltage-gated sodium channels in a use-dependent manner.[3][4][5] This action would further contribute to the stabilization of neuronal membranes and a reduction in aberrant firing.
-
Other Receptor Interactions : Flunarizine also exhibits antihistaminic (H1 receptor) and weak dopamine (B1211576) (D2 receptor) antagonistic properties.[6][7][8] While the direct contribution of these activities to its efficacy in AHC is not fully elucidated, they may play a role in modulating neuronal networks and influencing symptoms.
The interplay of these mechanisms likely contributes to the overall reduction in the severity and frequency of AHC episodes.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Flunarizine in AHC
Caption: Proposed mechanism of flunarizine in ameliorating AHC symptoms.
General Experimental Workflow for Preclinical Studies
Caption: General workflow for preclinical evaluation of flunarizine in AHC.
Quantitative Data from Clinical Studies
The efficacy of flunarizine in AHC has been documented in several clinical studies. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Flunarizine in a Cohort of 30 Italian AHC Patients [4]
| Parameter of Improvement | Percentage of Patients Showing >30% Reduction |
| Duration of Attacks | 50% (14 out of 28) |
| Intensity of Attacks | 32.1% (9 out of 28) |
| Frequency of Attacks | 50% (14 out of 28) |
Note: In this study, flunarizine seemed to be more effective in reducing the intensity of attacks in younger patients. No significant correlation was found between flunarizine effectiveness and genotype or developmental outcome.[4]
Table 2: Efficacy of Flunarizine in a Cohort of 96 Chinese AHC Patients [7]
| Overall Efficacy | |
| Improved | 66.7% (50 out of 75) |
| Not Alleviated | 33.3% (25 out of 75) |
| Breakdown of Improvement in the 50 Responsive Patients | |
| Reduced Frequency of Attacks | 86.0% (43 out of 50) |
| Reduced Duration of Attacks | 56.0% (28 out of 50) |
| Alleviated Severity of Attacks | 6.0% (3 out of 50) |
Note: This study found no statistically significant difference in efficacy based on age of onset, age of initial treatment, dose, or the presence of D801N, E815K, or G947R mutations.[7]
Table 3: Genotype-Specific Efficacy of Flunarizine in a Cohort of 39 Italian Patients [9]
| ATP1A3 Mutation | Reduction in Intensity & Duration (>30%) | Reduction in Frequency (>30%) |
| p.Glu815Lys (n=9) | 67% (6 out of 9) | 89% (8 out of 9) |
| p.Asp801Asn (n=9) | 33% (3 out of 9) - Intensity44% (4 out of 9) - Duration | 33% (3 out of 9) |
| Other Mutations (n=13) | 77% (10 out of 13) | 85% (11 out of 13) |
Note: This study suggests that flunarizine may be more effective in patients with the p.Glu815Lys mutation compared to the p.Asp801Asn mutation.[9]
Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the field. Researchers should adapt these to their specific experimental questions and available resources.
Protocol 1: In Vitro Electrophysiological Assessment of Flunarizine on Mutant ATP1A3-Expressing Cells
Objective: To determine the effect of flunarizine on ion channel currents and neuronal firing in cells expressing AHC-causing ATP1A3 mutations.
Materials:
-
HEK293 cells stably expressing wild-type or mutant (e.g., D801N, E815K) human ATP1A3.
-
Patient-derived iPSC-neurons with ATP1A3 mutations.
-
Cell culture reagents.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
Flunarizine stock solution (in DMSO).
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells or iPSC-derived neurons on coverslips suitable for electrophysiology.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline voltage-gated sodium and calcium currents using appropriate voltage protocols.
-
For neurons, record spontaneous or evoked action potentials in current-clamp mode.
-
-
Flunarizine Application:
-
Prepare a series of dilutions of flunarizine in the external solution from the stock solution.
-
Perfuse the cells with the flunarizine-containing solution for a defined period.
-
-
Data Acquisition:
-
Record ion channel currents and action potentials in the presence of flunarizine.
-
Wash out the drug with the control external solution and record recovery.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of sodium and calcium currents before, during, and after flunarizine application.
-
Analyze changes in action potential firing frequency, amplitude, and threshold.
-
Construct dose-response curves to determine the IC50 of flunarizine for the recorded currents.
-
Protocol 2: In Vivo Assessment of Flunarizine in an AHC Mouse Model
Objective: To evaluate the efficacy of flunarizine in reducing the phenotypic severity in a knock-in mouse model of AHC.
Materials:
-
AHC knock-in mice (e.g., carrying the E815K mutation) and wild-type littermates.[2]
-
Flunarizine.
-
Vehicle solution (e.g., saline with a small amount of tween 80).
-
Apparatus for behavioral testing (e.g., open field, rotarod).
-
Video recording equipment.
Procedure:
-
Animal Husbandry:
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Prepare a solution of flunarizine in the vehicle.
-
Divide mice into experimental groups (e.g., wild-type + vehicle, AHC + vehicle, AHC + flunarizine).
-
Administer flunarizine or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. A case report in a human patient mentions a dose of 5 mg/kg/day.[2]
-
-
Behavioral Analysis:
-
Motor Function: Assess motor coordination and balance using a rotarod test before and during the treatment period.
-
Spontaneous Activity: Monitor locomotor activity in an open field test.
-
Paroxysmal Events: If the model exhibits spontaneous or triggered (e.g., by stress) hemiplegic or dystonic episodes, quantify the frequency, duration, and severity of these events through video analysis.
-
-
Data Collection and Analysis:
-
Record all behavioral data for each mouse.
-
Use appropriate statistical tests to compare the outcomes between the different experimental groups.
-
Analyze the effect of flunarizine on the specific behavioral deficits observed in the AHC mouse model.
-
Conclusion
Flunarizine remains a clinically relevant, albeit not universally effective, treatment for AHC. Its mechanism of action is complex, involving the modulation of multiple ion channels. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of flunarizine and to explore novel, more targeted therapeutic strategies for this devastating disorder. Future research should focus on elucidating the precise downstream effects of flunarizine in the context of ATP1A3 mutations and exploring the potential for stereoisomer-specific therapeutic benefits.
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. Effect of Flunarizine on Alternating Hemiplegia of Childhood in a Patient with the p.E815K Mutation in ATP1A3: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flunarizine inhibits both calcium-dependent and -independent release of glutamate from synaptosomes and cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 7. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. flunarizine [drugcentral.org]
- 9. researchgate.net [researchgate.net]
Experimental Design for Testing (Z)-Flunarizine in Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of (Z)-Flunarizine, a selective calcium channel blocker, in established in vitro and in vivo models of epilepsy. The protocols outlined below are designed to assess the anticonvulsant properties of this compound and elucidate its mechanism of action.
Introduction to this compound
This compound is a difluorinated piperazine (B1678402) derivative that acts as a selective calcium entry blocker.[1] Its mechanism of action is multifaceted, involving the blockade of voltage-dependent calcium channels, particularly T-type and L-type channels in neurons and smooth muscle cells.[2] This action reduces the excessive influx of calcium that contributes to neuronal hyperexcitability and seizure activity.[1][2] Additionally, Flunarizine (B1672889) has been shown to inhibit voltage-dependent sodium channels in a manner comparable to phenytoin, which may contribute to its anticonvulsant effects in models of generalized tonic-clonic seizures.[3][4][5] The drug also exhibits antihistaminic properties and weak dopamine (B1211576) D2 receptor antagonism.[2][6]
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant effect of this compound is thought to be primarily mediated by its ability to modulate ion channel activity, thereby reducing neuronal excitability. The following diagram illustrates the key signaling pathways involved.
Caption: Proposed mechanism of this compound's anticonvulsant action.
In Vivo Experimental Protocols
Two widely used rodent models for screening potential antiepileptic drugs are the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests.[7][8] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is considered a model for absence and/or myoclonic seizures.[7]
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol:
-
Animals: Adult Swiss albino mice or Wistar rats.
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide animals into control and test groups.
-
Drug Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle (e.g., saline) intraperitoneally (i.p.).[1]
-
Waiting Period: Allow for drug absorption (typically 60 minutes).[9]
-
Seizure Induction: Deliver a high-frequency electrical stimulus via corneal or ear electrodes using an electroconvulsiometer.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The primary endpoint is the protection against the tonic hindlimb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate drugs for potential efficacy against absence and myoclonic seizures.[10]
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ)-induced seizure test.
Protocol:
-
Animals: Adult Swiss albino mice or Wistar rats.
-
Acclimatization: House animals for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and test groups.
-
Drug Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle i.p.[1]
-
Waiting Period: Allow for drug absorption (typically 60 minutes).[9]
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 65 mg/kg, i.p.) subcutaneously (s.c.) or intraperitoneally (i.p.).[1]
-
Observation: Observe the animals for 30 minutes for the onset of myoclonic jerks and generalized clonic seizures.[11]
-
Endpoints: Measure the latency to the first seizure and the seizure severity score.
Data Presentation: In Vivo Models
| Model | Drug | Dose (mg/kg) | Route of Administration | Primary Outcome | Reference |
| MES | This compound | 18.0 (TD50) | i.p. | Minimal neurotoxic dose | [3] |
| PTZ | This compound | 10 (ED50) | i.p. | 50% protection against seizures | [1] |
| PTZ | This compound | 20 | i.p. | Statistically significant seizure protection | [1] |
| MES | This compound + Sodium Valproate | ED50 doses | i.p. | Additive 100% protection | [12] |
| PTZ | This compound + Sodium Valproate | ED50 doses | i.p. | Additive 100% protection | [12] |
In Vitro Experimental Protocol
The use of brain slices, particularly from the hippocampus, allows for the study of epileptiform activity in a controlled environment.[13][14] This model is valuable for investigating the direct effects of compounds on neuronal networks.
Electrophysiological Recordings in Hippocampal Slices
This protocol describes the induction of epileptiform activity in hippocampal slices and the recording of this activity using multi-electrode arrays (MEAs).
Experimental Workflow:
Caption: Workflow for in vitro electrophysiological recording in hippocampal slices.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-500 µm thick) from rodents.[15]
-
Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1-2 hours.[16]
-
Recording Setup: Place a slice in the recording chamber of a multi-electrode array (MEA) system and perfuse with aCSF.
-
Induction of Epileptiform Activity: Induce inter-ictal like activity by perfusing the slice with a modified aCSF containing high potassium (e.g., 8 mM) and low magnesium (e.g., 0.25 mM), and optionally 4-aminopyridine (B3432731) (100 µM).[13][15][17][18]
-
Baseline Recording: Record stable epileptiform discharges for a baseline period.
-
Drug Application: Perfuse the slice with aCSF containing this compound at various concentrations.
-
Post-Drug Recording: Record the neuronal activity in the presence of the drug.
-
Data Analysis: Analyze the recorded data to determine the effect of this compound on the frequency, amplitude, and duration of epileptiform events.
Data Presentation: In Vitro Model
| Parameter | Control (Epileptogenic aCSF) | This compound (Concentration 1) | This compound (Concentration 2) |
| Spike Frequency (Hz) | |||
| Spike Amplitude (µV) | |||
| Burst Duration (s) | |||
| Inter-burst Interval (s) |
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical assessment of this compound's anticonvulsant potential. The combination of in vivo and in vitro models will allow for a comprehensive evaluation of its efficacy and mechanism of action, guiding further drug development efforts.
References
- 1. Experimental re-evaluation of flunarizine as add-on antiepileptic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 3. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, th… [ouci.dntb.gov.ua]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Additive anticonvulsant effect of flunarizine and sodium valproate on electroshock and chemoshock induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. explorationpub.com [explorationpub.com]
- 15. Electrophysiological studies of the Human Hippocampus in vitro – Center for Neural Engineering [cne.usc.edu]
- 16. Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology (Chapter 6) - Introduction to Epilepsy [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Note: Analysis of (Z)-Flunarizine Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Flunarizine is a selective calcium channel blocker known for its use in the prophylaxis of migraine and the management of vertigo.[1][2][3][4] Its mechanism of action primarily involves the inhibition of calcium influx into cells, but it also exhibits antihistamine and calmodulin binding properties.[2][3][5] Emerging research has revealed a complex role for flunarizine (B1672889) in regulating programmed cell death, or apoptosis. Depending on the cellular context, flunarizine has been shown to have both anti-apoptotic, protective effects and pro-apoptotic, cytotoxic effects.[6][7][8][9]
Studies in glioblastoma multiforme (GBM) cells have demonstrated that flunarizine can induce cell death by triggering apoptosis.[8][10] The proposed mechanism in this context involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of caspase-9 and caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[8][10]
A robust and quantitative method for assessing apoptosis is essential for characterizing the effects of compounds like this compound. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a widely accepted standard for this purpose.[11][12] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[11][12] It can therefore identify late-stage apoptotic and necrotic cells where membrane integrity is compromised. This application note provides a detailed protocol for using the Annexin V/PI assay to analyze apoptosis induced by this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
In certain cancer cell lines, such as glioblastoma, this compound has been shown to induce apoptosis by inhibiting the pro-survival Akt signaling pathway.[8][10] This inhibition is thought to disrupt the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of the intrinsic caspase cascade, culminating in cell death.[8][10]
Data Presentation
The following table presents representative quantitative data from a hypothetical experiment analyzing apoptosis in U-87 MG glioblastoma cells treated with varying concentrations of this compound for 48 hours. The data is categorized into four populations based on Annexin V-FITC and PI staining:
-
Live Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic / Necrotic Cells: Annexin V+ / PI+
-
Total Apoptotic Cells: (Early Apoptotic + Late Apoptotic)
Table 1: Representative Flow Cytometry Data of U-87 MG Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic / Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 | 2.1 | 1.5 | 3.6 |
| This compound | 10 | 85.6 | 8.3 | 4.1 | 12.4 |
| This compound | 20 | 67.3 | 15.8 | 13.7 | 29.5 |
| This compound | 40 | 45.1 | 22.5 | 28.9 | 51.4 |
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis with this compound and analyzing the results using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., U-87 MG, LN-229)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
-
Microcentrifuge
-
6-well culture plates
-
Flow cytometry tubes
Experimental Workflow
Step-by-Step Procedure
1. Preparation
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14] Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilutions should be made in a complete culture medium to achieve the final desired concentrations.
2. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well).[12]
-
Allow cells to adhere and grow for 24 hours in a CO₂ incubator.
-
Remove the medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[12]
3. Cell Harvesting
-
For Adherent Cells:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a labeled centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete medium and combine these cells with the floating cells collected earlier.
-
-
For Suspension Cells:
-
Collect the cells directly from the culture flask/plate into a centrifuge tube.
-
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[13]
-
Discard the supernatant carefully.
4. Staining with Annexin V-FITC and Propidium Iodide
-
Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again.
-
Discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. (Note: The volume may vary depending on the kit manufacturer; always follow the specific kit protocol).
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as the PI staining is not permanent.[14]
5. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately (preferably within 1 hour).
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations will be distributed across four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)
-
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 3. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. nbinno.com [nbinno.com]
- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mitochondrial dependent apoptosis: ameliorative effect of flunarizine on ischemia-reperfusion of celiac artery-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of T-type calcium channel blocker flunarizine on cisplatin-induced death of auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of flunarizine hydrochloride in secondary brain injury following intracerebral hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Z)-Flunarizine for In Vivo Neuroprotection Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Z)-Flunarizine in in vivo neuroprotection studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
This compound is a non-selective calcium channel blocker, primarily targeting voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells.[1][2] Its neuroprotective properties are largely attributed to the inhibition of excessive calcium influx into neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death.[1] By blocking these channels, Flunarizine (B1672889) reduces intracellular calcium levels, thereby decreasing neuronal hyperexcitability.[1] Additionally, it exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors and has been shown to have weak dopamine (B1211576) D2 receptor antagonistic effects, which may contribute to its overall pharmacological profile.[1][3]
Q2: What are the common in vivo models used to assess the neuroprotective effects of this compound?
The most common in vivo model is the hypoxic-ischemic encephalopathy (HIE) model, often referred to as the Rice-Vannucci model, particularly in neonatal or young animals like rat pups.[4][5][6][7][8] This model involves the unilateral ligation of the common carotid artery followed by exposure to a hypoxic environment, inducing brain injury that mimics perinatal asphyxia.[4][5][6] Variations of this model exist, including models that also simulate reperfusion injury.[8] Other models where Flunarizine's neuroprotective effects have been studied include global brain ischemia models in various species.
Q3: What is a typical starting dose for this compound in rodent models of neuroprotection?
Based on preclinical studies, a wide range of doses has been explored. For initial studies in rats, a dose between 1 mg/kg and 30 mg/kg administered intraperitoneally (i.p.) can be considered a starting point. Lower doses, such as 1 mg/kg, have been shown to be neuroprotective in fetal sheep with minimal cardiovascular side effects.[9] In contrast, higher doses of 30 mg/kg (i.p.) have demonstrated significant neuroprotection in infant rats.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Troubleshooting Guide
Issue 1: High mortality or severe adverse effects are observed in the animals after this compound administration.
-
Potential Cause: The dose of this compound may be too high. High doses have been associated with significant side effects, including hypotension (a decrease in blood pressure) and acute mortality.[10] Sedation is another common side effect.[11][12]
-
Troubleshooting Steps:
-
Reduce the Dose: If you are using a high dose (e.g., 30-50 mg/kg), consider reducing it to a lower range (e.g., 1-10 mg/kg). Studies have shown that even low doses can be effective.[9]
-
Optimize the Route of Administration: Oral administration may lead to a different pharmacokinetic profile compared to intraperitoneal or intravenous injections. Consider if the route of administration is appropriate for your experimental design and if a different route might mitigate acute toxicity.
-
Monitor Vital Signs: If feasible within your experimental setup, monitor blood pressure and heart rate to assess the cardiovascular impact of the administered dose.
-
Staggered Dosing: For pre-treatment paradigms, consider administering the total dose in divided portions over a period before the ischemic insult.
-
Issue 2: No significant neuroprotective effect is observed with this compound treatment.
-
Potential Cause 1: The dose may be too low to achieve a therapeutic concentration in the brain.
-
Troubleshooting Steps:
-
Increase the Dose: If you are using a very low dose and observing no adverse effects, a carefully planned dose-escalation study is recommended.
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
-
-
Potential Cause 2: The timing of administration is not optimal for the injury model.
-
Troubleshooting Steps:
-
Adjust the Administration Window: Most successful studies with Flunarizine have used a prophylactic (pre-treatment) paradigm, administering the drug before the ischemic insult.[5][10] The window for post-insult administration for neuroprotection may be very narrow. Consider administering the drug 1 to 4 hours before the injury.
-
-
Potential Cause 3: The outcome measures are not sensitive enough to detect neuroprotection.
-
Troubleshooting Steps:
-
Use Multiple Assessment Methods: Combine behavioral tests with histological analysis (e.g., Nissl staining, TUNEL assay, or NeuN immunohistochemistry) to get a comprehensive view of the neuroprotective effects.[13]
-
Quantitative Histology: Employ stereological methods for unbiased quantification of neuronal loss or infarct volume.[14]
-
Issue 3: Inconsistent results are observed across different experiments.
-
Potential Cause: Variability in the surgical procedure or hypoxic exposure in the HIE model.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure strict adherence to the timing of carotid artery ligation, the duration of the recovery period, the temperature of the animal, and the oxygen concentration and duration of hypoxia.[4][6] Precise temperature control is critical for reproducible injury.[4]
-
Blinding and Randomization: Implement blinding for drug administration and outcome assessment, and randomize animals to different treatment groups to minimize bias.[15]
-
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Neuroprotection Studies
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Fetal Sheep | Low Dose: 0.07 mmol (30 mg) over 3h | Intravenous | Reduction in cerebral damage and seizures. | [10] |
| Fetal Sheep | High Dose: 0.11 mmol (45 mg) over 2h | Intravenous | Associated with acute mortality and hypotension. | [10] |
| Fetal Sheep | 1 mg/kg | Intravenous | Significant reduction in neuronal cell damage with minimal cardiovascular side effects. | [9] |
| Infant Rat (21-day old) | 30 mg/kg | Intraperitoneal | Marked improvement in histological scores and reduced cortical infarction. | [5] |
| Mice | 3-30 mg/kg | Oral | Inhibited hyperlocomotion in pharmacological models of schizophrenia. Mild catalepsy at 30 mg/kg. | [16] |
| Cats | 30-50 mg/kg | Intraperitoneal | Abolished secondary generalization in an amygdaloid kindling model, but high doses were lethal. | [17] |
Experimental Protocols
Protocol 1: Hypoxic-Ischemic Encephalopathy (HIE) in Neonatal Rats (Adapted from the Rice-Vannucci Model)
This protocol is a generalized adaptation. Researchers should consult specific literature for detailed timings and conditions.[4][6][8]
-
Anesthesia: Anesthetize postnatal day 7-10 rat pups using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance).
-
Surgery - Unilateral Common Carotid Artery Ligation:
-
Make a small midline cervical incision.
-
Gently dissect the soft tissues to expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Ligate the artery with a 5-0 silk suture.
-
Suture the incision.
-
-
Recovery: Allow the pups to recover with their dam for 1 to 2 hours at a controlled temperature.[6]
-
Hypoxic Exposure:
-
Post-Hypoxia Recovery: Return the pups to their dam.
-
Assessment: Euthanize the animals at a predetermined time point (e.g., 24, 48, or 72 hours) for histological analysis of the brain.
Protocol 2: Histological Assessment of Neuroprotection
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat.
-
-
Staining for Neuronal Damage (e.g., Cresyl Violet/Nissl Staining):
-
Mount the sections on slides.
-
Stain the sections with a 0.1% cresyl violet solution.
-
Dehydrate the sections through a series of ethanol (B145695) and xylene washes.
-
Coverslip the slides.
-
Analysis: Assess neuronal loss, pyknotic nuclei, and changes in cell morphology in specific brain regions (e.g., hippocampus, cortex, striatum).[9][18]
-
-
Infarct Volume Measurement (e.g., TTC Staining for acute time points):
-
For fresh tissue, slice the brain into uniform sections.
-
Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
-
Healthy tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume.
-
-
Immunohistochemistry for Specific Markers:
-
Use antibodies against neuronal markers (e.g., NeuN) to quantify surviving neurons or markers of apoptosis (e.g., cleaved caspase-3, TUNEL) to assess cell death.[13]
-
Mandatory Visualizations
Caption: this compound's primary neuroprotective signaling pathway.
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxic-Ischemic Brain Damage Model [bio-protocol.org]
- 6. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
- 7. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Low dose flunarizine protects the fetal brain from ischemic injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunarizine, a calcium channel antagonist, is partially prophylactically neuroprotective in hypoxic-ischemic encephalopathy in the fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Flunarizine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Atypical antipsychotic profile of flunarizine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Acute effect of flunarizine on amygdaloid kindling in cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of (Z)-Flunarizine in Oral Formulations for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the oral bioavailability of (Z)-Flunarizine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are its low aqueous solubility and extensive first-pass metabolism.[1] Flunarizine (B1672889) is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2] Following absorption, it undergoes significant metabolism in the liver, primarily through N-oxidation and aromatic hydroxylation, which reduces the amount of active drug reaching systemic circulation.[3][4]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These include:
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants that can solubilize poorly water-soluble drugs and enhance their absorption.[1]
-
Solid Dispersions: Dispersing Flunarizine in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate and extent.[2][5]
-
Lipid-Based Formulations: Formulations such as lipid microspheres can improve the solubility and lymphatic transport of lipophilic drugs like Flunarizine, potentially bypassing first-pass metabolism.[6]
-
Oral Thin Films: These fast-dissolving films can offer rapid drug release and absorption through the oral mucosa, which can also circumvent first-pass metabolism.[7]
Q3: What are the key metabolic pathways of Flunarizine in animals?
A3: In animals, Flunarizine is primarily metabolized in the liver. The main metabolic pathways include oxidative-N-dealkylation and aromatic hydroxylation.[8] The resulting metabolites can then be further conjugated, for instance, with glucuronic acid, before excretion.[8]
Troubleshooting Guides
Formulation Development
| Problem | Potential Cause | Troubleshooting Steps | Citation |
| Low drug loading in microemulsion. | Poor solubility of Flunarizine in the selected oil phase. | Screen various oils, surfactants, and co-surfactants to identify a system with higher solubilizing capacity for Flunarizine. | |
| Physical instability of the microemulsion (e.g., phase separation, cracking). | Imbalance in the oil/surfactant/water ratio; temperature fluctuations. | Optimize the formulation by constructing pseudo-ternary phase diagrams to identify stable microemulsion regions. Store the formulation at a controlled temperature. | [1] |
| Precipitation of Flunarizine from a solid dispersion upon storage. | Recrystallization of the amorphous drug to its crystalline form. | Select a polymer that has good miscibility with Flunarizine and a high glass transition temperature (Tg) to inhibit molecular mobility and crystallization. Store in a low-humidity environment. | [5] |
In Vivo Animal Studies
| Problem | Potential Cause | Troubleshooting Steps | Citation |
| High variability in plasma concentrations between animals. | Inconsistent oral gavage technique; food effects; physiological differences between animals. | Ensure all personnel are properly trained in oral gavage. Standardize the fasting period before dosing. Increase the number of animals per group to improve statistical power. | |
| Regurgitation or signs of distress in animals after oral gavage. | Improper gavage technique; large dosing volume; irritation from the formulation. | Use a flexible gavage tube of the appropriate size for the animal. Administer the formulation slowly. Ensure the formulation is not irritating to the gastrointestinal mucosa. | [9] |
| Lower than expected plasma exposure (AUC). | Poor in vivo dissolution of the formulation; rapid metabolism or efflux. | Re-evaluate the formulation's in vitro dissolution profile under biorelevant conditions. Consider co-administering a metabolic inhibitor (if ethically permissible and relevant to the study) to assess the impact of first-pass metabolism. | [10] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Citation |
| Distilled Water | 0.009 | |
| 0.1 N HCl | 0.666 | |
| Acetate Buffer (pH 4.5) | 0.05 | |
| 0.2% w/v Tween 80 | 3.50 | |
| Ethanol | ~1 | [2] |
| DMSO | ~1 | [2] |
| Dimethylformamide | ~1 | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 | [2] |
Table 2: Example of a Flunarizine-Loaded Lipid Microsphere Formulation
| Component | Concentration (% w/v) | Citation |
| This compound | 0.1 | [6] |
| Medium-Chain Triglyceride | 5 | [6] |
| Long-Chain Triglyceride | 5 | [6] |
| Soybean Lecithin | 1.8 | [6] |
| Poloxamer 188 | 0.4 | [6] |
| Tween-80 | 0.2 | [6] |
| Glycerol | 2.5 | [6] |
| dl-alpha-tocopherol | 0.1 | [6] |
| L-cysteine | 0.05 | [6] |
| Na2SO3 | 0.15 | [6] |
| EDTA | 0.01 | [6] |
Table 3: In Vivo Pharmacokinetic Parameters of a Flunarizine-Loaded Lipid Microsphere Formulation in Rats Following a Single 1.0 mg/kg Intravenous Dose
| Parameter | Value | Citation |
| AUC(0-t) (µg·h/mL) | 6.13 | [6] |
| t1/2 (h) | 5.32 | [6] |
| Ke (L/h) | 0.16 | [6] |
Note: Direct comparative oral pharmacokinetic data between a simple suspension and an enhanced formulation in rats was not available in the searched literature. The data above is for an intravenous formulation, which can serve as a reference for bioavailability calculations.
Experimental Protocols
Protocol 1: Preparation of a this compound Microemulsion
This protocol is a general guideline based on principles from published literature.[1]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, isopropyl myristate), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant with the highest solubilizing capacity.
-
Prepare various mixtures of the surfactant and cosurfactant (S_mix) at different ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S_mix ratio, titrate mixtures of oil and S_mix with water, observing for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion existence area.
-
-
Preparation of the Flunarizine-Loaded Microemulsion:
-
Select a composition from the stable microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the S_mix (surfactant and cosurfactant) to the oil phase and mix.
-
Slowly add the aqueous phase to the oil-S_mix mixture with gentle stirring until a clear and transparent microemulsion is formed.
-
Protocol 2: Quantification of this compound in Rat Plasma using HPLC
This protocol is a general guideline based on principles from published literature.[8]
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of rat plasma, add an internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: Typically 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Flunarizine to the internal standard against the concentration of the working standards.
-
Determine the concentration of Flunarizine in the plasma samples from the calibration curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary solid dispersion of flunarizine dihydrochloride: prep and char. [wisdomlib.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, preparation and evaluation of flunarizine-loaded lipid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Development and optimization of chemically stable lipid microspheres containing flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Flunarizine stability testing and degradation product analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of (Z)-Flunarizine.
Stability Testing Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed under stress conditions. | Inadequate stressor concentration or duration. | Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time to the stress condition. For thermal stress, consider increasing the temperature. |
| High intrinsic stability of the this compound molecule. | While this compound is relatively stable in acidic, thermal, and photolytic conditions, degradation should be observable under oxidative and particularly basic conditions.[1] If no degradation is seen, verify the potency of your stressor solutions. | |
| Excessive degradation or multiple, poorly resolved degradation peaks. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to clearly identify primary degradation products. |
| Complex degradation pathway. | Use a high-resolution HPLC or UPLC method with a gradient elution to improve the separation of degradation products.[1] | |
| Inconsistent or irreproducible degradation results. | Variation in experimental parameters. | Ensure precise control over temperature, concentration of reagents, and exposure times. Use calibrated equipment. |
| Impurities in reagents or solvents. | Use high-purity, HPLC-grade reagents and solvents to avoid introducing interfering substances. | |
| Poor mass balance in the chromatogram. | Some degradation products may not have a chromophore and are not detected by the UV detector. | Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric degradation products. |
| Adsorption of the drug or degradation products onto container surfaces. | Use inert sample vials (e.g., silanized glass) to minimize adsorption. |
Analytical Method (HPLC/UPLC) Troubleshooting Guide
This section focuses on resolving common issues during the chromatographic analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound Peak. | Interaction of the basic piperazine (B1678402) moiety with acidic residual silanols on the HPLC column packing. | Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol (B1196071) groups and reduce secondary interactions. Use a mobile phase modifier like triethylamine, which acts as a competing base and masks the silanol groups. Employ a modern, end-capped HPLC column with high purity silica. |
| Poor resolution between this compound and its degradation products. | Inadequate mobile phase composition or gradient. | Optimize the mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH. Implement a gradient elution program to effectively separate compounds with different polarities. |
| Incorrect column chemistry. | A C18 column is commonly used and effective. Ensure the column is in good condition. | |
| Variable retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is thoroughly degassed and mixed. Check the HPLC pump for leaks or malfunctioning check valves. |
| Temperature fluctuations. | Use a column oven to maintain a constant and controlled temperature. | |
| Ghost peaks appearing in the chromatogram. | Contamination from the injection solvent, mobile phase, or sample carryover. | Inject a blank (injection solvent) to identify the source of the ghost peak. Ensure the sample solvent is compatible with the mobile phase. Implement a robust needle wash program on the autosampler. |
Frequently Asked Questions (FAQs)
Stability Testing
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound are typically conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[2]
Q2: Under which conditions is this compound most labile?
A2: this compound shows extensive degradation in basic medium and slight degradation under oxidative stress. It is found to be relatively stable under acidic, thermal, and photolytic conditions.[1]
Degradation Products
Q3: What are the major degradation products of this compound?
A3: The major identified degradation products include:
-
1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, 4-oxide[3]
-
bis(4-fluorophenyl)methanone
-
bis(4-fluorophenyl)methanol
-
1-(3-phenyl-2-propenyl)piperazine
-
1-[bis(4-fluorophenyl)methyl] piperazine[3]
Q4: How can I identify the degradation products?
A4: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most effective technique for the identification and structural elucidation of degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the identity of the impurities can be determined.
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the percentage of this compound remaining after exposure to different stress conditions, based on data from various studies. Note that results can vary between different product formulations.
| Stress Condition | Reagent/Parameter | Duration | % Assay Remaining (Range) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 1 hour | 71.46% - 96.63% | [2] |
| Basic Hydrolysis | 0.1N NaOH | 1 hour | 91.18% - 104.18% (Note: some studies show extensive degradation) | [2] |
| Thermal Degradation | 40°C | 1 hour | 76.83% - 101.84% | [2] |
| Oxidative Degradation | 3% H₂O₂ | - | Slight degradation observed | [1] |
Note: The results from the cited study[2] show some variability and even values >100%, which could be due to analytical variability or interference. Other studies report extensive degradation in basic medium.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to forced degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
Take a known volume of the stock solution and add an equal volume of 0.1N HCl.
-
Keep the solution at room temperature for 1 hour or reflux at a controlled temperature if no degradation is observed.[2]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1N NaOH before dilution and injection into the HPLC system.
-
-
Basic Degradation:
-
Take a known volume of the stock solution and add an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature for 1 hour.[2]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1N HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Analyze the sample directly.
-
-
Thermal Degradation:
-
For solid-state studies, place the this compound powder in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
For solution-state studies, reflux the stock solution at a controlled temperature for a specified time.[2]
-
-
Photolytic Degradation:
-
Expose the this compound solution or solid powder to a photostability chamber with a light intensity as per ICH Q1B guidelines.
-
Keep a control sample protected from light at the same temperature.
-
Protocol 2: HPLC-UV Analysis
This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 50:30:20 v/v/v) with the pH adjusted to around 4.6.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathway of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of flunarizine in the presence of some of its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC)--application to dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing (Z)-Flunarizine-Induced Weight Gain in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage weight gain as a side effect in long-term (Z)-Flunarizine animal studies.
Frequently Asked Questions (FAQs)
Q1: Is weight gain a recognized side effect of this compound in animal studies?
A1: Yes, weight gain is a known potential side effect of Flunarizine (B1672889). While much of the data comes from human clinical use for migraine prophylaxis, animal studies investigating drug-induced obesity often utilize models that can be adapted to study this effect. The weight gain is often associated with an increase in appetite.
Q2: What are the proposed mechanisms for this compound-induced weight gain?
A2: The primary mechanisms are thought to involve the central nervous system. Flunarizine is a calcium channel blocker, but it also exhibits antagonist activity at dopamine (B1211576) D2 receptors.[1] This can disrupt the brain's reward and satiety signaling. Additionally, Flunarizine may influence the levels of hypothalamic neuropeptides that regulate appetite and energy balance, such as neuropeptide Y (NPY) and orexins.[2] There is also evidence to suggest that Flunarizine may induce a state of leptin resistance, where the brain becomes less sensitive to the satiety signals of the hormone leptin.[3]
Q3: Can this compound-induced weight gain compromise the results of a long-term study?
A3: Significant weight gain can be a confounding factor in long-term studies, potentially impacting various physiological parameters beyond the intended scope of the research. It can lead to secondary metabolic complications such as insulin (B600854) resistance and alterations in lipid profiles, which may interfere with the primary endpoints of the study. Therefore, careful monitoring and management are crucial.
Q4: What are the key considerations before initiating a long-term this compound animal study where weight gain is a potential concern?
A4: Before starting the study, it is important to:
-
Establish a clear protocol for monitoring: This should include the frequency of body weight measurements, food and water intake, and body composition analysis.
-
Select an appropriate animal model: Certain strains of rats and mice are more prone to diet-induced obesity and may be more susceptible to drug-induced weight gain.[4][5]
-
Define acceptable weight gain limits: Determine a threshold for weight gain that would trigger specific interventions or a potential endpoint for an individual animal.
-
Plan for dietary control: Have a strategy in place for managing caloric intake if excessive weight gain is observed.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Weight Gain in the this compound Treatment Group
Initial Assessment:
-
Verify Dosing: Double-check the drug concentration and dosing calculations to rule out an accidental overdose.
-
Monitor Food and Water Intake: Implement daily monitoring of food and water consumption to determine if hyperphagia (excessive eating) is occurring.
-
Assess Animal Health: Conduct a thorough health assessment to rule out other potential causes of weight gain, such as edema or tumors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hyperphagia (Increased Food Intake) | 1. Dietary Control: Consider switching to a lower-calorie diet or implementing a pair-feeding protocol where the Flunarizine-treated animals are fed the same amount as the control group. 2. Environmental Enrichment: Provide environmental enrichment to reduce stress and boredom, which can sometimes contribute to overeating. |
| Metabolic Changes | 1. Metabolic Monitoring: If not already part of the protocol, perform periodic checks of blood glucose, insulin, and lipid levels to assess for metabolic dysregulation. 2. Body Composition Analysis: Utilize techniques like DEXA (Dual-Energy X-ray Absorptiometry) or MRI to determine if the weight gain is primarily due to an increase in fat mass.[6][7][8] |
| Individual Animal Variability | 1. Isolate Outliers: If only a few animals are showing excessive weight gain, analyze their data separately to see if they are skewing the group results. 2. Consider Removal: If an animal's weight gain exceeds the predefined limits and is impacting its welfare or the study's integrity, humane removal from the study may be necessary. |
Issue 2: Difficulty Differentiating Between Normal Growth and Drug-Induced Weight Gain
Initial Assessment:
-
Review Baseline Data: Compare the growth curves of the treatment group to the control group. A significant divergence in the curves is indicative of a drug effect.
-
Analyze Body Composition: Normal growth involves an increase in both lean and fat mass. A disproportionate increase in fat mass in the treatment group suggests a drug-induced effect.[6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Subtle Onset of Weight Gain | 1. Increase Monitoring Frequency: If the weight gain is gradual, more frequent monitoring (e.g., twice weekly) may be needed to detect significant changes earlier. 2. Statistical Analysis: Employ appropriate statistical methods to analyze the weight data over time to identify significant trends. |
| Lack of Clear Distinction in Body Weight Alone | 1. Focus on Body Fat Percentage: Prioritize body composition analysis as a more sensitive measure of drug-induced obesity. 2. Metabolic Cage Analysis: For a more in-depth investigation, consider using metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.[9] |
Experimental Protocols
Protocol 1: Monitoring Body Weight and Composition
-
Frequency: Measure body weight at least once a week. For more sensitive studies, twice-weekly measurements are recommended.
-
Method for Body Composition:
-
DEXA (Dual-Energy X-ray Absorptiometry): This technique provides measurements of bone mineral density, lean mass, and fat mass. Animals need to be anesthetized for this procedure.[8]
-
MRI (Magnetic Resonance Imaging): MRI can also provide detailed information on fat and lean mass and can often be performed on conscious animals, reducing the stress of anesthesia.[8]
-
-
Data Analysis: Plot the average body weight and percent body fat for both the control and treatment groups over time. Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine significant differences.
Protocol 2: Metabolic Monitoring
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals throughout the study (e.g., monthly).
-
Parameters to Measure:
-
Fasting Blood Glucose
-
Insulin
-
Leptin
-
Triglycerides
-
Cholesterol
-
-
Glucose Tolerance Test (GTT): A GTT can be performed to assess for insulin resistance. This involves fasting the animals, administering a bolus of glucose, and then measuring blood glucose levels at several time points afterward.
-
Data Analysis: Compare the metabolic parameters between the control and treatment groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways involved in this compound-induced weight gain.
Caption: Flunarizine's antagonism of D2 receptors may lead to weight gain.
Caption: Flunarizine may alter hypothalamic neuropeptide signaling.
Caption: Flunarizine may induce leptin resistance, leading to weight gain.
Experimental Workflow
Caption: Workflow for managing weight gain in Flunarizine studies.
References
- 1. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 2. Migraine preventive drug-induced weight gain may be mediated by effects on hypothalamic peptides: the results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of amitriptyline and flunarizine on weight gain and serum leptin, C peptide and insulin levels when used as migraine preventive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Quantitative body composition analysis in awake mice and rats by magnetic resonance relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 9. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
Technical Support Center: Minimizing Sedation Effects of (Z)-Flunarizine in Behavioral Experiments
Welcome to the technical support center for researchers utilizing (Z)-Flunarizine in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the sedative effects of this compound and ensure the validity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a selective calcium channel blocker.[1][2] Its sedative effects primarily stem from its additional properties as a histamine (B1213489) H1 receptor antagonist and a dopamine (B1211576) D2 receptor antagonist.[1][2] As a first-generation H1-antihistamine, it can cross the blood-brain barrier and cause sedation.[3] Blockade of D2 receptors can also contribute to its sedative and potential extrapyramidal side effects.[4]
Q2: How can I minimize the sedative effects of this compound in my behavioral experiments?
A2: Minimizing sedation is crucial for obtaining accurate behavioral data. Key strategies include:
-
Dose Optimization: Sedation is often dose-dependent. Conduct a dose-response study to identify the lowest effective dose for your desired therapeutic effect with the minimal sedative side effect.
-
Timing of Administration: this compound has a long half-life.[5][6][7] Administering the compound well before the behavioral test may allow the initial sedative effects to subside while maintaining the desired pharmacological action. For example, in human clinical use, evening administration is recommended to minimize daytime drowsiness.[4][5][8]
-
Habituation: Properly habituate your animals to the testing environment and procedures. This can help reduce novelty-induced stress and anxiety, which can sometimes be confounded with sedation.
-
Choice of Behavioral Assay: Select behavioral tests that are less sensitive to general changes in locomotor activity.
Q3: What are some alternative compounds to this compound that have fewer sedative effects?
A3: The choice of an alternative will depend on the specific mechanism you are investigating. Some potential alternatives for migraine prophylaxis with different side effect profiles include beta-blockers (e.g., propranolol, metoprolol), anticonvulsants (e.g., topiramate, valproic acid), and antidepressants (e.g., amitriptyline, venlafaxine).
Troubleshooting Guides
Issue 1: Animals appear lethargic and show reduced locomotor activity in the Open Field Test.
-
Problem: The dose of this compound may be too high, causing significant sedation that masks true exploratory behavior.
-
Troubleshooting Steps:
-
Review Dose-Response Data: Consult the dose-response data to select a lower dose that has been shown to have minimal impact on locomotor activity.
-
Adjust Administration Time: Increase the time between drug administration and the start of the behavioral test. Given the 2-4 hour time to peak plasma concentration after oral administration, testing at later time points may reduce acute sedative effects.[4][6]
-
Implement a Habituation Protocol: Habituate the mice to the open field arena for several days before the experiment. This reduces novelty-induced anxiety and can help differentiate between sedation and a lack of exploration.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time each day to minimize variability in baseline activity levels.
-
-
Quantitative Data Summary: this compound Dose-Response on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Behavioral Test | Key Findings on Locomotor Activity |
| Rat | 2 | Tail Suspension Test | No significant effect on immobility observed.[9] |
| Rat | 10 | Tail Suspension Test | Significant decrease in immobility, suggesting an antidepressant-like effect without overt sedation.[9] |
| Rat | 50 | General Behavior | Evidence of sedation was observed 2 hours after administration.[10] |
| Mouse | 20 | Forced Swim Test | Showed significant antidepressant activity, but sedation could be a confounding factor.[11] |
Issue 2: Inconsistent results in the Elevated Plus Maze (EPM) that may be due to sedation.
-
Problem: Sedation can decrease overall movement in the EPM, leading to artificially low open arm entries and time, which can be misinterpreted as anxiety-like behavior.
-
Troubleshooting Steps:
-
Assess Baseline Activity: Before interpreting the EPM data, analyze the total distance traveled or the number of closed arm entries. A significant decrease in these parameters in the drug-treated group suggests sedation.
-
Optimize the Dose: Use the lowest possible dose of this compound that is relevant to your research question.
-
Extended Habituation: A multi-day habituation protocol to the testing room and handling can reduce baseline anxiety levels, making the sedative effects of the drug more apparent if they are present.
-
Consider the "One-Trial Tolerance" Phenomenon: Repeated testing in the EPM can lead to altered exploratory behavior. If re-testing is necessary, consider a long inter-trial interval (e.g., 28 days) and changing the testing room to reduce this effect.[12]
-
Experimental Protocols
Open Field Test Protocol for Assessing Sedative Effects
This protocol is designed to assess the dose-dependent effects of this compound on locomotor activity and anxiety-like behavior in mice.
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm), typically made of a non-reflective material.[13] The arena is divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Habituation: For 3-5 consecutive days prior to testing, handle each mouse for approximately 2 minutes.[2] Also, allow the mice to habituate to the testing room for at least 30-60 minutes before each session.[14]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. A recommended time window for administration before testing is 30-60 minutes, but this should be optimized based on the specific research question and pharmacokinetic data.
-
Testing: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video camera and tracking software.
-
-
Key Parameters to Analyze:
-
Total Distance Traveled: A primary measure of overall locomotor activity.
-
Time Spent in the Center Zone: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: An indicator of exploratory behavior.
-
Velocity: Average speed of movement.
-
Elevated Plus Maze (EPM) Protocol with Sedation Considerations
This protocol is for assessing anxiety-like behavior while being mindful of the potential confounding effects of sedation.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[14][15]
-
Procedure:
-
Habituation: Similar to the open field test, handle the animals for several days leading up to the experiment. Allow for at least a 45-60 minute habituation period in the testing room.[14][15]
-
Drug Administration: Administer this compound or vehicle i.p. at the selected doses.
-
Testing: Place the mouse in the center of the maze, facing an open arm.[16]
-
Data Collection: Record the session (typically 5 minutes) with a video camera and tracking software.[2][12][15]
-
-
Key Parameters to Analyze:
-
Time Spent in Open Arms (%): The primary measure of anxiety-like behavior.
-
Number of Open Arm Entries (%): Another key measure of anxiety.
-
Total Number of Arm Entries: An indicator of overall activity. A significant decrease suggests sedation.
-
Distance Traveled in Closed Arms: Can also be used to assess general locomotor activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using Graphviz to visualize key pathways and workflows.
Caption: Signaling pathways contributing to the sedative effects of this compound.
Caption: A logical workflow for designing behavioral experiments with this compound.
References
- 1. The effects of the "vestibular sedative" drug, Flunarizine upon the vestibular and oculomotor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Habituation of exploratory activity in mice: a screening test for memory enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Antidepressant-Like Activity of Flunarizine in Modified Tail Suspension Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional, behavioral, and histological changes induced by transient global cerebral ischemia in rats: effects of cinnarizine and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Flunarizine-Induced Extrapyramidal Symptoms in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing (Z)-Flunarizine-induced extrapyramidal symptoms (EPS) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce extrapyramidal symptoms?
A1: this compound is a calcium channel blocker that also exhibits potent antagonism at dopamine (B1211576) D2 receptors.[1] This dual action is believed to be the primary mechanism behind its induction of extrapyramidal symptoms (EPS), which are movement disorders similar to those seen in Parkinson's disease.[2] By blocking D2 receptors in the nigrostriatal pathway of the brain, flunarizine (B1672889) disrupts the balance of dopamine signaling that is crucial for smooth, controlled motor function.
Q2: Which animal models are most suitable for studying this compound-induced EPS?
A2: Rodent models, particularly rats and mice, are the most commonly used for studying drug-induced EPS. Sprague-Dawley or Wistar rats, and C57BL/6 mice are frequently employed. These models are well-characterized for their responses to dopamine D2 receptor antagonists and are suitable for behavioral assessments like the catalepsy bar test and the rotarod test.
Q3: What is a typical dosing regimen for inducing EPS with this compound in rodents?
A3: While the optimal dose can vary depending on the specific animal strain, age, and the desired severity of EPS, a general starting point for inducing catalepsy in mice is in the range of 30-100 mg/kg administered orally.[3] For rats, intraperitoneal (i.p.) injections of flunarizine have been shown to induce catalepsy. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the key behavioral tests to assess this compound-induced EPS in rodents?
A4: The two primary behavioral tests are:
-
Catalepsy Bar Test: This test measures the failure of an animal to correct an externally imposed posture, reflecting bradykinesia and rigidity. The animal's forepaws are placed on a raised bar, and the latency to remove them is measured.[4][5]
-
Rotarod Test: This assay assesses motor coordination, balance, and motor learning. The animal is placed on a rotating rod, and the latency to fall is recorded as the rod's speed gradually increases.[6][7]
Q5: Are there any known treatments to reverse this compound-induced EPS in animal models?
A5: Preclinical data on the reversal of flunarizine-induced EPS is limited. However, given its mechanism as a dopamine D2 antagonist, compounds that enhance dopaminergic function or modulate cholinergic activity are logical candidates. Studies on the reversal of catalepsy induced by haloperidol, another potent D2 antagonist, have shown efficacy with L-DOPA (a dopamine precursor) and anticholinergic agents like scopolamine.[8]
Troubleshooting Guides
Catalepsy Bar Test
| Problem | Possible Cause(s) | Troubleshooting/Optimization |
| High variability in catalepsy duration within the same group. | - Inconsistent handling of animals.- Environmental stressors (noise, light).- Variation in drug administration (e.g., i.p. injection site). | - Handle all animals gently and consistently.- Conduct tests in a quiet, low-light environment.- Ensure standardized drug administration procedures. |
| No significant catalepsy observed at the expected dose. | - Incorrect dose or inactive compound.- Animal strain is less sensitive.- Insufficient time post-injection for the drug to take effect. | - Verify the dose calculation and compound activity.- Consider using a different, more sensitive strain.- Perform a time-course experiment to determine peak drug effect (e.g., test at 30, 60, 90, and 120 minutes post-injection).[9] |
| Animals appear sedated rather than cataleptic. | - The dose of flunarizine may be too high, causing general motor impairment.- The animal may be habituating to the bar. | - Reduce the dose of flunarizine.- Ensure the bar height is appropriate to create an awkward posture that a non-cataleptic animal would correct.[4] |
Rotarod Test
| Problem | Possible Cause(s) | Troubleshooting/Optimization |
| High variability in latency to fall within the same group. | - Inconsistent animal placement on the rod.- Differences in animal motivation or stress levels.- Lack of pre-training. | - Ensure all animals are placed on the rod in the same orientation.- Handle animals gently to minimize stress.- Include a pre-training session to acclimate animals to the apparatus.[10] |
| Animals jump off the rod instead of falling. | - The starting speed of the rotarod is too high.- The animal is highly anxious. | - Start with a very low speed (e.g., 4 RPM) and use a gradual acceleration protocol.[7]- Provide a sufficient acclimation period in the testing room. |
| No significant difference in performance between treated and control groups. | - The dose of flunarizine is not sufficient to impair motor coordination.- The rotarod task is not challenging enough. | - Increase the dose of flunarizine.- Increase the acceleration rate or the maximum speed of the rotarod. |
Experimental Protocols
Catalepsy Bar Test Protocol for Rats
Apparatus:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 10-12 cm above a flat surface.[4][11]
Procedure:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., i.p. or oral).
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[9]
-
The rat's hind paws should remain on the surface, placing it in an unusual, half-rearing posture.[4]
-
Immediately start a stopwatch.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the animal remains on the bar for the entire period, record the maximum time.
-
Repeat the measurement for each animal at each time point.
Accelerating Rotarod Test Protocol for Mice
Apparatus:
-
A commercially available rotarod apparatus with a textured rod (approximately 3 cm in diameter for mice) and automated fall detection.[7]
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the first trial.[12]
-
Training (optional but recommended): On the day before the experiment, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 1-2 minutes per trial for 2-3 trials. This reduces anxiety and variability.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and route.
-
Testing: At the desired time point post-injection, place a mouse on the rotating rod.
-
Start the trial with the rod rotating at a low initial speed (e.g., 4 RPM).
-
Initiate the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[12]
-
The apparatus will automatically record the latency to fall (in seconds).
-
Typically, 2-3 trials are conducted for each animal with an inter-trial interval of at least 15 minutes. The average latency to fall is then calculated.
Quantitative Data on Reversal of D2 Antagonist-Induced Catalepsy
Note: The following data is from studies using haloperidol, a potent dopamine D2 receptor antagonist with a similar mechanism of inducing catalepsy as flunarizine.
| Therapeutic Agent | Animal Model | Haloperidol Dose | Therapeutic Agent Dose | Effect on Catalepsy | Reference |
| L-DOPA (+ Carbidopa) | Mice | 0.125 mg/kg (s.c.) | 400 mg/kg + 10 mg/kg (i.p.) | Significantly decreased catalepsy duration. | [8] |
| Bromocriptine (B1667881) | Mice | 0.125 mg/kg (s.c.) | 2 and 4 mg/kg (i.p.) | Dose-dependently reduced catalepsy. | [8] |
| Scopolamine | Rats | 0.06, 0.12, 0.24 mg/kg (i.p.) | 0.1 and 0.2 mg/kg (s.c.) | Reversed haloperidol-induced within-session decrements in licking behavior. | |
| Trihexyphenidyl | Mice | 1.0 mg/kg (i.p.) | 10 mg/kg (p.o.) | Protective effect against haloperidol-induced catalepsy. |
Visualizations
References
- 1. Anticholinergic discontinuation for antipsychotic‐induced extra‐pyramidal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-dopa and bromocriptine on haloperidol-induced motor deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update of Fowler and Das: anticholinergic reversal of haloperidol-induced, within-session decrements in rats' lapping behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed-easy.com [biomed-easy.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
Strategies to mitigate (Z)-Flunarizine drug interactions in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) with (Z)-Flunarizine.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and the key enzymes involved?
This compound is primarily metabolized in the liver. The main metabolic pathways include:
-
Aromatic hydroxylation: This is a primary metabolic pathway, and studies have shown that Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the p-hydroxylation of the cinnamyl moiety of Flunarizine (B1672889).[1][2]
-
N-desalkylation: This process also occurs, and in vitro studies suggest that CYP2C9, along with CYP1A1 and CYP1A2, may be involved in the N-desalkylation at the piperazine (B1678402) ring.[1][3]
Given its metabolism, there is a potential for drug-drug interactions when this compound is co-administered with drugs that are substrates, inhibitors, or inducers of CYP2D6 and, to a lesser extent, CYP2C9.
Q2: What are the known drug interactions with this compound?
Known drug interactions with Flunarizine primarily involve its effects on the central nervous system and its metabolism via cytochrome P450 enzymes. Key interactions include:
-
CNS Depressants: Co-administration with benzodiazepines, antipsychotics, or other CNS depressants can lead to enhanced sedative effects.[4] Flunarizine may also increase the risk of extrapyramidal symptoms when combined with drugs affecting dopaminergic pathways.[4]
-
CYP2D6 and CYP2C9 Inducers: Drugs that induce the activity of CYP enzymes, such as certain anticonvulsants (e.g., carbamazepine, phenytoin), can increase the metabolism of Flunarizine, potentially reducing its plasma concentration and therapeutic efficacy.
-
CYP2D6 and CYP2C9 Inhibitors: Co-administration with potent inhibitors of CYP2D6 or CYP2C9 could decrease the metabolism of Flunarizine, leading to higher plasma concentrations and an increased risk of adverse effects.
Q3: How can I assess the potential for this compound to cause drug interactions in my co-administration study?
A systematic approach involving in vitro and in vivo studies is recommended:
-
In Vitro CYP Inhibition Assays: These experiments determine the concentration of this compound required to inhibit the activity of specific CYP enzymes (e.g., CYP2D6, CYP2C9) by 50% (IC50 value). This is a crucial first step in quantifying the inhibitory potential.
-
In Vitro CYP Induction Assays: These studies, typically using primary human hepatocytes, assess whether this compound can increase the expression of CYP enzymes. This is important for predicting interactions where Flunarizine could decrease the concentration and efficacy of co-administered drugs.
-
In Vivo Animal Studies: If in vitro data suggest a potential for interaction, preclinical studies in appropriate animal models can provide further insights into the pharmacokinetic and pharmacodynamic consequences of co-administration.
-
Clinical DDI Studies: Ultimately, well-designed clinical studies in humans are required to confirm the clinical relevance of any potential drug interactions.
Troubleshooting Guides
Guide 1: Issues with In Vitro CYP Inhibition Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values | 1. Inconsistent pipetting or reagent preparation.2. Variability in the activity of human liver microsomes (HLM) or recombinant CYP enzymes.3. Instability of this compound or probe substrate in the incubation mixture. | 1. Ensure accurate and consistent liquid handling. Prepare fresh reagent solutions for each experiment.2. Qualify each new lot of HLM or recombinant enzymes with known inhibitors. 3. Assess the stability of all compounds in the assay conditions. |
| No inhibition observed at expected concentrations | 1. This compound may be a weak inhibitor.2. The concentration range tested is too low.3. High non-specific binding of the lipophilic this compound to the assay components. | 1. Test up to the limit of solubility or to concentrations that are clinically relevant.2. Expand the concentration range tested.3. Use a low microsomal protein concentration (≤ 0.1 mg/mL) to minimize binding.[5] Consider measuring the unbound fraction. |
| Steep or flat inhibition curves | 1. Cytotoxicity of this compound at higher concentrations.2. Solubility issues of this compound at higher concentrations. | 1. Assess the cytotoxicity of this compound in the test system.2. Confirm the solubility of this compound in the final incubation medium. Use a suitable organic solvent (e.g., DMSO) at a final concentration of <0.5%.[5] |
Guide 2: Issues with In Vitro CYP Induction Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in induction response between hepatocyte donors | 1. Genetic polymorphism and inter-individual differences in CYP expression and regulation. | 1. Use cryopreserved hepatocytes from at least three different donors to get a more representative assessment of the induction potential.[6] |
| Decreased mRNA levels or enzyme activity at high concentrations | 1. Cytotoxicity of this compound.2. Concomitant inhibition of the CYP enzyme activity by this compound. | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound to use in the induction study.2. For activity-based endpoints, concomitant inhibition can mask induction. Measuring mRNA levels is the preferred endpoint as it is not affected by direct enzyme inhibition.[7] |
| Positive control inducers show weak or no induction | 1. Sub-optimal culture conditions for hepatocytes.2. Poor viability or functionality of the hepatocytes. | 1. Ensure proper cell culture maintenance, including media changes and incubation conditions.2. Qualify each batch of hepatocytes for their inducibility with known prototypical inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2). |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound on CYP2D6 in Human Liver Microsomes
Objective: To determine the concentration of this compound that inhibits 50% of CYP2D6 activity.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to achieve the desired final concentrations in the incubation mixture.
-
Prepare stock solutions of the probe substrate and positive control.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
HLM (final protein concentration of 0.1 mg/mL)
-
This compound at various concentrations (or positive control, or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of activity versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Assessment of CYP3A4 Induction by this compound in Primary Human Hepatocytes
Objective: To determine if this compound induces the expression of CYP3A4 mRNA in cultured human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound
-
Positive control inducer (e.g., Rifampicin)
-
Negative control (e.g., vehicle)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene)
-
qRT-PCR instrument
Methodology:
-
Hepatocyte Culture:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Prepare treatment media containing this compound at various non-toxic concentrations, the positive control, and the vehicle control.
-
Replace the culture medium with the treatment media.
-
Incubate the cells for 48-72 hours, with daily media changes.
-
-
RNA Extraction:
-
At the end of the treatment period, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in CYP3A4 mRNA expression for each treatment group relative to the vehicle control using the ΔΔCt method.
-
A fold-change of ≥2 is generally considered a positive induction result.[8]
-
Quantitative Data Summary
Due to the limited availability of public data, specific inhibitory constants (IC50 or Ki) for this compound on CYP2D6 and CYP2C9 are not well-documented in the literature. However, the following table summarizes the known metabolic parameters.
| Parameter | Enzyme | Value | Reference |
| Km (Substrate Affinity) | CYP2D6 | 2-4 µM | [9] |
| Metabolic Pathway | CYP2D6 | p-hydroxylation | [1][2] |
| Metabolic Pathway | CYP2C9 | N-desalkylation | [1] |
Researchers are strongly encouraged to determine the IC50 values for this compound in their own experimental systems to accurately assess the DDI risk.
Signaling Pathway and Experimental Workflow Diagrams
CYP Induction Signaling Pathways
The induction of CYP enzymes is primarily mediated by the activation of nuclear receptors: Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR).[10][11]
Experimental Workflow for DDI Assessment
The following diagram outlines a typical workflow for assessing the drug-drug interaction potential of this compound.
References
- 1. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Dosing Recommendations for Concomitant Medications During 3D Anti-HCV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. fda.gov [fda.gov]
- 9. ajptonline.com [ajptonline.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP Induction Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Enhancing (Z)-Flunarizine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of (Z)-Flunarizine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a selective calcium channel blocker with a lipophilic nature, making it susceptible to degradation in aqueous environments like cell culture media.[1] Maintaining its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of bioactivity and the formation of potentially confounding byproducts.
Q2: What are the primary factors that affect the stability of this compound in cell culture media?
Several factors can influence the stability of this compound in cell culture, including:
-
pH: Flunarizine (B1672889) demonstrates varied stability across different pH levels, with notable degradation in both acidic and basic conditions.[2] The typical pH of cell culture media (7.2-7.4) can contribute to its degradation over time.
-
Light: this compound is known to be photolabile.[3] Exposure to ambient light during incubation and handling can accelerate its degradation.
-
Temperature: Standard cell culture incubation temperatures (37°C) can increase the rate of chemical degradation.[2]
-
Media Composition: Components within the cell culture media, such as reactive oxygen species (ROS) generated by cellular metabolism or the presence of certain metal ions, can contribute to oxidative degradation.[4][5]
-
Dissolved Oxygen: The presence of dissolved oxygen in the media can promote oxidation of the molecule.[3]
Q3: What are the potential degradation products of this compound in cell culture?
While specific degradation products of this compound in cell culture media are not extensively documented in publicly available literature, studies on the related compound, cinnarizine (B98889), show that oxidative conditions can lead to the formation of various degradation products.[6] It is plausible that this compound undergoes similar oxidative degradation, potentially at the piperazine (B1678402) ring or other susceptible sites on the molecule. Further analysis using techniques like LC-MS/MS would be required to identify and characterize the specific degradation products in a given cell culture system.[7][8]
Q4: How can I enhance the stability of this compound in my cell culture experiments?
Several strategies can be employed to improve the stability of this compound:
-
Media Modifications:
-
Antioxidants: Supplementing the media with antioxidants such as Vitamin E (α-tocopherol) or ascorbic acid (Vitamin C) can help mitigate oxidative degradation.[9]
-
Complexation Agents: Using cyclodextrins to form inclusion complexes can enhance the solubility and stability of lipophilic drugs like this compound by protecting them from the aqueous environment.[10]
-
Serum: While moving towards serum-free media is common, serum can sometimes offer a protective effect for certain compounds due to its high protein content, which can bind to the drug and reduce its degradation.[11] However, the variability of serum lots is a significant drawback.[12]
-
-
Experimental Workflow Adjustments:
-
Light Protection: All handling of this compound stock solutions and culture plates should be performed under subdued light, and plates should be incubated in the dark.
-
Fresh Preparation: Prepare this compound-containing media fresh for each experiment to minimize the duration it is in an aqueous environment before being added to the cells.
-
Reduced Incubation Time: If experimentally feasible, reducing the incubation time can limit the extent of degradation.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Degradation of this compound in the culture medium. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). 2. Protect from Light: Handle all solutions and plates containing this compound in a dark or light-protected environment. 3. Prepare Fresh Solutions: Make fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 4. Consider Media Modifications: Add antioxidants (e.g., α-tocopherol) or a complexing agent (e.g., hydroxypropyl-β-cyclodextrin) to the culture medium. |
| High variability between replicate wells or experiments | Inconsistent degradation of this compound due to slight variations in handling or light exposure. | 1. Standardize Handling Procedures: Ensure consistent timing and light exposure for all steps of the experiment. 2. Use a Master Mix: Prepare a master mix of media containing this compound to add to all wells, ensuring a uniform starting concentration. 3. Evaluate Photostability: If not already done, confirm the photostability of your this compound stock solution and working solutions (see Experimental Protocol 2). |
| Precipitation of this compound in the media | Poor solubility of the lipophilic compound in the aqueous culture medium. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is as low as possible and non-toxic to the cells. 2. Utilize Solubilizing Agents: Incorporate cyclodextrins or other solubilizing agents into the media to improve the solubility of this compound.[10] 3. Pre-warm Media: Adding the this compound stock solution to pre-warmed media can sometimes aid in dissolution. |
| Observed cytotoxicity at expected non-toxic concentrations | Formation of toxic degradation products or cellular stress due to oxidative byproducts. | 1. Characterize Degradation Products: If possible, use analytical techniques like LC-MS to identify potential degradation products. 2. Include Vehicle Controls: Always include a vehicle-only control to distinguish between the effects of the compound and the solvent. 3. Test Degradation Product Effects: If a major degradation product is identified, test its effect on cell viability independently.[13][14] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., 0.1N HCl) | Degradation observed | [2] |
| Basic (e.g., 0.1N NaOH) | Significant degradation | [2][3] | |
| Temperature | 40°C | Degradation observed | [2] |
| Light | Photolytic Stress | Stable under some tested photolytic conditions | [3] |
| Oxidation | Oxidative Stress | Slight degradation | [3] |
Note: The provided data is based on forced degradation studies and may not directly translate to the complex environment of cell culture media. It is highly recommended to perform stability studies in the specific medium being used for experiments.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate and half-life of this compound in a specific cell culture medium over a typical experimental timeframe.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system.[7]
-
Analytical standards of this compound
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal and consistent across all samples.
-
Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Immediately take a sample for the T=0 time point and store it at -80°C.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Evaluating the Photostability of this compound Solutions
Objective: To assess the impact of light exposure on the stability of this compound in solution.
Materials:
-
This compound solution (in a transparent solvent or cell culture medium)
-
Clear and amber vials
-
A controlled light source (as per ICH Q1B guidelines if for regulatory purposes, or ambient laboratory light for a general assessment).[15][16]
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a solution of this compound in the desired solvent or medium.
-
Aliquot the solution into both clear and amber (or foil-wrapped) vials. The amber/wrapped vials will serve as the dark control.
-
Expose the vials to the light source for a defined period.
-
At various time points, take samples from both the exposed and dark control vials.
-
Analyze the concentration of this compound in each sample.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. agcbio.com [agcbio.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. [Pharmacokinetics and pharmacodynamics of flunarizine in multimorbid, geriatric patients with vertigo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asean.org [asean.org]
- 16. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating LC-MS/MS Assays for (Z)-Flunarizine in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for (Z)-Flunarizine in complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: this compound is a basic compound and can interact with residual silanol groups on the silica-based column material, leading to peak tailing.[1][2] | - Use a buffered mobile phase: Incorporate a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM) with an acidic modifier like formic acid (e.g., 0.1%) to maintain a consistent pH and suppress silanol activity.[1][3] - Employ an end-capped column: Use a column where the residual silanols have been deactivated through end-capping. - Consider a different stationary phase: If tailing persists, explore alternative column chemistries such as a polymer-based or a hybrid silica-polymer column. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[4] | - Dilute the sample: If the concentration is expected to be high, dilute the sample extract before injection. - Reduce injection volume: Decrease the volume of sample injected onto the column. | |
| Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[4] | - Match injection solvent to mobile phase: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase conditions. | |
| Low Signal Intensity or Sensitivity | Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[5] | - Improve sample clean-up: Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering matrix components.[6] - Modify chromatographic conditions: Adjust the gradient or mobile phase composition to better separate this compound from matrix interferences. - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[3] - Dilute the sample: This can reduce the concentration of interfering matrix components.[7] |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.[8] | - Optimize source parameters: Infuse a standard solution of this compound and optimize parameters such as spray voltage, gas flows (nebulizer, heater, curtain), and source temperature. - Confirm MRM transitions: Ensure the correct precursor and product ions are being monitored and optimize collision energy for each transition. For this compound, a common transition is m/z 405.2 → 203.2.[3] | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.[9][10] | - Use high-purity solvents: Always use LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily: Avoid using old or contaminated mobile phases.[4] |
| Contaminated LC System: Buildup of contaminants in the LC system can leach into the mobile phase.[10] | - Flush the system: Regularly flush the LC system with a strong solvent wash (e.g., a mixture of isopropanol, acetonitrile, and water). | |
| Dirty Ion Source: Contamination in the mass spectrometer's ion source can lead to high background.[9] | - Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can cause retention time shifts.[9] | - Prepare mobile phases carefully: Ensure accurate and consistent preparation of mobile phases. - Degas mobile phases: Properly degas mobile phases to prevent bubble formation, which can affect pump performance. |
| Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[10] | - Use a column oven: Maintain a stable column temperature using a column oven. | |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[4] | - Use a guard column: A guard column can help protect the analytical column from contaminants and extend its lifetime. - Replace the column: If performance continues to degrade, replace the analytical column. | |
| Carryover | Adsorption of Analyte: this compound, being lipophilic and basic, may adsorb to surfaces in the autosampler and LC system. | - Optimize wash solvent: Use a strong, appropriate wash solvent in the autosampler wash routine. This may include a high percentage of organic solvent and an acid or base modifier. - Use a needle wash/dip: Incorporate a needle wash step in the injection sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound in plasma?
A1: Liquid-liquid extraction (LLE) under acidic conditions is a frequently used and effective method for extracting this compound from human plasma.[3] Protein precipitation (PPT) is a simpler and faster alternative, but may result in less clean extracts and potentially greater matrix effects.
Q2: What type of internal standard (IS) is recommended for a this compound assay?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is the gold standard.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatography, and will experience similar ionization effects in the mass spectrometer. This leads to more accurate and precise quantification.
Q3: How can I assess the stability of this compound in biological matrices?
A3: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-thaw stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
-
Long-term stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-preparative stability: Assess the stability of the extracted samples in the autosampler.
Q4: What are the typical validation parameters I need to assess for a bioanalytical method according to regulatory guidelines (e.g., FDA, EMA)?
A4: Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma[3]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add a suitable buffer to adjust the pH (e.g., an acidic buffer).
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for a specified time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm for 5 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in the mobile phase or a compatible solvent.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions[3]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 x 2.1 mm, 3 µm) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).[3]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting flow for common LC-MS/MS issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. support.waters.com [support.waters.com]
- 3. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. zefsci.com [zefsci.com]
- 10. myadlm.org [myadlm.org]
Adjusting pH to improve (Z)-Flunarizine solubility for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (Z)-Flunarizine for in vitro assays, with a focus on pH adjustment as a method for improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is the Z-isomer of Flunarizine, a selective calcium channel blocker. Like its more common E-isomer, this compound is a lipophilic molecule with very low aqueous solubility. This poor solubility can lead to precipitation when stock solutions (typically in organic solvents like DMSO) are diluted into aqueous assay buffers or cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: How does pH affect the solubility of this compound?
This compound is a weak base with two protonatable nitrogen atoms in its piperazine (B1678402) ring. Its solubility in aqueous solutions is highly dependent on pH.
-
Low pH (Acidic): In acidic conditions (pH below its pKa values), the molecule becomes protonated (ionized). This charged form is more polar and therefore more soluble in water.
-
High pH (Neutral/Alkaline): In neutral or alkaline conditions, the molecule is predominantly in its neutral, un-ionized form, which is less polar and significantly less soluble in water.
Q3: What are the pKa values for Flunarizine and why are they important?
Flunarizine has two pKa values, pKa1 ≈ 6 and pKa2 ≈ 10.[1] The pKa is the pH at which 50% of the molecules are in their ionized form. These values are critical because they indicate the pH ranges where solubility changes most dramatically. To maintain solubility, it is often necessary to work at a pH below the lower pKa value (pH < 6).
Q4: Can I just dissolve this compound directly in my neutral pH cell culture medium?
This is not recommended. This compound is poorly soluble in neutral aqueous solutions like standard cell culture media (pH ~7.2-7.4).[1][2] Attempting to dissolve it directly will likely result in an incomplete solution or immediate precipitation. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it carefully into the aqueous medium.
Troubleshooting Guide
Q: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer/medium. What went wrong and how can I fix it?
A: This is a common issue known as "precipitation upon dilution." It occurs when the drug, stable in the organic stock solvent, is introduced into an aqueous environment where it is less soluble, especially at neutral pH.
Possible Causes & Solutions:
-
pH of the Final Medium: The pH of your final assay medium is likely too high (e.g., pH 7.4) to keep the drug dissolved at the desired concentration.
-
Solution: Lower the pH of your assay buffer before adding the this compound stock solution. A pH below 6.0 is recommended. If your experiment allows, conduct it at a more acidic pH. If the experimental pH must be neutral, you may need to accept a lower final concentration of the drug.
-
-
Final Concentration is Too High: The desired final concentration may exceed the solubility limit of this compound at the pH of your medium.
-
Solution: Perform a solubility test to determine the maximum soluble concentration at your specific experimental pH (see protocol below). You may need to lower the final concentration used in your assay.
-
-
Improper Mixing Technique: Adding the DMSO stock too quickly or without adequate mixing can create localized high concentrations that cause immediate precipitation.
-
Solution: Add the DMSO stock dropwise into the vortexing or rapidly stirring aqueous medium. This ensures rapid dispersion and minimizes localized concentration gradients.
-
-
Low-Quality or Old DMSO Stock: DMSO is hygroscopic (absorbs water from the air). Water in the DMSO stock can reduce the solubility of the compound and promote precipitation upon dilution.
-
Solution: Use anhydrous, high-purity DMSO. Prepare fresh stock solutions and do not store them for extended periods unless you are certain of their stability.
-
Physicochemical and Solubility Data
The following table summarizes key properties of Flunarizine. While data for the specific (Z)-isomer is limited, its properties are expected to be very similar to the well-characterized (E)-isomer.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆F₂N₂ | [3] |
| Molecular Weight | 404.5 g/mol | [4][5] |
| pKa Values | pKa1 ≈ 6, pKa2 ≈ 10 | [1] |
| Solubility in Water | Poorly soluble (0.1-1%) / Practically insoluble | [1][6] |
| Solubility in Organic Solvents | Soluble in DMSO, methanol, ethanol, DMF | [1][2] |
| Solubility in 0.1 N HCl (pH ~1.2) | ~3.30 mg/mL | [7] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [2] |
| Solubility in Acetate Buffer (pH 4.5) | ~0.05 mg/mL (practically insoluble) | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution in an appropriate organic solvent.
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Soluble Concentration at a Target pH
-
Objective: To find the solubility limit of this compound in a specific aqueous buffer to avoid precipitation in the final assay.
-
Materials: this compound DMSO stock, a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4), sterile tubes.
-
Procedure:
-
Prepare a set of tubes, each containing 1 mL of your desired aqueous buffer at a specific pH.
-
Create a series of intermediate dilutions of your DMSO stock solution.
-
Add a small, fixed volume (e.g., 1-10 µL) of the DMSO stock to the first buffer tube. Vortex immediately and vigorously for 30 seconds.
-
Let the tube sit at room temperature for 15-30 minutes.
-
Visually inspect the tube for any signs of precipitation (cloudiness, visible particles) against a dark background. A nephelometer can be used for more sensitive detection.
-
If the solution is clear, repeat the process with a higher concentration of the drug in the next tube.
-
The highest concentration that remains clear after incubation is the approximate maximum soluble concentration under those conditions.
-
Visual Guides
Caption: Relationship between pH, this compound ionization state, and aqueous solubility.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flunarizine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Preventing precipitation of (Z)-Flunarizine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Z)-Flunarizine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a poorly water-soluble drug, and its dihydrochloride (B599025) salt is only sparingly soluble in aqueous solutions.[1][2] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. This can be triggered by factors such as pH, temperature, and the presence of other solutes.
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H26F2N2 | |
| Molecular Weight | 404.5 g/mol | |
| pKa1 | ~6 | [3] |
| pKa2 | ~10 | [3] |
| Aqueous Solubility | 1.68e-03 g/L | [4] |
| LogP | 5.78 | [4] |
Q3: How does pH affect the solubility of this compound?
A3: this compound is a basic compound with two pKa values, meaning its solubility is highly pH-dependent.[3][5] At lower pH values (more acidic), the molecule becomes protonated and more soluble in aqueous media. Conversely, as the pH increases towards and above its pKa values, the un-ionized form predominates, which is less soluble and more prone to precipitation.
Troubleshooting Guides
Issue 1: Precipitation upon addition of this compound stock solution to aqueous buffer.
This is a common issue when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Recommended Actions:
-
pH Adjustment: Lowering the pH of the aqueous buffer can increase the solubility of this compound.[6] For many applications, a pH between 4 and 5 is a good starting point. However, always consider the pH stability of your entire system.
-
Co-solvents: Including a water-miscible organic solvent (co-solvent) in the final buffer can increase the solubility of this compound.[7][8] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, increasing their apparent solubility in aqueous solutions.[9][10] Polysorbates (e.g., Tween 80) and poloxamers are commonly used.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like this compound, enhancing their solubility and stability.[11][12] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are often effective.
Issue 2: Precipitation over time in a prepared this compound buffer solution.
Even if a clear solution is initially formed, precipitation can occur over time due to the inherent instability of a supersaturated solution.
Preventative Strategies:
Caption: Strategies to prevent long-term precipitation.
Recommended Actions:
-
Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by preventing the nucleation and growth of drug crystals.[5][13] Hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are effective choices.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and inhibit precipitation.[2][14][15] This involves dissolving both the drug and a carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent.
-
Storage Conditions: Storing the solution at a lower temperature can sometimes reduce the rate of precipitation, but this should be tested on a small scale first, as solubility can also decrease with temperature. Protecting the solution from light is also recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
This protocol describes the preparation of a 100 µM this compound solution in a phosphate-buffered saline (PBS) solution containing 10% ethanol as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final buffer solution:
-
In a sterile tube, combine 9 parts PBS with 1 part ethanol. For example, to make 10 mL of the final buffer, mix 9 mL of PBS with 1 mL of ethanol.
-
-
Prepare the 100 µM this compound working solution:
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of the PBS/ethanol buffer.
-
Vortex immediately and thoroughly to ensure rapid and complete mixing.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water:
-
Weigh out 4 g of HP-β-CD and add it to a beaker.
-
Add deionized water to a final volume of 10 mL.
-
Stir with a magnetic stirrer until the HP-β-CD is completely dissolved.
-
-
Prepare the this compound-HP-β-CD complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
-
Isolate the solubilized this compound:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in this solution can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Summary of Solubility Enhancement Strategies
The following table summarizes various strategies and their typical effective concentration ranges for enhancing the solubility of poorly soluble drugs like this compound.
| Strategy | Excipient Example | Typical Concentration Range | Mechanism of Action |
| pH Adjustment | Hydrochloric Acid, Citric Acid | To achieve pH < pKa | Increases the proportion of the more soluble ionized form.[6][16][17] |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 5 - 40% (v/v) | Reduces the polarity of the solvent, increasing the solubility of hydrophobic drugs.[7][8] |
| Surfactants | Tween 80, Poloxamer 188 | 0.1 - 5% (w/v) | Forms micelles that encapsulate the drug, increasing its apparent solubility.[9][10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | 1 - 40% (w/v) | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin (B1172386) cavity.[11][12] |
| Polymers | PVP, HPMC | 0.1 - 2% (w/v) | Inhibit nucleation and crystal growth of the drug, maintaining a supersaturated state.[5][13][14] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Characterization and solubility study of solid dispersions of flunarizine and polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ternary solid dispersion of flunarizine dihydrochloride: prep and char. [wisdomlib.org]
- 16. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 17. youtube.com [youtube.com]
Identifying and minimizing off-target binding of (Z)-Flunarizine in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Flunarizine in receptor assays. Our goal is to help you identify and minimize off-target binding to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its known primary activity as a calcium channel blocker. What could be the reason?
A1: While this compound is primarily known as a selective calcium channel blocker, it possesses a complex pharmacological profile and is known to interact with several other receptors, often referred to as off-targets.[1][2][3] These off-target interactions can lead to unexpected biological effects in your assays. It is crucial to consider these secondary targets when interpreting your data.
Q2: What are the known primary off-targets for this compound?
A2: this compound has been shown to have antagonist activity at several other receptors, most notably:
-
Histamine H1 receptors
-
Dopamine (B1211576) D2 receptors
-
Serotonin 5-HT2A receptors
-
Sigma-1 receptors [4]
The affinity for these off-targets can be in the nanomolar to low micromolar range, which is physiologically relevant.
Q3: I am observing high non-specific binding in my radioligand binding assay with this compound. How can I reduce it?
A3: High non-specific binding (NSB) can obscure your specific binding signal. Here are several strategies to minimize NSB:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[7]
-
Choose the Right Blocking Agent: For defining NSB, use a high concentration (100-1000 fold excess over the radioligand) of a known selective ligand for the target receptor that is structurally different from this compound.[7]
-
Adjust Assay Buffer Composition: Ensure the pH and ionic strength of your buffer are optimal for your target receptor. Sometimes, adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) can help reduce NSB.
-
Pre-soak Filter Mats: If using a filtration assay, pre-soaking the filter mats with a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[8]
-
Verify Receptor Preparation Quality: Ensure your membrane preparations are of high quality and have not undergone multiple freeze-thaw cycles, which can denature receptors and increase NSB.
Q4: How do I confirm if the observed effect of this compound in my functional assay is due to its primary target or an off-target?
A4: To dissect the contribution of on-target versus off-target effects, you can employ several strategies:
-
Use Selective Antagonists: Pre-treat your cells or tissues with a highly selective antagonist for one of the known off-targets of this compound before adding this compound. If the effect of this compound is diminished, it suggests the involvement of that specific off-target.
-
Competition Binding Assays: Perform competition binding assays with radiolabeled ligands specific for the suspected off-target receptors to determine the binding affinity (Ki) of this compound for these targets.
-
Use a Structurally Unrelated Calcium Channel Blocker: Compare the effects of this compound with another calcium channel blocker that has a different off-target profile. If the observed effect is unique to this compound, it is likely mediated by one of its off-targets.
-
Cell Lines with and without the Target Receptor: If possible, use cell lines that endogenously express or are engineered to express the primary target and compare the response to cell lines that lack the target but may express the off-target receptors.
Troubleshooting Guides
Issue 1: High Background Signal in Receptor Binding Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand binding to filter plates or tubes | Pre-treat plates/tubes with a blocking agent (e.g., 0.5% PEI for filtration assays). | Reduced background counts in the absence of receptor preparation. |
| High concentration of radioligand | Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or below the Kd for competition assays.[7] | Increased ratio of specific to non-specific binding. |
| Suboptimal wash steps in filtration assays | Increase the number of washes with ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration. | Lower background signal by more efficiently removing unbound radioligand. |
| Contaminated reagents | Prepare fresh buffers and radioligand dilutions. | Consistent and lower background across experiments. |
Issue 2: Poor Reproducibility of IC50/Ki Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell/membrane preparation | Standardize the protocol for cell culture, harvesting, and membrane preparation. Aliquot and store membrane preparations at -80°C to avoid repeated freeze-thaw cycles. | More consistent receptor density and activity, leading to reproducible binding data. |
| Pipetting errors | Use calibrated pipettes and a consistent pipetting technique. Prepare a master mix of reagents where possible. | Reduced well-to-well and plate-to-plate variability. |
| Assay not at equilibrium | Perform a time-course experiment (association kinetics) to determine the optimal incubation time for the binding to reach equilibrium. | More accurate and reproducible IC50 values. |
| Instability of this compound in assay buffer | Check the solubility and stability of this compound in your assay buffer at the working concentration and temperature. | Consistent compound activity throughout the assay. |
Quantitative Data
Table 1: Off-Target Binding Profile of this compound
| Receptor/Channel | Binding Affinity (Ki/IC50) | Species | Assay Type |
| Dopamine D2 Receptor | Ki: 112 ± 9 nM | Rat | Radioligand Binding ([3H]spiperone) |
| Sigma-1 Receptor | Ki: 68 nM | Rabbit | Radioligand Binding |
| hERG Potassium Channel | IC50: 5.7 nM | Human (CHO cells) | Whole-cell voltage-clamp |
| KCNQ1/KCNE1 Channel | IC50: 0.76 µM | Human (CHO cells) | Whole-cell voltage-clamp |
Data compiled from publicly available literature. Values should be considered as approximate and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the dopamine D2 receptor using a radioligand competition assay.
Materials:
-
Receptor Source: Membrane preparation from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: Unlabeled Haloperidol or (+)-Butaclamol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B) pre-soaked in 0.5% PEI.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute [3H]-Spiperone in assay buffer to a final concentration of ~0.2-0.5 nM (at or near its Kd).
-
Prepare a high concentration of Haloperidol or (+)-Butaclamol (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Non-specific Binding wells: Add 50 µL of Haloperidol/(+)-Butaclamol solution, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Competition wells: Add 50 µL of each this compound dilution, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold wash buffer.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin 5-HT2A Receptor Competition Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Radioligand: [3H]-Ketanserin.[10]
-
Non-specific Binding Control: Unlabeled Ketanserin or Mianserin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B) pre-soaked in 0.5% PEI.
Procedure:
-
Prepare Reagents:
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.
-
Non-specific Binding wells: Add 50 µL of unlabeled Ketanserin solution, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.
-
Competition wells: Add 50 µL of each this compound dilution, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold wash buffer.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki of this compound for the 5-HT2A receptor.
-
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive action of topical flunarizine in the rabbit: role of sigma 1 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine is a highly potent inhibitor of cardiac hERG potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Optimizing injection parameters for (Z)-Flunarizine in HPLC analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize HPLC injection parameters for the analysis of (Z)-Flunarizine.
Frequently Asked Questions (FAQs)
Q1: What are the typical injection parameters used for Flunarizine (B1672889) HPLC analysis?
A common starting point for injection volume is between 5 µL and 20 µL.[1][2][3][4] The ideal injection solvent is often the mobile phase itself to prevent peak distortion.[1][3][4][5] However, due to solubility characteristics, organic solvents like methanol (B129727) are also frequently used.[2]
Below is a summary of parameters from various published methods.
Table 1: Published Injection Parameters for Flunarizine HPLC Analysis
| Injection Volume (µL) | Injection Solvent/Diluent | HPLC Column | Mobile Phase | Reference |
|---|---|---|---|---|
| 5 | Mobile Phase | Thermo Scientific Hypersil Gold C18 | Acetonitrile (B52724)–ammonium acetate–tetrabutylammoniumhydrogen sulfate (B86663) buffer | [1] |
| 10 | Mobile Phase | ACE Excel C18 | 10mM KH₂PO₄ buffer: Acetonitrile: Methanol (40:30:30 v/v) | [3] |
| 20 | Methanol | LiChrospher 100 RP-18 | Methanol–ion pair solution (8:2, v/v) | [2] |
| 20 | Mobile Phase | Welchrom C18 | Methanol: Acetonitrile: Water (50:30:20 v/v), pH 4.6 | [4] |
| 20 | Mobile Phase | Eclipse XDB C-8 | Acetonitrile: Water (90:10, v/v) | |
Q2: My Flunarizine peak is broad and shows fronting. What is the likely cause related to my injection?
This issue is commonly caused by the "solvent effect." It occurs when the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase.[6] For a reversed-phase method, injecting a sample dissolved in 100% methanol or acetonitrile into a mobile phase with a high aqueous content (e.g., 60% water) can cause the analyte to travel too quickly at the column inlet, leading to band broadening and a distorted peak shape.[7][6]
Caption: Logical flow diagram illustrating the solvent effect in HPLC.
Q3: What is the recommended solvent for preparing and injecting this compound standards and samples?
The most recommended practice is to dissolve and dilute the sample in the mobile phase.[1][3] This ensures that the injection solvent is perfectly compatible with the chromatographic system, minimizing any potential for peak distortion. If Flunarizine solubility in the mobile phase is insufficient, use a solvent that is as weak as possible while still ensuring complete dissolution. If a strong organic solvent like methanol must be used, keep the injection volume as low as possible (e.g., ≤ 5 µL) to mitigate the solvent effect.
Q4: I am experiencing sample carryover in my blank injections following a high-concentration Flunarizine sample. How can I resolve this?
Flunarizine is a relatively hydrophobic and basic compound, which can make it "sticky" and prone to adsorbing onto surfaces in the HPLC flow path. Carryover is a common issue.
Troubleshooting Steps for Carryover:
-
Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is a strong organic solvent, such as acetonitrile or methanol. Adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can help remove residual basic compounds.
-
Increase Wash Volume/Cycles: Increase the volume of the needle wash or the number of wash cycles performed between injections.
-
Inject a Strong Solvent Blank: After running a high-concentration sample, inject a blank consisting of a strong solvent (like acetonitrile) to "flush" the injector and column.
-
Check for Contamination: Inspect the injection port, syringe, and sample loop for any potential sources of contamination or areas where the sample could be trapped.
Troubleshooting Guide
Use this guide to diagnose and solve common injection-related problems during Flunarizine analysis.
Table 2: Impact of Injection Parameters on Peak Characteristics (Illustrative Data)
| Problem | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Peak Fronting or Splitting | Injection solvent is much stronger than the mobile phase. | 1. Re-dissolve the sample in the mobile phase. 2. If using a strong solvent, reduce the injection volume significantly (e.g., to 1-2 µL). |
| Broad Peaks | 1. Injection volume is too large. 2. Solvent mismatch (as above). | 1. Decrease the injection volume. 2. Match the injection solvent to the mobile phase. |
| Poor Reproducibility of Peak Area | 1. Incomplete sample dissolution. 2. Partial injection due to air bubbles in the sample or syringe. 3. Adsorption of Flunarizine in the injector. | 1. Ensure the sample is fully dissolved; sonicate if necessary. 2. Degas sample/solvents; check autosampler for air bubbles. 3. Use a more effective needle wash; consider passivation of system components. |
| Carryover in Blank | Adsorption of Flunarizine onto the needle, valve, or column. | 1. Implement a robust needle wash with a strong organic solvent (e.g., Acetonitrile). 2. Inject one or more strong solvent blanks after high-concentration samples. |
Caption: Troubleshooting workflow for injection-related peak shape issues.
Experimental Protocols
Protocol 1: Preparation of this compound Standard for HPLC Injection
This protocol describes the preparation of a 100 µg/mL stock solution and a 10 µg/mL working standard, assuming the mobile phase is a suitable solvent.
-
Materials:
-
This compound reference standard
-
HPLC-grade mobile phase (pre-mixed and degassed)
-
Class A volumetric flasks (e.g., 100 mL, 10 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
-
0.45 µm syringe filters (ensure compatibility with your solvent)
-
-
Procedure for Stock Solution (100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add approximately 70 mL of the mobile phase to the flask. d. Sonicate for 10-15 minutes or until all the standard is completely dissolved. e. Allow the solution to return to room temperature. f. Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly by inverting the flask several times.
-
Procedure for Working Standard (10 µg/mL): a. Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase. c. Mix thoroughly. d. Before injection, filter an aliquot of the working standard through a 0.45 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.
-
Injection: a. Place the vial in the autosampler. b. Inject the desired volume (e.g., 10 µL) into the equilibrated HPLC system.
References
- 1. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Validating (Z)-Flunarizine Target Engagement In Vivo: A Comparative Guide to PET Imaging
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of (Z)-Flunarizine using Positron Emission Tomography (PET) imaging. This compound, a drug with a complex pharmacological profile, presents a unique challenge for target engagement studies. This document outlines the binding profile of this compound, compares suitable PET tracers for its primary and secondary targets, and provides detailed experimental protocols for their application.
This compound is a selective calcium channel blocker with additional antagonist activity at histamine (B1213489) H1, dopamine (B1211576) D2, and serotonin (B10506) S2A receptors.[1][2][3] Its therapeutic effects in conditions like migraine and vertigo are attributed to this multi-target engagement.[4][5] Validating the extent to which this compound interacts with these targets in the living brain is crucial for understanding its mechanism of action and optimizing its therapeutic use. PET imaging stands as a powerful, non-invasive technique to quantify this target engagement in vivo.[6][7][8][9]
Understanding this compound's Binding Profile
A critical first step in designing a PET target engagement study is to understand the binding affinity of the drug for its various targets. This information helps in selecting the most relevant targets to investigate and in interpreting the imaging results. The following table summarizes the in vitro binding affinities (Ki) of this compound for its key targets.
| Target | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 Receptor | 112 ± 9 | [10] |
| Histamine H1 Receptor | 68 | [10] |
| Serotonin S2A Receptor | 200 | [10] |
| L-type Calcium Channel (Nitrendipine site) | 380 | [10] |
| T-type Calcium Channel (Cav1.2) | 525 | [11] |
| T-type Calcium Channel (Cav1.3) | 363 | [11] |
Comparative Analysis of PET Tracers for this compound's Targets
Given that a dedicated PET tracer for this compound is not available, target engagement is assessed indirectly by measuring the displacement of selective radiotracers for its known targets. The choice of tracer is critical and depends on factors such as target density, tracer affinity and selectivity, and kinetic properties.
| Target | Recommended PET Tracer | Key Characteristics |
| Dopamine D2 Receptor | [11C]Raclopride | Well-characterized antagonist with fast kinetics, suitable for measuring dopamine release and receptor occupancy.[12][13] |
| Histamine H1 Receptor | [11C]Doxepin | A potent H1 receptor antagonist that has been successfully used in PET studies to measure receptor occupancy of antihistamines.[14] |
| Serotonin S2A Receptor | [18F]Altanserin | A selective S2A receptor antagonist with a longer half-life than 11C-labeled tracers, allowing for longer scan durations and potentially better signal-to-noise ratio.[15][16][17] |
| Voltage-Gated Calcium Channels | Limited Options | While PET tracers for imaging components of voltage-gated calcium channels, such as the α2δ-1 subunit, are in development, specific and well-validated tracers for direct in vivo quantification of T-type and L-type calcium channel occupancy in the brain are not yet widely established for routine use in drug occupancy studies.[18] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of PET imaging studies. Below are representative protocols for the radiosynthesis and in vivo imaging of the recommended PET tracers.
[11C]Raclopride for Dopamine D2 Receptor Occupancy
1. Radiosynthesis of [11C]Raclopride:
-
Precursor: Desmethyl-raclopride.
-
Radiolabeling Agent: [11C]Methyl iodide or [11C]methyl triflate.[12][19][20]
-
Method: The synthesis is typically performed in an automated synthesis module. [11C]CO2 from a cyclotron is converted to [11C]methyl iodide or [11C]methyl triflate. This is then reacted with the desmethyl-raclopride precursor in a suitable solvent (e.g., acetone (B3395972) or DMF) at an elevated temperature.[12][21]
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).[12]
-
Quality Control: Radiochemical purity, chemical purity, specific activity, and sterility are assessed before injection.[13][22]
2. In Vivo PET Imaging and Occupancy Analysis:
-
Study Design: A baseline scan is performed without this compound administration, followed by a second scan after administration of a single or multiple doses of this compound.[6][9]
-
PET Scan Protocol: A dynamic PET scan of 60-90 minutes is typically acquired following a bolus injection of [11C]Raclopride (e.g., 200 MBq).[23][24] Arterial blood sampling may be performed to measure the radiotracer concentration in plasma.
-
Data Analysis: Time-activity curves are generated for brain regions of interest (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum). The binding potential (BP_ND) is calculated using kinetic models such as the simplified reference tissue model (SRTM).[23]
-
Occupancy Calculation: Dopamine D2 receptor occupancy is calculated as the percentage reduction in BP_ND after this compound administration compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100[25]
[11C]Doxepin for Histamine H1 Receptor Occupancy
1. Radiosynthesis of [11C]Doxepin:
-
Precursor: Nordoxepin.
-
Radiolabeling Agent: [11C]Methyl iodide.
-
Method: N-methylation of nordoxepin with [11C]methyl iodide in a solvent like dimethylformamide (DMF). The reaction is typically carried out in an automated synthesis module.[14][26]
-
Purification: Purification is achieved via HPLC.[14]
-
Quality Control: The final product is tested for radiochemical and chemical purity, specific activity, and sterility.[14]
2. In Vivo PET Imaging and Occupancy Analysis:
-
Study Design: Similar to the [11C]raclopride protocol, a baseline scan is compared to a post-drug scan.
-
PET Scan Protocol: A dynamic PET scan of approximately 90 minutes is performed after a bolus injection of [11C]Doxepin.
-
Data Analysis: Time-activity curves are generated for cortical regions (high H1 receptor density) and a reference region (e.g., cerebellum). The binding potential is calculated.
-
Occupancy Calculation: H1 receptor occupancy is determined by the percentage change in binding potential between the baseline and post-drug scans.
[18F]Altanserin for Serotonin S2A Receptor Occupancy
1. Radiosynthesis of [18F]Altanserin:
-
Precursor: Nitro-altanserin.
-
Radiolabeling Agent: [18F]Fluoride.
-
Method: Nucleophilic substitution of the nitro group with [18F]fluoride is performed at high temperature in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF.[15][16][17][27][28]
-
Quality Control: The final product undergoes rigorous quality control for radiochemical purity, chemical purity, specific activity, and sterility.[15][22]
2. In Vivo PET Imaging and Occupancy Analysis:
-
Study Design: A baseline and post-drug scan design is employed.
-
PET Scan Protocol: Due to the longer half-life of 18F, longer scan durations (e.g., 120-180 minutes) are possible, which can improve the accuracy of kinetic modeling.[29]
-
Data Analysis: Time-activity curves are generated for S2A receptor-rich regions (e.g., cortex) and a reference region (e.g., cerebellum). The binding potential is calculated using appropriate kinetic models.
-
Occupancy Calculation: Serotonin S2A receptor occupancy is calculated from the percentage reduction in binding potential after this compound administration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the general workflow for a PET target occupancy study and the signaling pathways associated with this compound's targets.
Caption: General workflow for a PET target occupancy study.
Caption: Primary and secondary targets of this compound.
Conclusion
Validating the in vivo target engagement of this compound requires a multi-faceted approach utilizing PET imaging with selective radiotracers for its various targets. While robust methods exist for quantifying occupancy at dopamine D2, histamine H1, and serotonin S2A receptors, assessing engagement at calcium channels in the brain with PET remains a developing area. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies to elucidate the complex in vivo pharmacology of this compound. Such studies are essential for a deeper understanding of its therapeutic effects and for the development of future CNS drugs with improved target selectivity.
References
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. medkoo.com [medkoo.com]
- 5. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Receptor occupancy [turkupetcentre.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aapharma.ca [aapharma.ca]
- 11. flunarizine [drugcentral.org]
- 12. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. Fully automated production of 11C-doxepin for PET imaging histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Automatic Synthesis of [(18)F]Altanserin, a Radiopharmaceutical for Positron Emission Tomographic Studies of the Serotonergic Type-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. banglajol.info [banglajol.info]
- 23. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calculating occupancy when one does not have baseline: a comparison of different options - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. A complete remote-control system for reliable preparation of [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Flunarizine Efficacy in Preclinical Migraine Models: A Comparative Guide to Biomarker Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-Flunarizine with other alternative therapies for migraine in preclinical models, focusing on key biomarkers to assess efficacy. The information is intended to aid in the design and interpretation of preclinical studies aimed at developing novel migraine treatments.
Introduction to this compound and Migraine Pathophysiology
This compound is a non-selective calcium channel blocker with antihistaminic and some antidopaminergic properties.[1][2] Its prophylactic effect in migraine is thought to stem from its ability to inhibit neuronal hyperexcitability.[2] Preclinical evidence suggests that flunarizine (B1672889) blocks voltage-gated sodium and calcium channels in trigeminal ganglion neurons, thereby inhibiting sensory neuron excitability.[3] It is also proposed to increase the threshold for cortical spreading depression (CSD), a neuronal event linked to migraine aura.[4]
Migraine pathophysiology is complex, involving the activation and sensitization of the trigeminovascular system (TVS). This activation leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[5] CGRP plays a crucial role in mediating the pain and vasodilation associated with migraine. Consequently, CGRP levels and the expression of the neuronal activity marker c-Fos in key pain-processing areas, such as the trigeminal nucleus caudalis (TNC), are critical biomarkers for assessing the efficacy of anti-migraine drugs in preclinical models.[6]
Comparative Efficacy of Anti-Migraine Drugs on Biomarkers
Direct preclinical comparative studies on the effect of this compound on CGRP release and c-Fos expression are limited. However, based on its mechanism of action and data from studies on alternative migraine therapies, we can infer its potential effects and compare them with established treatments.
Biomarker Modulation: CGRP Levels
| Drug Class | Drug Example(s) | Preclinical Model | Effect on CGRP Levels | Reference |
| Calcium Channel Blocker | This compound | Inferred from mechanism | Expected to decrease CGRP release by inhibiting neuronal depolarization and calcium influx into presynaptic terminals. | [3] |
| 5-HT1B/1D Agonist | Sumatriptan | Electrical stimulation of trigeminal ganglion (Rat) | ↓ 57% reduction in stimulated CGRP release in plasma from the superior sagittal sinus. | [7][8] |
| Anticonvulsant | Topiramate (B1683207) | Inferred from mechanism | May inhibit CGRP expression and release through its modulatory effects on glutamate (B1630785) and GABA pathways, and direct blockade of ion channels. | [9][10][11] |
| Beta-Blocker | Propranolol (B1214883) | Inferred from clinical data | Mechanism in migraine prophylaxis is not fully elucidated, but may involve central nervous system effects. Preclinical data on direct CGRP modulation is scarce. | [12] |
| CGRP Receptor Antagonist | Erenumab | In vitro cell-based assays | Blocks the CGRP receptor, thereby preventing CGRP-mediated signaling. | [2][13][14] |
| CGRP Ligand Antibody | Fremanezumab, Galcanezumab | Not specified | Directly binds to and neutralizes CGRP, preventing it from binding to its receptor. | [15] |
Biomarker Modulation: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
| Drug Class | Drug Example(s) | Preclinical Model | Effect on c-Fos Expression | Reference |
| Calcium Channel Blocker | This compound | Inferred from mechanism | Expected to decrease c-Fos expression by reducing neuronal activation in the TNC secondary to decreased trigeminal nerve input. | [3] |
| 5-HT1B/1D Agonist | Sumatriptan | Cortical Spreading Depression (Rat) | No significant reduction in CSD-induced c-Fos expression in the TNC. | [16] |
| Anticonvulsant | Topiramate | Nitroglycerin-induced (Mouse) | ↓ Attenuated the increase in c-Fos positive cells in the TNC. | [17] |
| Beta-Blocker | Propranolol | Cortical Spreading Depression (Rat) | ↓ Significantly reduced the number of c-Fos positive cells in the TNC. | [17] |
| CGRP Receptor Antagonist | Olcegepant | Nitroglycerin-induced (Mouse) | ↓ Reduced c-Fos expression in the TNC. | [18] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. mednexus.org [mednexus.org]
- 2. Sumatriptan Does Not Antagonize CGRP-Induced Symptoms in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized trial of low-dose topiramate vs propranolol in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic condit… [ouci.dntb.gov.ua]
- 6. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies investigating the neural mechanisms involved in the co‐morbidity of migraine and temporomandibular disorders: the role of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine-endocannabinoid mechanism relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 13. Experimental and Clinical Investigation of Cytokines in Migraine: A Narrative Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Calcitonin Gene-Related Peptide, Monoclonal Antibodies, and [practicalneurology.com]
- 17. Flunarizine in migraine attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mednexus.org [mednexus.org]
A Comparative Guide: (Z)-Flunarizine vs. Verapamil in L-Type and T-Type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (Z)-Flunarizine and Verapamil (B1683045) on L-type and T-type voltage-gated calcium channels. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound and Verapamil are both classified as calcium channel blockers, yet they exhibit distinct profiles in their interactions with L-type and T-type calcium channels. Verapamil, a phenylalkylamine, demonstrates a notable selectivity for L-type calcium channels, particularly at lower micromolar concentrations.[1] In contrast, this compound, a diphenylpiperazine derivative, acts as a non-selective blocker of both L-type and T-type calcium channels.[1] This fundamental difference in channel selectivity underlies their varied physiological effects and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50/ED50) of this compound and Verapamil on L-type and T-type calcium channels, as determined by electrophysiological studies.
| Compound | Channel Type | Inhibitory Concentration (IC50/ED50) | Cell Type | Reference |
| This compound | L-type | 4.6 - 10 µM | Guinea-pig ventricular myocytes | [1] |
| T-type | 3.3 - 11 µM | Guinea-pig ventricular myocytes | [1] | |
| Verapamil | L-type | ~10 µM | Heterologous expression systems | [2] |
| T-type | ~20 µM | Heterologous expression systems | [2] |
Experimental Protocols
The standard method for characterizing the inhibitory effects of compounds on voltage-gated calcium channels is the whole-cell voltage-clamp technique .[3][4][5] This electrophysiological method allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential.
Detailed Methodology: Whole-Cell Voltage-Clamp Protocol for Comparing this compound and Verapamil
1. Cell Preparation:
- Culture a suitable cell line expressing the target calcium channels (e.g., HEK293 cells stably transfected with the specific channel subunits) or use primary cells known to endogenously express L-type and T-type channels (e.g., neonatal rat ventricular myocytes).
- Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.
2. Solutions:
- External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and block potassium channels).
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).
- Drug Solutions: Prepare stock solutions of this compound and Verapamil in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage Protocols:
- To isolate L-type currents: From the holding potential of -80 mV, apply a depolarizing step to 0 mV for 200 ms.
- To isolate T-type currents: From a hyperpolarized holding potential of -100 mV (to remove inactivation), apply a depolarizing step to -30 mV for 200 ms.
- Apply test pulses at a frequency of 0.1 Hz to allow for recovery from inactivation between pulses.
5. Data Acquisition and Analysis:
- Record the resulting calcium channel currents using a patch-clamp amplifier and appropriate data acquisition software.
- Establish a stable baseline current in the control external solution.
- Apply different concentrations of this compound or Verapamil by switching the perfusion solution.
- Measure the peak current amplitude at each drug concentration after the effect has reached a steady state.
- Calculate the percentage of current inhibition for each concentration relative to the control baseline.
- Construct concentration-response curves and fit the data with the Hill equation to determine the IC50 value for each compound on each channel type.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Differential effects of verapamil and flunarizine on cardiac L-type and T-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Head-to-Head Comparison of (Z)-Flunarizine and Nimodipine for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective neuroprotective agents is a cornerstone of neurological research. Among the candidates, calcium channel blockers have long been a focus due to the central role of calcium dysregulation in neuronal cell death. This guide provides a detailed, data-driven comparison of two such agents: (Z)-Flunarizine, a non-selective voltage-dependent Ca2+ channel blocker, and Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker with a greater affinity for cerebral arteries.[1] This objective analysis is based on preclinical data to inform future research and development in neuroprotective therapeutics.
Executive Summary
Both this compound and Nimodipine are calcium channel antagonists investigated for their neuroprotective potential. However, preclinical evidence suggests they may exert their effects through different mechanisms and with varying efficacy depending on the nature of the neurological insult. In a glutamate-induced excitotoxicity model, Flunarizine (B1672889) demonstrated a significant anti-apoptotic effect, whereas Nimodipine was more effective against necrosis but appeared to exacerbate apoptosis.[2] Conversely, in an in vivo model of cerebral ischemia, Flunarizine showed a trend towards neuroprotection, while Nimodipine was found to be ineffective at the tested dose.[3][4] These findings underscore the importance of selecting the appropriate therapeutic agent based on the specific pathological mechanisms at play.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from head-to-head preclinical studies.
Table 1: In Vitro Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity in Rat Hippocampal Neurons
| Parameter | Control (No Glutamate) | Glutamate (B1630785) Injury | This compound + Glutamate | Nimodipine + Glutamate |
| Apoptotic Cells (%) | Not specified | 339% increase vs. control | Suppressed by 62% vs. Glutamate Injury | Increased by 26% vs. Glutamate Injury |
| Necrotic Cells (%) | Not specified | 289% increase vs. control | No significant alteration | Suppressed (24% of total cells vs. higher in glutamate group) |
Data extracted from Jurkowska et al., 2015.[2]
Table 2: In Vivo Neuroprotective Efficacy in a Mongolian Gerbil Model of Cerebral Ischemia
| Treatment Group | Dose | Delayed Neuronal Death (DND) in Hippocampal CA1 Subfield (%) |
| Saline-treated | - | 78.3 ± 2.9 |
| This compound | 500 µg/kg, i.p. | 55.8 ± 3.9 |
| Nimodipine | 500 µg/kg, i.p. | 76.5 ± 3.4 |
| Sham-operated | - | 4.6 ± 0.4 |
Data extracted from O'Neill and Hornby, 1991.[3][4]
Experimental Protocols
In Vitro Glutamate-Induced Excitotoxicity Model
Objective: To assess the protective effects of this compound and Nimodipine against glutamate-induced neuronal death in cultured rat hippocampal neurons.[2]
Methodology:
-
Cell Culture: Primary dissociated hippocampal neural cells were prepared from newborn Wistar rats and cultured for 7 days.[2]
-
Drug Pre-treatment: Cultures were pre-incubated with either this compound or Nimodipine for a specified period.
-
Glutamate-Induced Injury: Neuronal injury was induced by exposing the cultures to glutamate.[2]
-
Assessment of Cell Death: 24 hours after glutamate exposure, neuronal injury was quantified by:
-
Measuring lactate (B86563) dehydrogenase (LDH) activity in the culture medium as an indicator of overall cell death.[2]
-
Using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to differentiate and quantify apoptotic and necrotic cells.[2]
-
In Vivo Cerebral Ischemia Model
Objective: To compare the protective effects of this compound and Nimodipine against delayed neuronal death following transient global cerebral ischemia in Mongolian gerbils.[3][4]
Methodology:
-
Animal Model: Adult Mongolian gerbils were used.
-
Ischemic Insult: Transient global cerebral ischemia was induced by bilateral occlusion of the common carotid arteries for 5 minutes.[3][4]
-
Drug Administration: Animals were treated with either saline, this compound (500 µg/kg), or Nimodipine (500 µg/kg) via intraperitoneal injection 15 minutes before the occlusion and twice daily for the 72-hour post-ischemia period.[3][4]
-
Histological Analysis: At 72 hours post-ischemia, the animals were euthanized, and their brains were histologically examined.[3]
-
Quantification of Neuronal Death: Absolute cell counts were performed at five sites within the hippocampal CA1 subfield to determine the percentage of delayed neuronal death (DND).[3][4]
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of both this compound and Nimodipine are primarily attributed to their ability to modulate intracellular calcium concentrations. However, their differing selectivity for calcium channel subtypes and potential engagement of other pathways may account for the observed differences in their neuroprotective profiles.
This compound: A Multi-Channel Modulator with Anti-Apoptotic Properties
This compound is a non-selective calcium channel blocker that also exhibits activity at voltage-gated Na+ channels.[5] Its neuroprotective effects, particularly against glutamate-induced apoptosis, may stem from its ability to broadly dampen neuronal hyperexcitability. By reducing both Na+ and Ca2+ influx, Flunarizine can mitigate the downstream consequences of excitotoxicity, including the activation of apoptotic cascades. The suppression of apoptosis without a significant effect on necrosis in the glutamate injury model suggests a targeted interference with programmed cell death pathways.[2]
Nimodipine: A Vasoselective Calcium Channel Blocker with Anti-Necrotic Effects
Nimodipine is a dihydropyridine that selectively blocks L-type voltage-gated calcium channels, with a pronounced effect on cerebral arteries.[1] This vasoselectivity has made it a standard treatment for preventing cerebral vasospasm following subarachnoid hemorrhage. Its neuroprotective action is thought to be mediated by improving cerebral blood flow and preventing calcium overload in neurons.[1] The finding that Nimodipine is more effective against necrosis than apoptosis in a direct excitotoxicity model suggests that its primary benefit may be in preventing the acute, uncontrolled cell death characteristic of necrosis by stabilizing intracellular calcium levels.[2] However, the observed increase in apoptosis with Nimodipine treatment in this model warrants further investigation.[2] In the in vivo ischemia model, the lack of efficacy could be related to the specific dose used or the dominant pathological mechanisms in that model, which may not be solely dependent on L-type calcium channel activity.[3][4]
Conclusion
The comparative analysis of this compound and Nimodipine reveals distinct neuroprotective profiles. This compound appears to be a promising anti-apoptotic agent in the context of glutamate-induced excitotoxicity, likely due to its broad-spectrum inhibition of both sodium and calcium channels. Nimodipine, while effective in reducing necrotic cell death, may have a more complex and potentially detrimental effect on apoptotic pathways in a direct excitotoxic insult. Furthermore, its efficacy in an in vivo ischemia model was not demonstrated at the tested dose.
For drug development professionals and researchers, these findings highlight the critical need to tailor neuroprotective strategies to the specific underlying pathology of a given neurological disorder. Future research should aim to further elucidate the precise molecular mechanisms of these compounds and explore their efficacy in a wider range of in vitro and in vivo models of neuronal injury. The differential effects of this compound and Nimodipine on apoptosis and necrosis suggest that combination therapies or the development of agents with more specific intracellular targets could be fruitful avenues for future neuroprotective drug discovery.
References
- 1. Comparison of the calcium entry blockers nimodipine and flunarizine on human cerebral and temporal arteries: role in cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the protective effect of calcium channel blockers against neuronal damage induced by glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative protective effects of nicardipine, flunarizine, lidoflazine and nimodipine against ischaemic injury in the hippocampus of the Mongolian gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative protective effects of nicardipine, flunarizine, lidoflazine and nimodipine against ischaemic injury in the hippocampus of the Mongolian gerbil | Semantic Scholar [semanticscholar.org]
- 5. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Flunarizine's Profile in Histamine H1 Receptor Binding: A Comparative Analysis
(Z)-Flunarizine, a selective calcium entry blocker, also exhibits notable cross-reactivity in histamine (B1213489) H1 receptor binding assays. This guide provides a comparative analysis of this compound's binding affinity for the H1 receptor against other common antihistamines, supported by experimental data and detailed protocols for researchers in drug development and pharmacology.
Comparative Binding Affinity at the Histamine H1 Receptor
The binding affinity of a compound to a receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of well-known first and second-generation histamine H1 antagonists.
| Compound | Class | Receptor | Ki (nM) | Source |
| This compound | First-Generation Antihistamine / Calcium Channel Blocker | Histamine H1 | ~86 | [1] |
| Levocetirizine | Second-Generation Antihistamine | Histamine H1 | 3 | |
| Cetirizine | Second-Generation Antihistamine | Histamine H1 | 6 | |
| Desloratadine | Second-Generation Antihistamine | Histamine H1 | > Desloratadine > Cetirizine | [2] |
| Loratadine | Second-Generation Antihistamine | Histamine H1 | > Loratadine > Fexofenadine (B15129) | [2] |
| Fexofenadine | Second-Generation Antihistamine | Histamine H1 | Lower affinity than Loratadine | [2] |
Note: The binding affinities of desloratadine, loratadine, and fexofenadine are presented relative to each other as specific Ki values were not available in the same comparative context.
Understanding the Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][4] Upon activation by histamine, the receptor initiates a cascade of intracellular events, leading to the physiological responses associated with allergic reactions.
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, to the histamine H1 receptor using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).
-
Test Compound: this compound and other compounds for comparison, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
2. Experimental Workflow:
3. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Discussion
The data indicates that this compound possesses a moderate affinity for the histamine H1 receptor. While not as potent as highly selective second-generation antihistamines like Levocetirizine, its binding affinity is within a range that suggests a potential for H1-mediated effects. This cross-reactivity is an important consideration for researchers studying the pharmacological profile of Flunarizine and for professionals in drug development, as it may contribute to the compound's overall therapeutic and side-effect profile. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings.
References
- 1. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (Z)-Flunarizine compared to propranolol in migraine prophylaxis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Z)-Flunarizine and propranolol (B1214883) in the context of migraine prophylaxis. The following sections detail their performance in established migraine models, supported by experimental data and an exploration of their underlying mechanisms of action.
Comparative Efficacy: A Summary of Clinical Findings
Multiple clinical trials have demonstrated that both flunarizine (B1672889), a calcium channel blocker, and propranolol, a non-selective beta-blocker, are effective first-line options for migraine prophylaxis.[1][2] While both drugs significantly reduce the frequency of migraine attacks, some studies suggest flunarizine may offer superior efficacy in reducing both the frequency and severity of attacks.[1][3] However, other studies have found their effectiveness to be comparable.[4][5] A notable distinction lies in their side-effect profiles, with flunarizine often associated with weight gain and somnolence, while propranolol is more commonly linked to fatigue and dizziness.[3]
The following table summarizes key quantitative data from comparative clinical studies:
| Efficacy Parameter | This compound | Propranolol | Study Reference |
| Reduction in Migraine Frequency | Significantly greater reduction compared to propranolol; ~75.9% change | Significant reduction | [3] |
| 49% reduction in attack frequency | 25% reduction in attack frequency | [6] | |
| Reduction from 10.58 to 3.25 attacks/month | Reduction from 9.64 to 4.67 attacks/month | [1] | |
| Responder Rate (>50% reduction in frequency) | 67% | 51% | [4] |
| 80.3% | 58.2% | [1] | |
| 46% (5mg), 53% (10mg) | 48% (160mg) | [7] | |
| Effect on Migraine Severity | Outperformed propranolol in reducing severity (VAS scores) | Significant reduction | [3] |
| Reduction from 8.00 to 3.63 (intensity scale) | Reduction from 7.99 to 4.57 (intensity scale) | [1] | |
| Common Adverse Effects | Weight gain, somnolence | Fatigue, dizziness | [3] |
Insights from Preclinical Migraine Models
While direct head-to-head preclinical comparisons are limited, studies utilizing established migraine models provide insights into the distinct mechanisms through which flunarizine and propranolol exert their prophylactic effects.
Flunarizine in the Cortical Spreading Depression (CSD) Model
The Cortical Spreading Depression (CSD) model is a key experimental paradigm for studying migraine with aura. CSD is a wave of profound but transient neuronal and glial depolarization that propagates across the cerebral cortex. It is widely considered the neurophysiological correlate of migraine aura.
Experimental Protocol: CSD Induction in Rats
A common method for inducing CSD in animal models involves the following steps:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their heads are fixed in a stereotaxic frame.
-
Craniotomy: Small burr holes are drilled through the skull over the parietal cortex to expose the dura mater.
-
CSD Induction: A cotton ball soaked in a high-concentration potassium chloride (KCl) solution (e.g., 1 M) is applied to the exposed dura mater to trigger a wave of depolarization.[8][9]
-
Recording: Electrocorticographic (ECoG) activity is monitored using electrodes placed on the cortical surface to record the characteristic slow potential shift associated with CSD.
-
Drug Administration: Flunarizine (e.g., 3 mg/kg, intraperitoneally) is administered prior to KCl application to assess its effect on CSD susceptibility and propagation.[8][9]
Studies have shown that flunarizine can reduce the susceptibility of the cortex to CSD under both normal and hypoxic conditions, decrease the number and amplitude of CSD events, and shorten their duration.[8][10] This suggests that flunarizine's prophylactic effect, particularly in migraine with aura, may be mediated by its ability to stabilize neuronal membranes and inhibit the initiation and propagation of CSD.
Propranolol in the Trigeminal Nerve Stimulation Model
The trigeminal nerve stimulation model is used to investigate the activation of the trigeminovascular system, a key pathway in migraine pain. This model involves the electrical or chemical stimulation of the trigeminal ganglion or its nerve endings, which innervate the cranial blood vessels.
Experimental Protocol: Trigeminal Ganglion Stimulation in Rats
A typical protocol for this model includes:
-
Animal Preparation: Rats are anesthetized, and their heads are secured in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is stereotaxically implanted in the trigeminal ganglion.
-
Stimulation: Electrical pulses are delivered to the trigeminal ganglion to induce the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), and evoke changes in cerebral blood flow.
-
Measurement: Changes in dural blood flow are measured using techniques like laser Doppler flowmetry. The release of CGRP can also be quantified from blood samples.
-
Drug Administration: Propranolol is administered to assess its ability to modulate the responses evoked by trigeminal stimulation.
Research using this model has demonstrated that propranolol can inhibit the neuronal firing in the thalamus that is evoked by stimulation of the superior sagittal sinus (a structure innervated by the trigeminal nerve).[11][12] This suggests that propranolol's prophylactic effect is mediated, at least in part, by its ability to modulate central pain processing within the trigeminovascular pathway.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct and overlapping mechanisms of this compound and propranolol, the following diagrams, generated using the DOT language, illustrate the key signaling pathways in migraine and a generalized experimental workflow for preclinical evaluation.
Caption: Migraine signaling pathways and points of drug intervention.
Caption: Generalized workflow for preclinical migraine model studies.
Conclusion
Both this compound and propranolol are established and effective prophylactic treatments for migraine. Clinical evidence suggests that flunarizine may offer a slight advantage in reducing migraine frequency and severity for some patients, though this is not consistently observed across all studies. Preclinical models highlight their distinct mechanisms of action: flunarizine appears to primarily target the cortical events associated with migraine aura by inhibiting CSD, while propranolol's effects are more centered on modulating the trigeminovascular pain transmission pathway. The choice between these two agents for migraine prophylaxis should be guided by a careful consideration of the patient's specific migraine characteristics, comorbidities, and potential for adverse effects. Further head-to-head studies in preclinical models are warranted to provide a more direct comparison of their efficacy on specific pathophysiological endpoints.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. "Study: Efficacy of flunarizine vs. propranolol for migraine prevention" [wisdomlib.org]
- 4. Comparison of the efficacy and safety of flunarizine to propranolol in the prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flunarizine and propranolol in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Efficacy and tolerability in migraine prophylaxis of flunarizine in reduced doses: a comparison with propranolol 160 mg daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol modulates trigeminovascular responses in thalamic ventroposteromedial nucleus: a role in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
In Vitro Comparative Analysis of (Z)-Flunarizine and Other Piperazine-Class Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of (Z)-Flunarizine with other piperazine-class calcium channel blockers, focusing on their performance and supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for further investigation and in understanding the nuances of their mechanisms of action.
Overview of Piperazine-Class Calcium Channel Blockers
Piperazine derivatives, such as Flunarizine (B1672889) and Cinnarizine, are a class of drugs known for their calcium channel blocking activity.[1][2] They are used in the treatment of various neurological and vascular disorders.[1][2] Their therapeutic effects are primarily attributed to their ability to inhibit the influx of extracellular calcium into cells by blocking voltage-gated calcium channels.[3] However, their pharmacological profiles are not limited to calcium channel antagonism, as they have been shown to interact with other receptors and cellular targets, contributing to both their therapeutic efficacy and potential side effects.[4][5]
This compound, a difluoro derivative of Cinnarizine, is a selective calcium entry blocker.[2][6] It is distinguished from Cinnarizine by a longer plasma half-life, allowing for once-daily administration.[2] Both compounds have been shown to inhibit contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[4][7]
Comparative Analysis of In Vitro Efficacy and Selectivity
The following tables summarize the quantitative data from various in vitro studies, comparing the potency and selectivity of this compound and other piperazine-class calcium channel blockers.
Table 1: Potency in Inhibition of Calcium-Induced Vascular Contraction
| Compound | Preparation | IC50 (µmol/L) | Reference |
| This compound | Rat aorta | 0.045 | [8] |
| R71811 | Rat aorta | 4.1 | [8] |
Table 2: Inhibition of Voltage-Gated Calcium Channels
| Compound | Cell Type | Channel Type | IC50 (µM) | Reference |
| This compound | Guinea pig vestibular type II hair cells | L-type | 1.5 | [9] |
| This compound | Mouse trigeminal ganglion neurons | High-voltage activated Ca2+ channels | 2.73 | [10] |
Table 3: Inhibition of Mitochondrial Respiratory Chain Complexes
| Compound | Preparation | Complex Inhibited | Ki (µM) | Reference |
| Flunarizine | Rat liver mitochondria | Complex I & II | 3-10 | [1] |
| Cinnarizine | Rat liver mitochondria | Complex I & II | 3-10 | [1] |
Table 4: Anticonvulsant Activity in Animal Models
| Compound | Animal Model | Test | ED50 (mg/kg) | Time to Peak Effect | Reference |
| Flunarizine dihydrochloride | Rats | Maximal Metrazol Seizures (MMS) | 6.04 | 5 h 45 min | [11] |
| Cinnarizine | Rats | Maximal Metrazol Seizures (MMS) | 9.84 | 2 h 34 min | [11] |
| Flunarizine dihydrochloride | Mice | Maximal Electroshock Seizures (MES) | 20.9 | 2 h | [11] |
| Cinnarizine | Mice | Maximal Electroshock Seizures (MES) | 49.0 | 2 h | [11] |
Signaling Pathways and Mechanism of Action
Piperazine-class calcium channel blockers exert their effects by modulating the function of voltage-gated calcium channels (VGCCs). These channels are crucial for converting electrical signals at the cell membrane into intracellular calcium transients, which trigger a wide range of physiological processes.[3]
Caption: Mechanism of action of piperazine-class calcium channel blockers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
This protocol is used to measure the effect of test compounds on voltage-gated calcium currents in isolated cells.
Materials:
-
Cell line expressing the target calcium channel (e.g., HEK293 cells)
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES, pH 7.4 with TEA-OH
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
Procedure:
-
Culture cells expressing the target calcium channels on glass coverslips.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount a coverslip with adherent cells onto the recording chamber of an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline calcium currents.
-
Perfuse the test compound at various concentrations and record the resulting inhibition of the calcium currents.
-
Analyze the data to determine the IC50 value for each compound.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled test compounds
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in incubation buffer.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled specific ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Mitochondrial Respiration Assay
This protocol assesses the effect of test compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Isolated mitochondria or intact cells
-
Respiration buffer (e.g., containing KCl, mannitol, sucrose, phosphate, and Tris-HCl)
-
Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate)
-
Clark-type oxygen electrode or a Seahorse XF Analyzer
-
Test compounds
Procedure:
-
Isolate mitochondria from tissue or prepare a suspension of intact cells.
-
Add a known amount of mitochondria or cells to the respiration chamber containing the respiration buffer.
-
Add substrates for either Complex I or Complex II to initiate respiration.
-
Measure the basal oxygen consumption rate (State 2 respiration).
-
Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3 respiration).
-
Add the test compound at various concentrations and monitor its effect on the oxygen consumption rate.
-
Inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be used as controls.
-
Calculate the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling and integrity.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of piperazine-class calcium channel blockers.
Caption: A typical experimental workflow for in vitro comparison.
Conclusion
The in vitro data presented in this guide highlight the pharmacological profiles of this compound and other piperazine-class calcium channel blockers. While their primary mechanism of action is the blockade of voltage-gated calcium channels, their effects on other cellular targets, such as mitochondrial complexes, should be considered when interpreting experimental results and predicting in vivo effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential and liabilities of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axolbio.com [axolbio.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Neuroprotective Effects of (Z)-Flunarizine in an Ischemic Stroke Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of (Z)-Flunarizine with other alternative neuroprotective agents in preclinical ischemic stroke models. The following sections present supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to aid in the evaluation of this compound as a potential therapeutic candidate for ischemic stroke.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound and alternative agents, including Nimodipine (B1678889), Citicoline, and Edaravone, has been assessed in various animal models of ischemic stroke. The most common of these is the middle cerebral artery occlusion (MCAO) model, which mimics the pathophysiology of a significant proportion of human ischemic strokes. The following tables summarize key quantitative data from multiple preclinical studies, focusing on the reduction of cerebral infarct volume and the improvement in neurological deficit scores.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage and Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | Rat (Photochemical) | 40 mg/kg, oral | 3 hours before insult | 47.7% (median) | [1] |
| This compound | Rat (Photochemical) | 1.25 mg/kg, i.v. | 30 minutes after insult | 31% (at 4 hours) | [2] |
| Nimodipine | Rat (MCAO) | 2 µg/kg/min, i.v. infusion | 2 hours before insult | ~50% (ischemic core volume) | [3] |
| Nimodipine | Rat (MCAO) | 15 µg/kg/h, i.v. | 15 minutes before MCAO | Cortex: ~56%, Striatum: ~38% | [4] |
| Nimodipine | Rat (MCAO) | Intra-arterial injection | At reperfusion | ~51% | [5] |
| Citicoline | Rat (Embolic Stroke) | 250 mg/kg, i.p. (3 doses) | 10 min, 24h, 48h post-embolization (with rtPA) | Significant reduction | |
| Citicoline | Rat (MCAO) | 50 mM, via brain extracellular space | 2 hours before MCAO | ~84% | [6] |
| Edaravone | Rat (MCAO) | 6 mg/kg, i.p. | 3 days before MCAO | Significant reduction | [7] |
| Edaravone | Rat (MCAO) | 10, 15, 20 mg/kg, oral | For 14 days after MCAO | Dose-dependent reduction | [8] |
| Edaravone | Rat (MCAO) | 3 mg/kg and 6 mg/kg, i.v. | Not specified | Significant and dramatic reduction, respectively | [9] |
Note: The experimental conditions, including the specific model, timing of assessment, and method of infarct volume calculation, vary between studies. Direct comparison of absolute percentages should be made with caution.
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage and Administration Route | Outcome Measure | Improvement in Neurological Deficit | Reference |
| This compound | Rat (Photochemical) | 1.25 mg/kg, i.v. | Placing reactions | 75% of rats showed normal placing on Day 1 | [2] |
| This compound | Rat (ICH) | 10 mL/kg, i.p. | Neurological Severity Score | Significant decrease in behavioral scores | [10] |
| Nimodipine | Not specified | Not specified | Mathew Scale | Significantly less neurologic impairment | |
| Citicoline | Rat (Photothrombotic) | 100 mg/kg, daily for 10 days | Sensorimotor tests | Significantly better neurological outcome | [11] |
| Citicoline | Rat (Chronic Hypoperfusion) | 500 mg/kg/day, i.p. | 8-arm radial maze | Preservation of cognitive function | [12] |
| Edaravone | Rat (MCAO) | 6 mg/kg, i.p. | Neurological deficit score, behavioral tests | Significant improvement | [7] |
| Edaravone | Rat (MCAO) | 10, 15, 20 mg/kg, oral | Neurological function score | Significant, dose-dependent improvement | [8] |
| Edaravone | Rat (MCAO) | 10, 20, 30 mg/kg, oral | Behavioral data | Dose-dependent improvement | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the Middle Cerebral Artery Occlusion (MCAO) model and the assessment of neuroprotection.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model induces focal cerebral ischemia.[14][15]
1. Animal Preparation:
- Species/Strain: Male Sprague-Dawley or Wistar rats.[14][15]
- Weight: 250-300g.
- Anesthesia: Anesthesia is induced with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
2. Surgical Procedure (Intraluminal Filament Method):
- A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
- The ECA is ligated distally and coagulated.
- A microvascular clip is placed on the ICA.
- A small incision is made in the ECA stump.
- A silicon-coated nylon monofilament (e.g., 4-0) is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.
- For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.[16][17]
- The cervical incision is sutured, and the animal is allowed to recover from anesthesia.
3. Post-operative Care:
- Body temperature is maintained at 37°C throughout the procedure and recovery.
- Animals are provided with easy access to food and water.
Assessment of Neuroprotection
1. Neurological Deficit Scoring:
- At 24 hours or other specified time points post-MCAO, neurological deficits are evaluated using a standardized scoring system.
- A common system is a 5-point scale (e.g., 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous walking with a depressed level of consciousness).[18]
2. Infarct Volume Measurement (TTC Staining):
- At a predetermined time point (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed.
- The brain is sectioned into coronal slices (e.g., 2 mm thick).
- The slices are immersed in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
- The unstained areas are quantified using image analysis software to calculate the infarct volume, often corrected for edema.
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of this compound and other agents are mediated through various cellular signaling pathways. A key pathway implicated in neuronal survival following ischemic injury is the PI3K/Akt pathway.
This compound is a calcium channel blocker, and its primary mechanism is thought to involve the inhibition of calcium overload in neurons, a key event in the ischemic cascade. However, evidence also suggests its involvement in the PI3K/Akt signaling pathway. [10] Activation of this pathway can lead to the inhibition of apoptosis and inflammation, and the promotion of cell survival.
This compound's potential role in the PI3K/Akt signaling pathway.
A generalized experimental workflow for validating neuroprotective agents.
Discussion and Future Directions
The preclinical data presented in this guide suggest that this compound exhibits neuroprotective effects in experimental models of ischemic stroke, as evidenced by the reduction in infarct size and improvement in neurological outcomes. Its primary mechanism as a calcium channel blocker is highly relevant to the pathophysiology of ischemic brain injury. Furthermore, emerging evidence of its interaction with pro-survival signaling pathways like PI3K/Akt warrants further investigation.
A direct comparison with other neuroprotective agents is challenging due to the heterogeneity in experimental designs across studies. However, the available data indicates that this compound's efficacy is within a comparable range to that of other agents like Nimodipine, Citicoline, and Edaravone. Notably, the timing of administration appears to be a critical factor for the efficacy of Flunarizine (B1672889), with pre-treatment or very early post-treatment showing the most promising results.[19][20][21][22]
For future research, well-controlled, head-to-head comparative studies of this compound against other neuroprotective agents within the same standardized MCAO model are highly recommended. Such studies should include a comprehensive assessment of dose-response relationships, the therapeutic window, and long-term functional outcomes. Elucidating the detailed molecular mechanisms, particularly its influence on downstream effectors of the PI3K/Akt pathway, will be crucial in solidifying its potential as a therapeutic candidate for ischemic stroke.
References
- 1. Flunarizine reduces cerebral infarct size after photochemically induced thrombosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical stroke model: flunarizine prevents sensorimotor deficits after neocortical infarcts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine pretreatment improves cerebral blood flow and reduces brain edema in conscious rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with nimodipine or mannitol reduces programmed cell death and infarct size following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of flunarizine hydrochloride in secondary brain injury following intracerebral hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citicoline enhances neuroregenerative processes after experimental stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citicoline Protects Against Cognitive Impairment in a Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flunarizine, a calcium channel antagonist, is not neuroprotective when given after hypoxia-ischemia in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The neuroprotective actions of a calcium channel antagonist, flunarizine, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-Flunarizine and Diltiazem in Rat Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of (Z)-Flunarizine and diltiazem (B1670644), two calcium channel blockers, based on experimental data from various rat seizure models. The following sections detail the experimental methodologies, present quantitative data in a comparative format, and illustrate key experimental workflows and proposed mechanisms of action.
Executive Summary
Studies on rodent models of epilepsy present a compelling case for the anticonvulsant potential of this compound, with efficacy in some models approaching that of established antiepileptic drugs like sodium valproate. In contrast, the evidence for diltiazem's anticonvulsant activity is inconsistent, with some studies showing a lack of significant effect. Flunarizine's mechanism of action may extend beyond calcium channel blockade to include the inhibition of voltage-dependent sodium channels.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant effects of this compound and diltiazem have been evaluated in two primary rat seizure models: the Maximal Electroshock (MES) model, which mimics generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) model, which is used to study generalized absence and myoclonic seizures.
Maximal Electroshock (MES) Seizure Model
The MES test induces tonic-clonic seizures through electrical stimulation. The efficacy of anticonvulsant drugs is typically measured by their ability to reduce the duration of various seizure phases, particularly the hind limb tonic extension (HLTE).
Experimental Protocol: Maximal Electroshock (MES) Model
-
Animal Subjects: Albino or Wistar rats (150-200g) are used.[1] Food is withdrawn 8 hours prior to the experiment, though water is available.[1]
-
Drug Administration: Test compounds (this compound, diltiazem), a positive control (e.g., Sodium Valproate, Phenytoin), and a vehicle (e.g., normal saline, propylene (B89431) glycol) are administered intraperitoneally (i.p.).[1]
-
Seizure Induction: After a set pre-treatment time, seizures are induced using an electroconvulsiometer. Trans-auricular electrodes deliver an electrical stimulus (e.g., 150mA for 0.2 seconds).[1]
-
Observation: The duration of different seizure phases is recorded in seconds: flexion, hind limb tonic extension (HLTE), convulsive phase (clonus), and post-ictal depression.[1] Abolition of the HLTE phase is a key indicator of anticonvulsant activity.[1]
Quantitative Data from MES Model Studies
| Treatment Group | Dose (mg/kg, i.p.) | Duration of Hind Limb Tonic Extension (HLTE) (seconds) | Duration of Convulsive Phase (seconds) | Duration of Post-Ictal Depression (seconds) | Reference |
| Study 1 | |||||
| Control (Propylene Glycol) | - | 10.83 ± 0.75 | 17.17 ± 1.17 | 25.33 ± 1.21 | |
| Diltiazem | 7.5 | 10.17 ± 1.17 | 16.50 ± 1.05 | 24.17 ± 1.47 | |
| Diltiazem | 15 | 9.83 ± 0.75 | 15.83 ± 1.17 | 23.67 ± 1.21 | |
| This compound | 7.5 | 6.50 ± 0.84 | 11.17 ± 0.75 | 16.33 ± 1.21 | |
| This compound | 15 | 1.67 ± 0.82 | 6.50 ± 0.84 | 10.17 ± 0.75 | |
| Sodium Valproate | 250 | 0.00 ± 0.00 | 5.67 ± 0.82 | 8.67 ± 1.21 | |
| Study 2 | |||||
| Control (Normal Saline) | - | 10.5 ± 1.05 | 15.3 ± 1.86 | - | [1] |
| Diltiazem | 20 | 4.8 ± 0.75 | 9.8 ± 1.47 | - | [1] |
| This compound | 10 | 5.2 ± 1.15 | 10.2 ± 1.33 | - | [1] |
| Phenytoin | 25 | 0.00 ± 0.00 | 6.5 ± 1.05 | - | [1] |
Data are presented as mean ± standard deviation.
One study demonstrated a highly significant reduction in the duration of the HLTE phase, convulsive phase, and post-ictal depression with this compound at a dose of 15 mg/kg, with its efficacy approaching that of sodium valproate. In the same study, diltiazem did not produce a statistically significant reduction in these parameters at either 7.5 mg/kg or 15 mg/kg. However, a separate study found that diltiazem at 20 mg/kg did show a statistically significant reduction in the duration of the hind limb extension phase and clonic seizures.[1]
Pentylenetetrazol (PTZ) Induced Seizure Model
The PTZ model is used to induce clonic and myoclonic seizures through the chemical convulsant pentylenetetrazol. Key parameters measured are the latency to seizure onset and the duration of convulsions.
Experimental Protocol: Pentylenetetrazol (PTZ) Model
-
Animal Subjects: Albino rats are typically used.
-
Drug Administration: Test compounds, a positive control, and a vehicle are administered i.p. at specified pre-treatment times.
-
Seizure Induction: A single i.p. injection of PTZ (e.g., 65 mg/kg) is administered to induce seizures.[2]
-
Observation: The latency to the onset of seizures and the duration of the convulsive phase and post-ictal depression are recorded.
Quantitative Data from PTZ Model Studies
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Latency (seconds) | Duration of Convulsion (seconds) | Duration of Post-Ictal Depression (seconds) | Reference |
| Control (Propylene Glycol) | - | 45.17 ± 2.14 | 33.17 ± 1.47 | 40.17 ± 1.47 | |
| Diltiazem | 7.5 | 49.33 ± 2.16 | 30.17 ± 1.47 | 37.33 ± 1.86 | |
| Diltiazem | 15 | 53.67 ± 2.25 | 28.33 ± 1.21 | 35.17 ± 1.47 | |
| This compound | 7.5 | 80.17 ± 2.14 | 20.17 ± 1.17 | 25.17 ± 1.17 | |
| This compound | 15 | 135.50 ± 3.51 | 12.33 ± 0.82 | 16.33 ± 1.21 | |
| Sodium Valproate | 250 | 145.67 ± 4.27 | 10.17 ± 0.98 | 14.17 ± 1.17 |
Data are presented as mean ± standard deviation.
In the PTZ model, this compound demonstrated a significant protective effect, with the 15 mg/kg dose showing efficacy comparable to sodium valproate. Conversely, diltiazem did not show statistically significant anticonvulsant activity in this model. Some studies have even reported that diltiazem and flunarizine (B1672889) alone lack antiseizure properties in the PTZ model.[3][4]
Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language)
Caption: Workflow for the Maximal Electroshock (MES) seizure model in rats.
Caption: Workflow for the Pentylenetetrazol (PTZ) induced seizure model in rats.
Caption: Proposed mechanisms of anticonvulsant action for this compound and Diltiazem.
Discussion of Findings
The collective evidence from the cited studies indicates that this compound is a more promising anticonvulsant agent than diltiazem in the preclinical rat models of epilepsy. The consistent efficacy of this compound across both MES and PTZ models suggests a broad spectrum of activity. The observation that its effectiveness is comparable to sodium valproate in some instances further highlights its potential.
The conflicting results regarding diltiazem's anticonvulsant properties warrant further investigation.[1] Differences in experimental protocols, rat strains, and drug dosages may contribute to these discrepancies.
Interestingly, the proposed mechanism for this compound's anticonvulsant effect may not be limited to calcium channel blockade. Evidence suggests a use-dependent inhibition of voltage-dependent sodium channels, a mechanism shared with established antiepileptics like phenytoin.[5] This dual action could contribute to its robust anticonvulsant profile.
Furthermore, studies have explored the synergistic potential of this compound with other antiepileptic drugs. Co-administration of this compound with sodium valproate has been shown to produce a statistically significant reduction in seizure scores, suggesting a potential role as an adjunctive therapy.[2]
Conclusion
Based on the available data from rat seizure models, this compound demonstrates significant and consistent anticonvulsant properties, whereas the efficacy of diltiazem is questionable and inconsistent across studies. The potential dual mechanism of action of this compound, targeting both calcium and sodium channels, makes it a compelling candidate for further investigation in the development of novel antiepileptic therapies. Future research should aim to resolve the conflicting findings for diltiazem and further elucidate the precise molecular mechanisms underlying the anticonvulsant effects of this compound.
References
- 1. digitallibrary.bldedu.ac.in [digitallibrary.bldedu.ac.in]
- 2. Experimental re-evaluation of flunarizine as add-on antiepileptic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. Diltiazem enhances and flunarizine inhibits nimodipine's antiseizure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of (Z)-Flunarizine with Other Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic and additive effects of (Z)-Flunarizine when used in combination with other conventional anticonvulsant drugs. The data presented is compiled from preclinical studies to offer an objective comparison of performance, supported by detailed experimental methodologies. This information is intended to aid researchers and professionals in the field of epilepsy treatment and drug development in evaluating the potential of Flunarizine (B1672889) as an adjunctive therapy.
Executive Summary
Flunarizine, a selective calcium channel blocker, has demonstrated anticonvulsant properties in various animal models.[1][2] Notably, its efficacy is significantly enhanced when combined with certain existing antiepileptic drugs (AEDs), suggesting a potential role as an add-on therapy for refractory epilepsy. This guide focuses on the synergistic or additive effects observed when Flunarizine is co-administered with Sodium Valproate, Phenytoin, Carbamazepine, and Ethosuximide. The most profound synergistic interaction has been consistently reported with Sodium Valproate, leading to complete seizure protection in some preclinical models.
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the combined efficacy of Flunarizine with other anticonvulsants.
Table 1: Protection Against Maximal Electroshock (MES) Induced Seizures in Mice
| Drug/Combination | Dosage | Protection (%) | Key Finding |
| Flunarizine (FLU) | ED50 | 50% | Baseline efficacy of Flunarizine alone. |
| Sodium Valproate (VPA) | ED50 | 50% | Baseline efficacy of Sodium Valproate alone. |
| FLU + VPA | ED50 of each | 100% | Significant additive effect observed. [3][4][5] |
| Phenytoin (PHT) | ED50 | 50% | Baseline efficacy of Phenytoin alone. |
| FLU + PHT | ED50 of each | 66.6% | Slightly enhanced protection. [3][4] |
| Carbamazepine (CBZ) | ED50 | 50% | Baseline efficacy of Carbamazepine alone. |
| FLU + CBZ | ED50 of each | 50% | No enhancement of protection observed. [3][4] |
Table 2: Protection Against Pentylenetetrazol (PTZ) Induced Seizures in Mice
| Drug/Combination | Dosage | Protection (%) | Key Finding |
| Flunarizine (FLU) | ED50 | 50% | Baseline efficacy of Flunarizine alone. |
| Sodium Valproate (VPA) | ED50 | 50% | Baseline efficacy of Sodium Valproate alone. |
| FLU + VPA | ED50 of each | 100% | Significant additive effect observed. [3][4][5] |
| Ethosuximide (ESM) | ED50 | 50% | Baseline efficacy of Ethosuximide alone. |
| FLU + ESM | ED50 of each | 83% | Enhanced protection, though not statistically significant in the cited study. [3][4] |
Table 3: Effect on Seizure Thresholds by Cortical Stimulation in Rats
| Drug/Combination | Dosage | Mean % Change in Threshold for Localised Seizures (TLS) | Mean % Change in Threshold for Generalised Seizures (TGS) | Key Finding |
| Flunarizine (FLU) | 10 mg/kg i.p. | 3.8 ± 0.8 | 5.5 ± 0.7 | No significant effect on seizure thresholds when used alone.[6][7] |
| Sodium Valproate (SV) | 200 mg/kg i.p. | 23.9 ± 3.7 | 15.6 ± 2.7 | Significantly elevated TLS but had no effect on TGS.[6][7] |
| FLU + SV | 10 mg/kg + 200 mg/kg i.p. | 29.8 ± 2.1 | 190.9 ± 22.7 | Synergistic elevation of both TLS and TGS, with a more pronounced effect on TGS. [6][7] |
Mechanisms of Action and Synergy
The synergistic effects observed with Flunarizine combinations can be attributed to the multi-target mechanisms of the involved drugs.
-
This compound : Primarily a selective T-type calcium channel blocker.[8][9][10] It also exhibits use-dependent blocking of voltage-gated sodium channels, which may contribute to its anticonvulsant activity, particularly against tonic-clonic seizures.[11][12]
-
Sodium Valproate : Possesses a broad spectrum of action, including the blockade of voltage-gated sodium channels and T-type calcium channels.[1] It also increases the levels of the inhibitory neurotransmitter GABA in the brain.[13][14][15]
-
Phenytoin and Carbamazepine : Their primary mechanism is the use-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents high-frequency firing.[3][4][16][17][18][19][20][21][22][23]
-
Ethosuximide : Specifically inhibits T-type calcium channels in thalamic neurons, which is particularly effective against absence seizures.[24][25][26][27][28]
The pronounced synergy between Flunarizine and Sodium Valproate is likely due to their complementary actions on both T-type calcium channels and voltage-gated sodium channels, as well as Valproate's additional effect on GABAergic transmission. This multi-pronged approach appears to be highly effective in suppressing seizure activity in preclinical models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Maximal Electroshock (MES) Seizure Test in Mice
This model is used to evaluate the efficacy of anticonvulsants against generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Drug Administration: this compound and the respective anticonvulsants are administered intraperitoneally (i.p.) or orally (p.o.) at their median effective doses (ED50). Control animals receive the vehicle.
-
Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes after a predetermined absorption period (typically 30-60 minutes).[29][30][31]
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.[29] The percentage of protected animals in each group is calculated.
Pentylenetetrazol (PTZ) Induced Seizure Test in Mice
This model is used to assess the efficacy of anticonvulsants against myoclonic and absence seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Drug Administration: Test compounds are administered i.p. or p.o. at their respective ED50s.
-
Seizure Induction: A convulsant dose of Pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously (s.c.) after the drug absorption period.[32]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).[32]
-
Endpoint: The absence of clonic seizures is considered protection. The percentage of protected animals is then determined.
Cortical Stimulation Seizure Threshold Test in Rats
This model allows for the determination of the threshold for both localized and generalized seizures.
-
Animals: Male Wistar rats with chronically implanted cortical electrodes.
-
Drug Administration: Flunarizine and Sodium Valproate are administered i.p.
-
Seizure Induction: A ramp-like electrical stimulus is delivered to the motor cortex. The current intensity is gradually increased until seizure activity is observed.
-
Endpoints:
-
Data Analysis: The percentage change in TLS and TGS from baseline is calculated for each treatment group.
Conclusion
The preclinical evidence strongly suggests that this compound, when combined with Sodium Valproate, exhibits a significant additive or synergistic anticonvulsant effect across multiple seizure models. This combination effectively raises the seizure threshold and provides complete protection in some instances. The observed synergy is likely due to the complementary multi-target mechanisms of action of both drugs on key ion channels and neurotransmitter systems involved in seizure generation and propagation. While combinations with other anticonvulsants like Phenytoin show some promise, the effect is less pronounced. The lack of synergy with Carbamazepine suggests that a simple combination of sodium channel blockers may not be sufficient to produce an enhanced effect with Flunarizine. These findings warrant further investigation into the clinical utility of Flunarizine as an adjunctive therapy, particularly in patients with epilepsy refractory to existing treatments. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future research endeavors.
References
- 1. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 2. New anticonvulsant drugs. Focus on flunarizine, fosphenytoin, midazolam and stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Additive anticonvulsant effect of flunarizine and sodium valproate on electroshock and chemoshock induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Synergistic effect of flunarizine and sodium valproate on seizure thresholds elicited by cortical stimulation in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 11. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium valproate: a review of its pharmacological properties and therapeutic efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproate - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 17. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 18. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. mims.com [mims.com]
- 23. Carbamazepine - Wikipedia [en.wikipedia.org]
- 24. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 26. What is Ethosuximide used for? [synapse.patsnap.com]
- 27. Ethosuximide: Mechanism of Action [picmonic.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 33. Properties of the convulsive threshold determined by direct cortical stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-Flunarizine and Sodium Valproate on Psychomotor Performance
This guide provides a detailed comparison of the effects of (Z)-Flunarizine and sodium valproate on psychomotor performance, intended for researchers, scientists, and drug development professionals. The information presented is based on a randomized, open-label, parallel-arm, prospective observational study comparing the two drugs in patients with common migraine.
Executive Summary
Both this compound and sodium valproate are widely used in the prophylaxis of migraine and are known to affect psychomotor performance.[1] A comparative study found that both drugs were equally efficacious in improving psychomotor performance in migraine patients over a period of 8 weeks.[1][2] No statistically significant difference was observed between the two drugs across a battery of psychomotor tests.[1][2]
Data Presentation
The following tables summarize the quantitative data from a comparative study on the effects of this compound and sodium valproate on various psychomotor performance tests at baseline, 4 weeks, and 8 weeks of treatment.
Table 1: Critical Flicker Fusion Test (CFFT) Scores (in Hz)
| Treatment Group | Baseline (Mean ± SD) | 4 Weeks (Mean ± SD) | 8 Weeks (Mean ± SD) |
| Sodium Valproate | 31.50 ± 1.88 | 33.10 ± 1.83 | 34.65 ± 1.69 |
| This compound | 31.85 ± 1.81 | 33.45 ± 1.67 | 34.95 ± 1.54 |
An increase in CFFT score indicates an improvement in psychomotor performance.
Table 2: Arithmetic Ability Test (AAT) Scores
| Treatment Group | Baseline (Mean ± SD) | 4 Weeks (Mean ± SD) | 8 Weeks (Mean ± SD) |
| Sodium Valproate | 30.15 ± 2.68 | 32.10 ± 2.53 | 33.95 ± 2.37 |
| This compound | 30.55 ± 2.52 | 32.50 ± 2.35 | 34.35 ± 2.21 |
An increase in AAT score indicates an improvement in psychomotor performance.
Table 3: Hand Steadiness Test (HST) Scores (Number of Errors)
| Treatment Group | Baseline (Mean ± SD) | 4 Weeks (Mean ± SD) | 8 Weeks (Mean ± SD) |
| Sodium Valproate | 48.60 ± 4.53 | 45.65 ± 4.21 | 42.80 ± 3.98 |
| This compound | 48.15 ± 4.37 | 45.20 ± 4.01 | 42.35 ± 3.76 |
A decrease in HST score (fewer errors) indicates an improvement in psychomotor performance.
Table 4: Reaction Time (RT) Scores (in milliseconds)
| Treatment Group | Baseline (Mean ± SD) | 4 Weeks (Mean ± SD) | 8 Weeks (Mean ± SD) |
| Sodium Valproate | 350.10 ± 25.43 | 325.60 ± 23.87 | 301.25 ± 22.15 |
| This compound | 348.50 ± 24.98 | 323.90 ± 23.12 | 299.80 ± 21.56 |
A decrease in RT score indicates an improvement in psychomotor performance.
Experimental Protocols
The data presented above was obtained from a randomized, open-label, parallel-arm, prospective observational study.[1]
Study Population: 44 patients diagnosed with common migraine were recruited, with 22 patients in each treatment arm.[1]
Treatment:
-
Group 1: Received sodium valproate.
-
Group 2: Received this compound.
Data Collection: Psychomotor performance was assessed at baseline, 4 weeks, and 8 weeks using a battery of tests:[1]
-
Critical Flicker Fusion Test (CFFT): This test measures the frequency at which a flickering light is perceived as a continuous light, assessing the processing speed of the central nervous system.
-
Arithmetic Ability Test (AAT): This test evaluates cognitive and motor skills by measuring the speed and accuracy of solving arithmetic problems.
-
Hand Steadiness Test (HST): This test assesses fine motor control by measuring the number of errors made while holding a stylus within a small hole without touching the edges.
-
Reaction Time (RT) Monitoring: This test measures the time taken to respond to a visual stimulus, reflecting the speed of sensory-motor processing.
Statistical Analysis: The data was analyzed to compare the changes in psychomotor test scores from baseline to 4 and 8 weeks within and between the two treatment groups.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Signaling Pathways
Caption: this compound mechanism of action.
Caption: Sodium valproate mechanisms of action.
Conclusion
The available evidence suggests that both this compound and sodium valproate have a comparable and positive impact on psychomotor performance in patients being treated for migraine prophylaxis.[1][2] The mechanisms of action for the two drugs differ significantly, with this compound primarily acting as a calcium channel blocker and sodium valproate exhibiting multiple actions including HDAC inhibition and modulation of GABAergic and ion channel function.[3][4] These distinct pathways ultimately lead to a similar outcome of decreased neuronal excitability, which may contribute to their therapeutic effects and impact on psychomotor function. Further research with larger sample sizes and placebo controls would be beneficial to further elucidate the specific effects of each drug on different aspects of psychomotor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flunarizine blocks elevation of free cytosolic calcium in synaptosomes following sustained depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurorestoration induced by the HDAC inhibitor sodium valproate in the lactacystin model of Parkinson’s is associated with histone acetylation and up-regulation of neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Flunarizine for Migraine Prophylaxis: A Comparative Meta-Analysis Against First-Line Treatments
For Immediate Release
Shanghai, China – December 12, 2025 – A comprehensive meta-analysis of existing clinical data reveals that (Z)-Flunarizine demonstrates comparable efficacy to other first-line prophylactic treatments for migraine, such as propranolol (B1214883) and topiramate (B1683207). This guide provides a detailed comparison of the efficacy, safety, and experimental protocols of these medications to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Migraine Prophylactics
This compound, a calcium channel blocker, has shown effectiveness in reducing the frequency of migraine attacks.[1][2] Meta-analyses of randomized controlled trials indicate that flunarizine's efficacy is comparable to that of the beta-blocker propranolol and the anticonvulsant topiramate in the prophylactic treatment of episodic migraine.[2][3][4]
A pooled analysis of seven trials involving 1,151 participants showed that the effectiveness of flunarizine (B1672889) in reducing migraine frequency is comparable to propranolol.[2][3] Similarly, studies comparing flunarizine to topiramate found both drugs to be effective in migraine prophylaxis, with some evidence suggesting flunarizine may have a better tolerability profile in certain patient populations.[1][5][6]
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy of this compound vs. Propranolol in Migraine Prophylaxis
| Study | Flunarizine Dose | Propranolol Dose | Treatment Duration | Primary Outcome Measure | Flunarizine Result | Propranolol Result |
| Gawel et al. (1992)[7] | 10 mg/day | 80 mg twice daily | 4 months | Responder Rate (>50% reduction in attack frequency) | 67% of patients responded positively | 51% of patients responded positively |
| Diener et al. (2002)[8] | 5 mg & 10 mg/day | 160 mg/day | 16 weeks | % Responders in last 28 days | 46% (5mg), 53% (10mg) | 48% |
| Bordini et al. (1997)[9] | 10 mg/day | 60 mg/day | 120 days | Mean frequency of attacks | 1.2 attacks | 1.26 attacks |
| Shimell et al. (1990)[10] | 10 mg/day | 60 mg three times a day | 4 months | Reduction in attack frequency | 4-fold drop in frequency | 4-fold drop in frequency |
Table 2: Efficacy of this compound vs. Topiramate in Migraine Prophylaxis
| Study | Flunarizine Dose | Topiramate Dose | Treatment Duration | Primary Outcome Measure | Flunarizine Result | Topiramate Result |
| Luo et al. (2012)[1][6][11] | Not specified | Not specified | 1 year | Responder Rate (>50% reduction in monthly migraine frequency) | 66.7% | 72.7% |
| Gracia-Naya et al. (2013)[5] | 10 mg/day | 50 mg/day | 8 weeks | Reduction in total headache days | -4.9 days | -2.3 days |
| Gracia-Naya et al. (2013)[5] | 10 mg/day | 50 mg/day | 8 weeks | 50% Responder Rate (migraine days) | 75.9% | 29.6% |
Detailed Experimental Protocols of Key Clinical Trials
The methodologies of key comparative clinical trials are outlined below to provide a basis for experimental design and data interpretation.
Table 3: Comparison of Experimental Protocols
| Parameter | Gawel et al. (1992)[7] | Diener et al. (2002)[8][12] | Bordini et al. (1997)[9][13][14] | Shimell et al. (1990)[10] | Luo et al. (2012)[6][11] |
| Study Design | Double-blind, randomized, parallel-group | Phase-IV double-blind equivalence trial | Double-blind, parallel-group | Double-blind | Randomized, open-label |
| Patient Population | Migraine with or without aura | Migraine with or without aura | Migraine without aura | Migraine | Migraine |
| No. of Patients | 94 | 808 | 45 | 58 | 150 (126 completed) |
| Inclusion Criteria | History of migraine for at least 1 year, 2-6 attacks/month | 18-65 years old, 2-6 migraine attacks/month for preceding 2 months | 17-48 years old, migraine for at least 1 year, 2-6 attacks/month | Not specified | Not specified |
| Exclusion Criteria | Contraindications to propranolol | Use of other prophylactic therapy in preceding 2 months, history of depression, extrapyramidal disorders | Obesity, cardiovascular diseases, diabetes, psychiatric history, oral contraceptive use | Patients in whom beta-blockers were contraindicated | Not specified |
| Run-in Period | 1-month single-blind placebo | 4-week single-blind placebo | 20-day baseline period | Not specified | Not specified |
| Treatment Arms | 1. Flunarizine 10 mg/day2. Propranolol 80 mg twice daily | 1. Flunarizine 5 mg/day2. Flunarizine 10 mg/day3. Propranolol 160 mg/day | 1. Flunarizine 10 mg/day2. Propranolol 60 mg/day3. Flunarizine 10 mg/day + Propranolol 60 mg/day | 1. Flunarizine 10 mg at night2. Propranolol 60 mg three times a day | 1. Flunarizine2. Topiramate3. Flunarizine + Topiramate |
| Treatment Duration | 4 months | 16 weeks | 120 days | 4 months | 1 year |
| Primary Efficacy Endpoint | Frequency of migraine attacks | Mean attack frequency | Migraine index and mean frequency of attacks | Frequency of attacks | Reduction in mean monthly migraine frequency of at least 50% |
| Secondary Efficacy Endpoints | Use of rescue analgesics, severity and duration of migraines | Responder rate, other secondary parameters | Global evaluation | Onset of response, final response | Reduction in mean monthly migraine days and severity of headache |
| Safety Assessment | Adverse events, blood pressure, heart rate, weight | Adverse events | Adverse events, weight, heart rate, blood pressure | Incidence of side-effects | Adverse reactions, weight changes |
Signaling Pathways and Mechanisms of Action
The prophylactic effects of this compound, Propranolol, and Topiramate are mediated through distinct signaling pathways.
Caption: this compound Signaling Pathway
Caption: Propranolol Signaling Pathway
Caption: Topiramate Signaling Pathway
Experimental Workflow for a Comparative Migraine Prophylaxis Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different migraine prophylactic agents.
Caption: Clinical Trial Workflow
Adverse Events
The safety profiles of this compound, propranolol, and topiramate are important considerations in clinical practice.
Table 4: Common Adverse Events
| This compound | Propranolol | Topiramate |
| Weight gain[10] | Fatigue | Paresthesia |
| Drowsiness[10] | Dizziness | Fatigue |
| Sleep disturbances (including nightmares)[10] | Nausea | |
| Mental changes (e.g., irritability)[10] | Anorexia | |
| Weight gain[10] | Memory and concentration problems |
Conclusion
The available evidence from meta-analyses and comparative clinical trials indicates that this compound is a viable first-line prophylactic treatment for migraine, with an efficacy comparable to other established first-line agents such as propranolol and topiramate. The choice of prophylactic agent should be individualized based on the patient's clinical profile, comorbidities, and potential for adverse events. This guide provides the necessary data and experimental context to support informed decisions in research and clinical settings.
References
- 1. A randomized, one-year clinical trial comparing the efficacy of topiramate, flunarizine, and a combination of flunarizine and topiramate in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis [ouci.dntb.gov.ua]
- 3. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iranheadache.ir [iranheadache.ir]
- 5. Flunarizine versus topiramate for chronic migraine prophylaxis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the efficacy and safety of flunarizine to propranolol in the prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability in migraine prophylaxis of flunarizine in reduced doses: a comparison with propranolol 160 mg daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propranolol vs flunarizine vs flunarizine plus propranolol in migraine without aura prophylaxis. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative trial of flunarizine and propranolol in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A randomized, one-year clinical trial comparing the efficacy of topiramate, flunarizine, and a combination of flunarizine and topiramate in migraine prophylaxis. | Semantic Scholar [semanticscholar.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal Procedures for (Z)-Flunarizine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (Z)-Flunarizine, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with standard safety protocols and environmental regulations.
This compound and its dihydrochloride (B599025) salt are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical waste is not disposed of through standard laboratory drains or as regular trash. Adherence to hazardous waste regulations is mandatory to mitigate risks to personnel and the environment.
Key Safety and Disposal Information
When handling this compound, personnel should always consult the substance's Safety Data Sheet (SDS) and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] In case of dust formation, a respirator may be necessary.
-
Handling: Avoid creating dust and prevent contact with skin and eyes.[3] Use in a well-ventilated area.
-
Spills: In the event of a spill, avoid dust formation. Use personal protective equipment to clean up the spill. Collect the spilled material and place it in a suitable, closed container for disposal.[3] Prevent the substance from entering drains or watercourses.
-
Environmental Precautions: Due to its high aquatic toxicity, it is crucial to prevent this compound from being released into the environment.
Quantitative Toxicity Data
To underscore the importance of proper disposal, the following table summarizes key toxicity data for Flunarizine.
| Toxicity Type | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | 503 mg/kg | [4] |
| Acute Oral Toxicity (LD50) | Mouse | 285 mg/kg | [4] |
| Acute Aquatic Toxicity (LC50) | Zebrafish (Brachydanio rerio) | 0.02485 mg/L (96 hours) | [1] |
Experimental Protocols
Protocol for Decontamination of Laboratory Equipment
This protocol outlines the steps for decontaminating laboratory equipment (e.g., glassware, spatulas, magnetic stir bars) that has been in contact with this compound.
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Designated "Hazardous Waste" container for solids
-
Designated "Hazardous Waste" container for liquids (if applicable)
-
Detergent solution (e.g., Luminox®)
-
Hot tap water
-
Organic-free water or distilled water
-
Suitable solvent for rinsing (e.g., ethanol (B145695) or acetone)
-
Scrub brush or pad
-
Waste disposal bags
Procedure:
-
Initial Cleaning:
-
Wearing appropriate PPE, physically remove any gross contamination of this compound powder from the equipment.
-
Carefully scrape or wipe the excess solid into a designated "Solid Hazardous Waste" container.
-
-
Washing:
-
Wash the equipment thoroughly with a laboratory-grade detergent and hot tap water.
-
Use a brush or scrub pad to clean all surfaces that were in contact with the chemical.
-
-
Rinsing:
-
Rinse the equipment thoroughly with hot tap water to remove the detergent.
-
Perform a preliminary rinse with a suitable solvent (e.g., ethanol or acetone) to remove any remaining organic residues. Collect this rinsate in a designated "Liquid Hazardous Waste" container.
-
Follow with a thorough rinse with organic-free or distilled water.
-
-
Drying:
-
Allow the equipment to air dry completely.
-
-
Waste Disposal:
-
Dispose of all cleaning materials, such as wipes and gloves, in the designated "Solid Hazardous Waste" container.
-
Disposal Workflow and Signaling Pathways
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the key decision points and steps in this process.
Caption: Disposal workflow for this compound waste.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks and ensure compliance with environmental regulations.
References
Essential Safety and Operational Guide for Handling (Z)-Flunarizine
This document provides comprehensive safety protocols and logistical information for the handling and disposal of (Z)-Flunarizine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][4] | Compatible chemical-resistant gloves (e.g., Viton™, Nitrile). Gloves must be inspected before use.[1][5] | Lab coat or impervious clothing. A complete suit protecting against chemicals may be required for larger quantities.[2][4] | Use in a well-ventilated area or fume hood. If dust or aerosols are generated, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges (e.g., ABEK-P2).[4] |
| Handling solutions | Safety glasses with side-shields.[2][6] | Chemical-resistant gloves.[5] | Lab coat.[2] | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Tightly fitting safety goggles.[4] | Double gloves (chemical-resistant). | Impervious clothing or full suit.[2][4] | A full-face respirator may be necessary depending on the spill size and ventilation.[4] |
Operational Handling and Storage Plan
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eye-wash station and safety shower are accessible.[2][5]
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[7][8][9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[7][10] Wash hands thoroughly with soap and water after handling the compound.[7][10]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[7]
Storage Conditions:
-
Store in the original, tightly sealed container in a dry, cool, and well-ventilated place.[7][8]
-
Protect the container from physical damage.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency and Spill Management
In the event of accidental exposure or a spill, immediate and appropriate action is required.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[9] Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, avoid generating dust. Dampen the material with water before sweeping or use a HEPA-filtered vacuum.[7] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2]
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste material (including unused product, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.[7]
-
Consult Authority: Do not discharge into drains or the environment.[8][9] Consult with a licensed professional waste disposal service or your institution's environmental health and safety office.[4][7]
-
Disposal Method: Approved disposal methods include incineration in a licensed facility, potentially after mixing with a combustible solvent.[4][7]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they should be punctured to prevent reuse and disposed of in a sanitary landfill.[8]
Experimental Protocols and Data
While detailed, step-by-step protocols for specific experiments with this compound are proprietary, the following summaries from published studies on Flunarizine (B1672889) provide insight into common methodologies.
Table 3: Summary of Physical and Chemical Properties of Flunarizine
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆F₂N₂ | [6] |
| Molecular Weight | 404.505 g/mol | [6] |
| Melting Point | 251.5 °C (dihydrochloride salt) | [6] |
| Solubility | Poorly water-soluble. Soluble in a 1:1 mixture of Chloroform/Methanol (50 mg/ml). | [3][11] |
| Appearance | White crystalline solid/powder. | [3] |
Summary of an in vitro Study on Radical Scavenging:
-
Objective: To investigate the free radical scavenging or antioxidant activity of flunarizine.
-
Methodology: The study utilized rat brain homogenates to observe the prevention of autoxidation. It also assessed the prevention of lipid peroxidation and swelling in rat brain mitochondria induced by Fe²⁺ and ascorbic acid. A third system measured the radical scavenging action against the stable free radical diphenyl-p-picrylhydrazyl.
-
Key Finding: Flunarizine demonstrated significant antioxidant activity, particularly in mitochondria, suggesting this may contribute to its neuroprotective effects.[12]
Summary of a Bioequivalence Study:
-
Objective: To compare the pharmacokinetics of two formulations of flunarizine hydrochloride 5-mg capsules in healthy subjects.
-
Methodology: A single oral dose was administered under fasting and fed conditions with a 21-day washout period. Blood samples were collected at specified intervals up to 36 hours post-dose to determine pharmacokinetic parameters using noncompartmental analysis. The analytical method involved liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify flunarizine in plasma.
-
Key Pharmacokinetic Parameters: After a single oral dose, peak plasma concentrations are typically reached within 2 to 4 hours.[13] The elimination half-life is long, averaging 18 to 19 days after multiple doses.[6]
Visualizations
Diagram 1: Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Diagram 2: Simplified Signaling Pathway of Flunarizine
Caption: Mechanism of action of Flunarizine.[1][6][8][14]
References
- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cerilliant.com [cerilliant.com]
- 6. Flunarizine - Wikipedia [en.wikipedia.org]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Formulation, preparation and evaluation of flunarizine-loaded lipid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radical scavenging action of flunarizine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
